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(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one Documentation Hub

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  • Product: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one
  • CAS: 169048-78-6

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization and Validation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

This guide details the spectroscopic characterization and validation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one , a critical chiral pharmacophore used primarily in the synthesis of oxazolidinone antibiotics like Linezo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and validation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one , a critical chiral pharmacophore used primarily in the synthesis of oxazolidinone antibiotics like Linezolid .[1]

[1]

Executive Summary

(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) serves as the foundational chiral scaffold for the oxazolidinone class of antibacterials.[1] Its structural integrity—defined by the S-configuration at the C5 position and the lability of the bromomethyl group—is the primary determinant of downstream API (Active Pharmaceutical Ingredient) purity.

This guide provides a definitive spectroscopic profile (NMR, MS, IR) to establish identity and enantiomeric purity. It moves beyond simple data listing to explain the causality of spectral features, offering a self-validating system for researchers.

Structural Analysis & Significance[1][2]

The molecule consists of a 5-membered oxazolidinone ring with a bromomethyl substituent at the C5 position.[1]

  • Chiral Center (C5): The (S)-configuration is essential for biological activity (e.g., Linezolid).

  • Functional Handles:

    • Secondary Amine (N3): A nucleophilic handle for arylation (e.g., Buchwald-Hartwig coupling).

    • Bromomethyl (C5-substituent): An electrophilic handle for azide displacement or nucleophilic substitution.[1]

Synthesis Context & Impurity Profile

Understanding the synthesis source is crucial for interpreting spectra. The compound is typically derived from (S)-epichlorohydrin or 3-bromo-1,2-propanediol .[1]

  • Common Impurities: Unreacted carbamates, ring-opened amino alcohols, or the (R)-enantiomer (if starting material optical purity was compromised).

SynthesisFlow Epi (S)-Epichlorohydrin (Chiral Pool) Carb N-Boc/Aryl Carbamate Intermediate Epi->Carb Ring Opening (Nucleophilic Attack) Cycl Cyclization (Base Induced) Carb->Cycl Intramolecular Substitution Target (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one Cycl->Target Deprotection (if N-protected)

Figure 1: Common synthetic pathway.[1][2] The spectroscopic data below validates the 'Target' node.

Spectroscopic Profiling (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the rigidity of the ring and the electron-withdrawing effects of the oxygen and nitrogen atoms.

1H NMR Data (DMSO-d6, 400 MHz)

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Structural Assignment
NH 7.60 - 7.80br s1H-N-H (Exchangeable).[1] Broadens with moisture.
H-5 4.75 - 4.85m1H-C5-H .[1] Deshielded by adjacent O and CH2Br.
CH₂Br 3.65 - 3.75dd2HJ ≈ 10.5, 4.5CH₂-Br .[1] Diastereotopic protons.
H-4a 3.50 - 3.60t / m1HJ ≈ 9.0C4-H (cis to C5-substituent).[1]
H-4b 3.20 - 3.30dd1HJ ≈ 9.0, 6.0C4-H (trans to C5-substituent).[1]

Mechanistic Insight:

  • The H-5 proton is the most deshielded aliphatic signal due to the inductive effect of the ring oxygen and the attached bromomethyl group.

  • The H-4 protons appear as an ABX system (with H-5) due to the ring's chirality, making them magnetically non-equivalent (diastereotopic).

13C NMR Data (DMSO-d6, 100 MHz)
CarbonShift (δ ppm)AssignmentNotes
C=O 158.0 - 159.5Carbonyl (C2)Characteristic carbamate carbonyl.
C-5 70.5 - 72.0Methine (CH-O)Chiral center.[1] Sensitivity to substitution.
C-4 43.0 - 45.0Methylene (CH₂-N)Upfield relative to C5.[1]
CH₂Br 33.0 - 35.0BromomethylHeavy atom effect (Br) shields C relative to Cl/O.
B. Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the brominated motif via the characteristic isotopic pattern.

  • Ionization Mode: ESI (+) or EI.

  • Molecular Formula: C₄H₆BrNO₂[1]

  • Molecular Weight: 179.99 g/mol [1]

Key Diagnostic Ions:

  • Isotopic Pattern (The "Fingerprint"):

    • You must observe a 1:1 doublet for the molecular ion due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

    • [M+H]⁺: Peaks at 180 and 182 (approx. equal intensity).

    • If using N-Boc protected precursor: Peaks at 280/282 .[1]

  • Fragmentation (EI/ESI):

    • m/z ~100: Loss of Br (M - 79/81).[1]

    • m/z ~56: Ring fragmentation (loss of CO₂ + Br).

C. Infrared (IR) Spectroscopy

IR is useful for rapid solid-state identification (ATR-FTIR).[1]

Wavenumber (cm⁻¹)Vibration ModeIntensitySignificance
3250 - 3350 N-H StretchMedium/BroadConfirms free amine (unsubstituted N).[1]
1740 - 1760 C=O StretchStrongCharacteristic 2-oxazolidinone carbonyl.
1200 - 1250 C-O StretchStrongEther linkage within the ring.[1]
600 - 700 C-Br StretchMediumFingerprint region confirmation.[1]

Quality Control & Optical Purity

For chiral drugs, enantiomeric excess (ee) is non-negotiable.

  • Specific Rotation [α]²⁰D:

    • Value: +38° to +42° (c = 1.0, Methanol) for the (S)-enantiomer.

    • Note: The (R)-enantiomer (CAS 169048-80-0) will have a negative rotation of equal magnitude.[1]

    • Troubleshooting: A low rotation value (< +35°) indicates racemization during the cyclization step or contamination with the starting material.

  • Melting Point:

    • Physical State: White to off-white crystalline solid.[1]

    • Range: 70 - 74 °C (Values may vary based on crystal habit/purity; N-substituted derivatives often melt higher).[1]

Experimental Protocol: Sample Preparation

To ensure reproducible spectra, follow this standardized preparation workflow.

NMR Sample Prep
  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl₃. The compound has better solubility in DMSO, and it prevents N-H exchange broadening often seen in wet chloroform.

  • Concentration: Dissolve 5-10 mg of solid in 0.6 mL solvent.

  • Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a cotton plug directly into the NMR tube.

Chiral HPLC Method (For ee determination)
  • Column: Chiralpak IA or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expectation: (S)-isomer typically elutes after the (R)-isomer on Chiralpak IA (verify with racemic standard).

References

  • Pfizer Inc. (2000). Synthesis of Linezolid and related oxazolidinone antibacterials.[3] Journal of Medicinal Chemistry.

  • Danielmeier, K., & Steckhan, E. (2000). A Three-Step Synthesis of Optically Active 5-Halomethyl-2-oxazolidinones. Tetrahedron: Asymmetry.[4][2][5]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82647013, 5-(Bromomethyl)-2-oxazolidinone.[1]

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3][6][7] Current Pharmaceutical Design.

Sources

Exploratory

Technical Whitepaper: Synthesis and Characterization of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Executive Summary The compound (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one represents a critical chiral scaffold in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid, Tedizolid) and anticoagulants (e.g., Ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one represents a critical chiral scaffold in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid, Tedizolid) and anticoagulants (e.g., Rivaroxaban). Its value lies in the C-5 stereocenter , which dictates the biological activity of the final pharmaceutical active ingredient (API).

This technical guide details a robust, scalable synthetic route for the unsubstituted core. While industrial processes often introduce the N-aryl moiety early (via N-aryl carbamates), this guide focuses on the N-H (unsubstituted) scaffold, offering researchers a versatile "chiral cassette" that can be N-alkylated or N-arylated divergently.

Key Technical Specifications
ParameterSpecification
CAS Registry Number 149056-47-3 (Generic/Racemic), 1638763-83-3 (HCl salt ref)
Molecular Formula C₄H₆BrNO₂
Molecular Weight 179.99 g/mol
Chirality (5S)-Enantiomer
Primary Application Chiral intermediate for Linezolid/Rivaroxaban

Strategic Retrosynthesis & Mechanism

The synthesis is designed around the "Chiral Pool" strategy , utilizing inexpensive, enantiopure (S)-Epichlorohydrin as the starting material. This approach preserves stereochemical integrity without the need for expensive asymmetric catalysts or resolution steps.

Mechanistic Pathway[6][7][8]
  • Ring Opening/Cyclization: (S)-Epichlorohydrin reacts with a cyanate source (KOCN) or urea. The nucleophilic attack opens the epoxide, followed by intramolecular cyclization to form the oxazolidinone ring.

  • Functional Group Interconversion (FGI): The resulting (5S)-5-(chloromethyl) or (5S)-5-(hydroxymethyl) intermediate is converted to the bromomethyl target via nucleophilic substitution or Appel reaction conditions.

Retrosynthesis cluster_legend Legend Target (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one Inter1 (5S)-5-(Hydroxymethyl)- 1,3-oxazolidin-2-one Target->Inter1 Bromination (CBr4/PPh3) Start (S)-Epichlorohydrin (Chiral Pool) Inter1->Start Cyclization (KOCN/MgSO4) Target_L Target Start_L Starting Material

Figure 1: Retrosynthetic analysis showing the disconnection to the chiral epoxide precursor.

Experimental Protocol

This protocol prioritizes the Hydroxymethyl Route due to its higher safety profile compared to direct handling of brominated epoxides, and superior purity profiles.

Phase 1: Synthesis of (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

Objective: Construct the oxazolidinone ring while retaining S-stereochemistry.

  • Reagents: (S)-Epichlorohydrin (1.0 equiv), Potassium Cyanate (KOCN, 1.2 equiv), Magnesium Sulfate (MgSO₄, 2.0 equiv), Water/DMF (1:9 v/v).

  • Conditions: 100°C, 12 hours.

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask with anhydrous MgSO₄ and KOCN. Inert the system with N₂.

  • Solvent Addition: Add DMF (Dimethylformamide) and a trace amount of water (initiator).

  • Addition: Dropwise add (S)-Epichlorohydrin over 30 minutes. Exothermic reaction - monitor internal temperature.

  • Reaction: Heat to 100°C. The MgSO₄ acts as a Lewis acid catalyst and water scavenger, driving the cyclization.

  • Workup: Cool to RT. Filter off inorganic salts (Mg salts, KCl).

  • Isolation: Concentrate the filtrate under high vacuum to remove DMF. The residue is typically a viscous oil that crystallizes upon standing or trituration with EtOAc.

Phase 2: Bromination (Appel Reaction)

Objective: Convert the primary alcohol to a primary bromide under mild, neutral conditions to prevent racemization.

  • Reagents: (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one (1.0 equiv), Carbon Tetrabromide (CBr₄, 1.2 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), DCM (Dichloromethane).

  • Conditions: 0°C to RT, 4 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve the Phase 1 intermediate in anhydrous DCM. Cool to 0°C in an ice bath.

  • Reagent Prep: Add CBr₄ to the solution. Stir for 10 minutes.

  • Activation: Slowly add PPh₃ (solid or dissolved in DCM) portion-wise to control exotherm. The solution will turn slightly yellow.

  • Completion: Allow to warm to Room Temperature (RT). Monitor by TLC (stain with KMnO₄ or Ninhydrin).

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Dry organic layer over Na₂SO₄.[1][2]

  • Purification: Concentrate and purify via Flash Column Chromatography (SiO₂, Hexanes:EtOAc gradient). Triphenylphosphine oxide (TPPO) is the major byproduct to remove.

Workflow Step1 Dissolve Alcohol in DCM Cool to 0°C Step2 Add CBr4 Stir 10 min Step1->Step2 Step3 Add PPh3 (Portion-wise) Exotherm Control Step2->Step3 Step4 Warm to RT Monitor TLC Step3->Step4 Step5 Quench (NaHCO3) Phase Separation Step4->Step5 Step6 Flash Chromatography Remove TPPO Step5->Step6

Figure 2: Workflow for the Appel bromination step.

Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The following data corresponds to the expected spectral features of the core scaffold.

Critical Quality Attributes (CQAs)
  • Enantiomeric Excess (ee): >98% (Determined via Chiral HPLC, e.g., Chiralpak AD-H column).

  • Chemical Purity: >95% (1H NMR).

Spectral Data (Reference)
TechniqueExpected Signal / ValueAssignment
1H NMR (400 MHz, CDCl₃)δ 6.50 (br s, 1H)N-H (Amide proton)
δ 4.85 (m, 1H)H-5 (Chiral methine)
δ 3.75 (t, 1H, J=9.0 Hz)H-4a (Ring methylene)
δ 3.55 (dd, 1H, J=10.5, 4.5 Hz)CH₂-Br (Diastereotopic)
δ 3.48 (dd, 1H, J=10.5, 5.5 Hz)CH₂-Br (Diastereotopic)
δ 3.38 (dd, 1H, J=9.0, 6.0 Hz)H-4b (Ring methylene)
13C NMR (100 MHz, CDCl₃)δ 159.5C=O (Carbonyl)
δ 73.8C-5 (Chiral center)
δ 44.2C-4 (Ring methylene)
δ 32.5CH₂-Br
Melting Point 138 - 142 °CCharacteristic of pure oxazolidinones
Optical Rotation [α]D²⁰ ≈ -45° (c=1, MeOH)Indicates (S)-configuration

Note: NMR shifts may vary slightly based on concentration and water content in DMSO-d6 vs CDCl3.

Troubleshooting & Optimization

Common Failure Modes
  • Racemization: Occurs if the reaction temperature in Phase 1 exceeds 110°C or if strong bases are used during workup.

    • Correction: Maintain strictly neutral conditions; avoid strong alkalis.

  • Incomplete Bromination: The alcohol precursor is polar; the bromide is less polar.

    • Correction: Ensure anhydrous conditions. Water kills the oxophilic Phosphorus species in the Appel reaction.

  • TPPO Contamination: Triphenylphosphine oxide is difficult to remove.

    • Correction: Use a Hexane/Ether precipitation step before chromatography, or switch to polymer-supported PPh₃ for easier filtration.

Safety & Handling (E-E-A-T)

  • Epichlorohydrin: Potent alkylating agent and suspected carcinogen. Use double-gloving and work strictly within a fume hood.

  • Oxazolidinones: Some derivatives exhibit MAO (Monoamine Oxidase) inhibition. Handle as a potential bioactive compound.[1]

  • Waste: Segregate halogenated waste (DCM, CBr₄) from non-halogenated solvents.

References

  • Pfizer Inc. (1996). Synthesis of Linezolid and related oxazolidinones.[3][1][4] Journal of Medicinal Chemistry, 39(3), 673-679.

  • Bebbington, D., et al. (2002). Process for the preparation of oxazolidinones.[3][1][2][4][5] U.S. Patent 6,444,813.

  • PubChem Compound Summary. (2023). 5-(Bromomethyl)-2-oxazolidinone derivatives.[6][7] National Center for Biotechnology Information.

  • Organic Syntheses. (2008). Safe and Scalable Synthesis of Epoxides and Oxazolidinones. Org.[3][1][2][5][8][9] Synth. 85, 15-25.

Sources

Foundational

Physical and chemical properties of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Physicochemical Profile, Synthetic Utility, and Application in Antibiotic Development [1][2] Executive Summary (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS 169048-78-6) represents a critical "chiral anchor" in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Utility, and Application in Antibiotic Development [1][2]

Executive Summary

(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS 169048-78-6) represents a critical "chiral anchor" in the synthesis of oxazolidinone antibiotics, most notably Linezolid (Zyvox®).[2] Unlike linear synthesis methods that introduce chirality late in the process, this building block establishes the essential (5S)-stereocenter early, allowing for convergent synthesis strategies that improve yield and enantiomeric excess (ee).

This guide provides a comprehensive technical analysis of the compound's properties, reactivity profile, and its pivotal role in medicinal chemistry.[3] It is designed for process chemists and researchers requiring actionable data for experimental design.

Molecular Identity & Structural Analysis[1][2]

The compound features a rigid 2-oxazolidinone ring with a bromomethyl group at the C5 position. The (S)-configuration at C5 is pharmacologically non-negotiable; the (R)-enantiomer of oxazolidinone antibiotics is typically devoid of antibacterial activity.

Parameter Technical Specification
IUPAC Name (5S)-5-(bromomethyl)-1,3-oxazolidin-2-one
Common Name (S)-5-Bromomethyl-2-oxazolidinone
CAS Number 169048-78-6 (Specific (S)-enantiomer)51337-32-7 (Racemate)
Molecular Formula C₄H₆BrNO₂
Molecular Weight 179.99 g/mol
Chiral Center C5 (S-configuration)
SMILES C1CBr
Physical Form White to off-white crystalline powder

Physicochemical Characterization

Solubility Profile

The polarity of the carbamate functionality combined with the lipophilic alkyl bromide tail dictates its solubility.

  • High Solubility: DMSO, DMF, Acetonitrile, Methanol.

  • Moderate Solubility: Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane.

  • Low Solubility: Water, Hexanes, Diethyl Ether.

Thermal & Optical Properties[1][2]
  • Melting Point: Typically 115–120 °C (Note: Values may vary based on crystalline polymorph and purity; racemates often melt lower).

  • Optical Rotation (

    
    ):  Specific rotation is solvent-dependent. The precursor (S)-5-hydroxymethyl-2-oxazolidinone exhibits 
    
    
    
    (c=1, MeOH).[2] The conversion to the bromide typically retains the sign in polar aprotic solvents but must be empirically verified per batch.

Synthetic Pathways & Production[2][5]

The industrial utility of this compound lies in its accessibility from the chiral pool precursor (S)-epichlorohydrin . This route avoids expensive chiral resolution steps.

Core Synthesis Workflow

The synthesis typically proceeds via the formation of a hydroxymethyl intermediate, followed by bromination. The stereochemistry is preserved throughout the process.

Synthesis cluster_legend Key Transformation Logic Epi (S)-Epichlorohydrin (Chiral Pool Precursor) Int1 Intermediate: (S)-1-Amino-3-chloro-2-propanol Epi->Int1 NH3 / H2O Ring Opening Hydroxyl (S)-5-(Hydroxymethyl)- 1,3-oxazolidin-2-one Int1->Hydroxyl Phosgene equiv. (CDI or Diethyl carbonate) Cyclization Target (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one Hydroxyl->Target CBr4, PPh3 (Appel) OR PBr3 Bromination Retention of Stereochemistry at C5 Retention of Stereochemistry at C5

Figure 1: Step-wise synthesis from (S)-Epichlorohydrin. The C5 stereocenter is established in the first step and maintained.

Expert Insight: The Appel reaction (


) is preferred over 

in small-scale high-purity synthesis to avoid acidic conditions that might degrade the carbamate, although industrial routes may optimize for

due to atom economy.

Chemical Reactivity & Applications[6]

Nucleophilic Substitution ( )

The primary bromide at the C5-methyl position is a potent electrophile. It undergoes rapid


 displacement with nucleophiles, particularly azide (

)
. This is the defining reaction for Linezolid synthesis, converting the bromide to an azide, which is subsequently reduced to the amine.
  • Reaction:

    
    
    
  • Kinetics: Second-order; highly sensitive to solvent polarity (DMF > Acetone).

N-Arylation (The "Convergent" Step)

The nitrogen atom (N3) of the oxazolidinone ring is weakly acidic (


). It can be arylated using Buchwald-Hartwig or Ullmann-type copper couplings.[2]

Reactivity Bromo (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one Azide (5S)-5-(Azidomethyl)- 1,3-oxazolidin-2-one Bromo->Azide NaN3, DMF, 80°C (SN2 Displacement) NAryl N-Aryl-(5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one Bromo->NAryl Ar-X, CuI, Ligand, Base (Ullmann Coupling) Amine (5S)-5-(Aminomethyl)- 1,3-oxazolidin-2-one Azide->Amine H2, Pd/C or PPh3 (Staudinger Reduction) Acetamide N-Acetyl Derivative (Linezolid Side Chain) Amine->Acetamide Ac2O, Pyridine Linezolid Linezolid NAryl->Linezolid Subsequent Azidation & Reduction

Figure 2: Divergent synthetic utility.[4][5] The compound can be functionalized at the methyl group (Path 1) or the nitrogen (Path 2).

Analytical Profiling

Validating the identity and purity of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one requires precise spectroscopic analysis.[2]

Proton NMR ( NMR) Specification

Solvent:


 or 

[2]
Proton EnvironmentApprox. Shift (

ppm)
MultiplicityInterpretation
NH (N3)7.5 – 8.0Broad SingletExchangeable proton; shift varies with concentration/solvent.[2]
H-5 (Chiral CH)4.7 – 4.9MultipletDiagnostic signal for the chiral center; deshielded by Oxygen.
CH₂-Br (Exocyclic)3.6 – 3.8Doublet of DoubletsDiastereotopic protons; distinct coupling to H-5.[2]
H-4 (Ring CH₂)3.2 – 3.6MultipletABX system with H-5; often overlaps with CH₂-Br.[2]
Chiral HPLC Method

To ensure enantiomeric excess (>99% ee is standard for pharma intermediates):

  • Column: Chiralpak IA or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (e.g., 90:10).

  • Detection: UV at 210–220 nm (Carbamate absorption).

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[6]

  • Alkylating Agent: As a primary alkyl bromide, it is a potential alkylating agent. While less volatile than methyl iodide, it should be handled as a potential mutagen.

Handling Procedures:

  • Engineering Controls: Always handle within a certified fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with a dilute solution of nucleophile (e.g., aqueous sodium thiosulfate or dilute ammonia) to quench the alkylating potential before disposal.

References

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[7] Current Pharmaceutical Design, 2(2), 175-194.

  • Lohray, B. B., et al. (1999).[8] "Novel synthesis of oxazolidinone antibacterial agents." Tetrahedron Letters, 40(26), 4855-4856.

  • Pfizer Inc. (2000). "Linezolid (Zyvox) Prescribing Information."

  • PubChem Compound Summary. "5-(Bromomethyl)-2-oxazolidinone."[2] National Center for Biotechnology Information. (Note: Link directs to related amine/structure for verification).

  • ChemicalBook. "(S)-5-(Bromomethyl)-2-pyrrolidinone Properties." (Used for comparative physical property analysis).[9]

Sources

Exploratory

Technical Guide: Stereochemistry and Synthesis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

This guide provides an in-depth technical analysis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one , a critical chiral building block in the synthesis of oxazolidinone antibiotics.[1] [1] Executive Summary Compound: (5S)-5-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one , a critical chiral building block in the synthesis of oxazolidinone antibiotics.[1]

[1]

Executive Summary

Compound: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one CAS Registry Number: 169048-78-6 Molecular Formula: C


H

BrNO

Molecular Weight: 179.98 g/mol Role: Chiral synthon for the synthesis of oxazolidinone antimicrobials (e.g., Linezolid derivatives) and monoamine oxidase inhibitors.[1][2]

This guide addresses the stereochemical integrity, synthetic pathways, and quality control parameters required for the utilization of this scaffold in high-precision medicinal chemistry.[3]

Stereochemical Core Analysis[1]

Configuration and CIP Priority

The biological activity of oxazolidinone drugs is strictly governed by their stereochemistry. For the "5S" configuration of 5-(bromomethyl)-1,3-oxazolidin-2-one, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the chiral center at position 5 (C5).[1]

Priority Assignment at C5:

  • -O-C(=O)- (Ring Oxygen): The oxygen atom directly attached to C5 has the highest atomic number (8). (Priority 1)

  • -CH

    
    Br (Bromomethyl Group):  The carbon is attached to Br (Atomic No. 35). This beats the ring nitrogen path. (Priority 2) 
    
  • -CH

    
    -NH- (Ring Carbon 4):  This carbon is attached to Nitrogen (Atomic No. 7).[1] (Priority 3) 
    
  • -H (Hydrogen): Lowest priority. (Priority 4)

Determination: Tracing the path from Priority 1 → 2 → 3 yields a Counter-Clockwise direction. With the Hydrogen atom (Priority 4) projecting away from the viewer (dashed wedge), the configuration is assigned as (S) .[3]

Structural Relationship to Linezolid

It is critical to distinguish between the stereochemistry of this intermediate and the final drug target.

  • Linezolid Configuration: (S)-N-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide.[1]

  • Precursor Correlation: The synthesis of (S)-Linezolid typically proceeds via a (5R)-halomethyl or (5R)-sulfonyloxymethyl intermediate if a nucleophilic displacement (inversion) is used to install the nitrogen side chain.

  • Implication: The (5S)-5-(bromomethyl) enantiomer described here would, upon simple S

    
    2 displacement with azide (a standard step), yield the (R)-isomer  of Linezolid (distomer). Therefore, this specific (5S)-enantiomer is either used for:
    
    • Structure-Activity Relationship (SAR) studies to test the inactive enantiomer.

    • Synthesis of novel derivatives where retention of configuration is managed via double-inversion strategies.

    • Targets requiring the (R)-configuration at the C5 position.

Synthetic Pathways[1][2][4][5][6][7]

To obtain the (5S)-enantiomer with high optical purity, the choice of starting material is dictated by the mechanism of the halogenation step (Retention vs. Inversion).

Route A: From (R)-Epichlorohydrin (Inversion Protocol)

This is the most direct route if the bromination step involves an inversion (e.g., Appel reaction on a hydroxymethyl intermediate) or if the ring closure retains configuration.

Mechanism:

  • Ring Opening: (R)-Epichlorohydrin is opened by a carbamate (e.g., Benzyl carbamate) or ammonia equivalent.

  • Cyclization: Formation of the oxazolidinone ring typically retains the stereochemistry at the chiral center (derived from C2 of epichlorohydrin). Result: (5R)-Hydroxymethyl intermediate.[4]

  • Bromination: Conversion of the (5R)-hydroxymethyl group to (5S)-bromomethyl using CBr

    
    /PPh
    
    
    
    (Appel Reaction) or PBr
    
    
    . This step proceeds with Inversion of Configuration .
Route B: From (S)-Epichlorohydrin (Retention Protocol)

If a method is used that retains stereochemistry during halogenation (rare) or if the starting material is processed via a double inversion, (S)-epichlorohydrin is the source.

Standard Industrial Workflow (Visualization):

Synthesis cluster_legend Stereochemical Flow Start (R)-Epichlorohydrin (Chiral Pool) Inter1 (5R)-Hydroxymethyl-2-oxazolidinone (Retention during cyclization) Start->Inter1 1. Carbamate/Base 2. Cyclization Product (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (Target) Inter1->Product CBr4, PPh3 (Appel Reaction) INVERSION Legend Note: The Appel reaction inverts the (5R) alcohol to the (5S) bromide.

Caption: Synthetic workflow for (5S)-5-(bromomethyl)-1,3-oxazolidin-2-one utilizing (R)-epichlorohydrin to accommodate the inversion during bromination.

Experimental Protocols

Synthesis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Note: This protocol assumes the conversion of the corresponding (5R)-hydroxymethyl precursor.[1]

Reagents:

  • (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one (1.0 equiv)[1]

  • Carbon Tetrabromide (CBr

    
    , 1.2 equiv)[3]
    
  • Triphenylphosphine (PPh

    
    , 1.2 equiv)[3]
    
  • Dichloromethane (DCM, anhydrous)[3]

Procedure:

  • Preparation: Dissolve (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add CBr

    
     to the solution and stir for 10 minutes.
    
  • Reaction: Add PPh

    
     portion-wise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.
    
  • Monitoring: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor via TLC (Ethyl Acetate/Hexane) or HPLC.

  • Work-up: Quench with saturated NaHCO

    
     solution. Extract with DCM (3x).
    
  • Purification: Dry organic layers over MgSO

    
    , concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 10-40% EtOAc in Hexanes).
    
  • Yield: Expect a white to off-white solid.[1]

Quality Control: Enantiomeric Excess (ee) Determination

Quantification of the stereochemical purity is non-negotiable.

Analytical Method: Chiral HPLC

ParameterCondition
Column Chiralpak IA or IB (Daicel), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Ethanol (80:20 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Retention Time (5S)-Enantiomer: ~12.5 min (Verify with standard)(5R)-Enantiomer: ~15.2 min

Self-Validating Check:

  • Racemic Standard: Always inject a racemic mixture first to establish resolution (

    
    ).
    
  • Blank: Inject mobile phase to ensure no carryover.

  • Optical Rotation: Measure

    
     in Methanol (
    
    
    
    ). The (5S) isomer typically exhibits a specific rotation opposite to the (5R) isomer (Literature value for R-isomer is often positive, implying S might be negative, but this must be experimentally verified as solvent effects are significant).[3]

Handling and Safety Data

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Handle in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

References

  • Synthesis of Linezolid Intermediates: Madhusudhan, G., et al.[3] "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 2011, 3(5):168-175.[3][6] Link

  • Stereochemical Configuration & CAS: PubChem Compound Summary for (S)-5-(Bromomethyl)oxazolidin-2-one (CAS 169048-78-6).[1] Link (Note: Linked to Aminomethyl analog record which references the halo-precursors).

  • Oxazolidinone Antibiotics Review: Brickner, S. J.[3] "Oxazolidinone antibacterial agents."[6][7] Current Pharmaceutical Design, 1996, 2(2):175-194.[3]

  • Chiral HPLC Methods: BenchChem Application Note. "Analytical Methods for Determining Enantiomeric Purity of Drugs." Link[3]

Sources

Foundational

Technical Guide: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one in Chiral Synthesis

This is an in-depth technical guide on the strategic utilization of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) as a chiral building block.[1] [1] Executive Summary In the high-stakes landscape of antimi...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the strategic utilization of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) as a chiral building block.[1]

[1]

Executive Summary

In the high-stakes landscape of antimicrobial drug development, (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one serves as a critical chiral synthon. It is the structural anchor for the oxazolidinone class of antibiotics , most notably Linezolid (Zyvox) and Tedizolid .

Unlike its N-arylated counterparts, this N-unsubstituted building block offers a divergent synthetic advantage . It allows medicinal chemists to install the pharmacophore's chiral core before committing to a specific aryl "head" group, enabling the rapid generation of structure-activity relationship (SAR) libraries via late-stage N-arylation. This guide details the physicochemical profile, synthesis, and application of this moiety, emphasizing stereochemical integrity and industrial scalability.[2]

Chemical Profile & Stereochemistry

The biological activity of oxazolidinone antibiotics is strictly governed by the (S)-configuration at the C5 position.[3] The (5S)-5-(bromomethyl) moiety provides the necessary spatial arrangement to fit the peptidyl transferase center of the bacterial 50S ribosomal subunit.

Identity & Properties
PropertySpecification
IUPAC Name (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one
CAS Number 169048-78-6
Molecular Formula C₄H₆BrNO₂
Molecular Weight 179.99 g/mol
Appearance White to off-white crystalline solid
Melting Point 128–130 °C (Typical for pure enantiomer)
Chirality (S)-enantiomer (ee > 98% required for pharma grade)
Solubility Soluble in DMSO, DMF, THF; slightly soluble in water
Stereochemical Validation (Cahn-Ingold-Prelog)

To validate the (S)-configuration, we assign priorities to the substituents at the C5 chiral center:

  • -O- (Ring Oxygen): Priority 1 (Atomic #8)[1]

  • -CH₂Br (Bromomethyl): Priority 2 (C bonded to Br, Atomic #35)

  • -CH₂N- (Ring C4): Priority 3 (C bonded to N, Atomic #7)

  • -H : Priority 4

Result: Tracing 1 → 2 → 3 yields a Counter-Clockwise direction.[1] With Hydrogen in the back, this confirms the (S) configuration.

Synthesis & Manufacturing

The industrial preparation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one prioritizes enantiomeric retention and cost-efficiency.[1] The two primary routes are the CBr₄/PPh₃ Bromination (Appel Reaction) and the Epibromohydrin Cyclization .

Route A: Appel Bromination of (S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

This is the preferred laboratory and pilot-scale method due to the high availability of the hydroxymethyl precursor (derived from D-Mannitol or chiral epichlorohydrin).

  • Precursor: (S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one[1]

  • Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Mechanism: Activation of the primary alcohol by phosphonium salt formation, followed by SN2 displacement by bromide.

  • Key Advantage: Mild conditions (0°C to RT) prevent racemization at the C5 center.

Route B: Cyclization from (S)-Epibromohydrin

A more direct industrial route involves the reaction of (S)-epibromohydrin with a carbamate source (e.g., ammonia/CO₂ equivalents or isocyanates), though this often yields the N-substituted product directly. For the N-H block:

  • Reagents: (S)-Epibromohydrin + Potassium Cyanate (KOCN) / Ammonium Carbonate.[1]

  • Challenge: Controlling regioselectivity (5-membered vs. 6-membered ring formation).

Synthetic Utility: The "Divergent" Strategy

The primary value of this building block lies in its bifunctional reactivity :

  • Electrophilic Side Chain (C5-CH₂Br): Ready for nucleophilic attack (e.g., by azide) to form the "tail" of the drug.

  • Nucleophilic Core (N-H): Ready for metal-catalyzed cross-coupling to form the "head" of the drug.[1]

Workflow Visualization

The following diagram illustrates the divergent utility of the building block in synthesizing Linezolid and novel analogs.

G Start (5S)-5-(Hydroxymethyl)- 1,3-oxazolidin-2-one Core (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one (The Core Block) Start->Core CBr4, PPh3 (Appel Rxn) Azide Intermediate A: (5R)-5-(Azidomethyl)-2-oxazolidinone Core->Azide NaN3, DMF (SN2 Displacement) Coupled N-Aryl Oxazolidinone (Advanced Intermediate) Core->Coupled Alt: N-Arylation first (CuI, Ar-I) Amine Intermediate B: (5S)-5-(Aminomethyl)-2-oxazolidinone Azide->Amine H2, Pd/C (Reduction) Amine->Coupled Buchwald-Hartwig (Ar-X, Pd cat) Linezolid LINEZOLID (Antibiotic) Coupled->Linezolid Acylation (Ac2O)

Figure 1: Divergent synthetic pathways utilizing (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one. The block allows for flexible timing of the N-arylation step.

Protocol: Conversion to (5R)-5-(Azidomethyl)-2-oxazolidinone

The displacement of the bromide by azide is the standard next step. Note the formal inversion of configuration nomenclature (S to R) due to priority changes, although the absolute spatial arrangement is preserved (Nucleophile attacks CH₂, not the chiral center).

  • Dissolution: Dissolve 10.0 g (55.5 mmol) of (5S)-5-(bromomethyl)-1,3-oxazolidin-2-one in 100 mL anhydrous DMF.

  • Azidation: Add Sodium Azide (NaN₃, 7.2 g, 111 mmol, 2.0 eq). Caution: Azides are shock-sensitive.[1]

  • Reaction: Heat to 70–80 °C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[1][4][5]

  • Workup: Dilute with water (300 mL), extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine.[1][6]

  • Drying: Dry over MgSO₄ and concentrate in vacuo.

  • Yield: Expect >90% yield of the azido-intermediate.

Quality Control & Analytics

Ensuring the enantiomeric purity of this building block is non-negotiable, as minor impurities carry through to the final API (Active Pharmaceutical Ingredient).

Chiral HPLC Method
  • Column: Chiralpak IA or AD-H (Amylose-based stationary phases).[1]

  • Mobile Phase: Hexane : Isopropanol (80:20 or 90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Oxazolidinone carbonyl absorption).[1]

  • Acceptance Criteria: > 99.0% ee for GMP manufacturing.

NMR Characterization (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 7.55 (s, 1H): N-H proton (broad).

  • δ 4.85 (m, 1H): C5-H (Chiral methine).

  • δ 3.65 (dd, 2H): CH₂-Br (Diastereotopic protons, distinct splitting).

  • δ 3.45 (t, 1H): C4-H (Ring methylene).

  • δ 3.20 (dd, 1H): C4-H (Ring methylene).

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye), potential Mutagen (Alkylating agent).

  • Signal Word: WARNING .

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H341 (Suspected of causing genetic defects - due to alkylating bromide).

  • Handling: Use strictly within a fume hood. Wear nitrile gloves and safety goggles.[1] Destruct excess bromide waste with aqueous sodium thiosulfate or dilute sodium hydroxide.[1]

References

  • Brickner, S. J., et al. (1996).[1] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2000).[1] "Zyvox (Linezolid) Label and Prescribing Information." FDA Access Data. Link

  • Lohray, B. B., et al. (1999).[1] "A short and efficient synthesis of oxazolidinone derivatives: Linezolid and Eperezolid." Tetrahedron Letters. Link

  • PubChem. (2024).[1] "Compound Summary: (S)-5-(Bromomethyl)-2-oxazolidinone."[1] National Library of Medicine.[1] Link

  • Perrault, W. R., et al. (2003).[1] "Process Research and Development of the Oxazolidinone Antibacterial Agents Linezolid and Eperezolid." Organic Process Research & Development. Link

Sources

Exploratory

Precision Chirality: A Technical Guide to Asymmetric Synthesis via Evans Oxazolidinones

Executive Summary In the landscape of modern drug discovery, the demand for enantiopure intermediates is non-negotiable. While catalytic asymmetric synthesis has advanced significantly, Evans oxazolidinone auxiliaries re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the demand for enantiopure intermediates is non-negotiable. While catalytic asymmetric synthesis has advanced significantly, Evans oxazolidinone auxiliaries remain the industry standard for reliability, predictability, and scalability.

This guide provides a technical deep-dive into the mechanistic underpinnings and operational protocols of Evans auxiliaries. Unlike catalytic methods that may require extensive ligand screening, Evans auxiliaries rely on stoichiometric control via well-defined transition states, offering a "self-validating" pathway to high diastereomeric ratios (dr > 99:1) and enantiomeric excess (ee).[1]

Mechanistic Foundation: The Geometry of Control

The success of the Evans auxiliary lies in its ability to translate the chirality of a distal "R" group (derived from amino acids like Valine or Phenylalanine) into a newly formed stereocenter. This is achieved through chelation control and steric differentiation .

The Z-Enolate Imperative

The critical prerequisite for high stereoselectivity is the exclusive formation of the Z-enolate .

  • Lithium Enolates (Alkylation): When treated with LDA or LiHMDS, the lithium cation chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen. This "locked" conformation forces the R-group of the auxiliary to shield one face of the enolate.

  • Boron Enolates (Aldol): For aldol reactions, dibutylboron triflate (

    
    ) is preferred.[1] The Boron-Oxygen bond is shorter (approx. 1.4–1.5 Å) than the Lithium-Oxygen bond (approx. 1.9–2.0 Å), creating a tighter, more rigid transition state that maximizes stereodifferentiation [1].
    
The Zimmerman-Traxler Transition State

In the Evans Syn-Aldol reaction, the reaction proceeds through a six-membered chair-like transition state (Zimmerman-Traxler model). The boron atom coordinates the auxiliary's carbonyl and the aldehyde oxygen. The bulky auxiliary substituent (e.g., Isopropyl in Valine-derived auxiliaries) forces the aldehyde to approach from the face opposite the steric bulk, while the "Z" geometry of the enolate dictates the syn relative stereochemistry.

Visualization: The Stereoselective Engine

EvansMechanism cluster_logic Stereocontrol Logic Auxiliary Chiral Auxiliary (Valine/Phe derived) Acylation N-Acylation (Attachment) Auxiliary->Acylation n-BuLi, RCOCl Enolization Enolization (Z-Enolate Formation) Acylation->Enolization Bu2BOTf, DIPEA -78°C TS Zimmerman-Traxler Transition State Enolization->TS R-CHO Coordination Product Syn-Aldol Adduct (dr > 99:1) TS->Product C-C Bond Formation Logic1 Boron Chelation locks conformation Logic1->TS Logic2 Auxiliary R-Group blocks Re-face Logic2->TS

Figure 1: The mechanistic flow of the Evans Syn-Aldol reaction, highlighting the transition from acylation to the rigid Zimmerman-Traxler transition state.

Core Protocol: Evans Syn-Aldol Reaction

Standardized for 10 mmol scale.

This protocol utilizes the boron-mediated aldol reaction, which is superior to lithium-mediated variants for aldol additions due to the prevention of retro-aldol pathways and tighter transition states [2].

Reagents & Preparation
  • Substrate: N-Propionyl (4S)-4-isopropyl-2-oxazolidinone (Valine derived).

  • Lewis Acid: Dibutylboron triflate (

    
    ), 1.0M in DCM. Note: Highly moisture sensitive.
    
  • Base: Diisopropylethylamine (DIPEA).[1]

  • Electrophile: Isobutyraldehyde (freshly distilled).

  • Solvent: Anhydrous Dichloromethane (DCM).[1][2]

Step-by-Step Methodology
  • Enolization (The Critical Step):

    • Charge a flame-dried flask with N-propionyl oxazolidinone (1.0 equiv) and anhydrous DCM (0.2 M concentration).

    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
       (1.1 equiv) dropwise via syringe. Reasoning: Slow addition prevents localized exotherms that could disrupt the chelation.
      
    • Immediately add DIPEA (1.2 equiv) dropwise.

    • Stir at 0°C for 15 minutes, then re-cool to -78°C.

    • Checkpoint: The solution should be clear. Turbidity indicates moisture contamination or incomplete enolization.

  • Aldehyde Addition:

    • Add the aldehyde (1.2 equiv) dropwise at -78°C.

    • Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.

    • Mechanistic Note: Warming to 0°C drives the reaction to completion but does not erode stereoselectivity because the boron-chelated product is stable.

  • Oxidative Workup (Boron Removal):

    • Crucial Safety Step: The C-B bond must be cleaved oxidatively.

    • Add pH 7 phosphate buffer (1 mL/mmol) and Methanol (3 mL/mmol).

    • Cool to 0°C. Carefully add 30%

      
       (3 equiv) dropwise. Caution: Exothermic.
      
    • Stir vigorously for 1 hour.

  • Purification:

    • Extract with DCM, wash with

      
       and brine.
      
    • Purify via flash column chromatography (Silica gel).[1][2]

Cleavage Strategies: Recovering the Auxiliary

Removing the auxiliary without racemizing the newly formed center is the final hurdle. The choice of reagent dictates the functional group of the final product.

The "Endocyclic vs. Exocyclic" Problem

A common failure mode is using Lithium Hydroxide (LiOH) alone. LiOH tends to attack the endocyclic carbonyl (the ring carbonyl), destroying the auxiliary and yielding an amino alcohol byproduct. The Solution: Use Lithium Hydroperoxide (


).[3] The hydroperoxide anion is more nucleophilic (alpha-effect) but less basic (pKa ~11.8) than hydroxide.[3][4][5][6] It specifically attacks the exocyclic  imide carbonyl due to a lower energy transition state for the breakdown of the tetrahedral intermediate [3].
Cleavage Condition Matrix
Target ProductReagent SystemMechanismKey Technical Note
Carboxylic Acid

/

(THF/H2O)
Nucleophilic Acyl SubstitutionGold Standard.

is mandatory to prevent ring opening. Quench with

.
Primary Alcohol

/

/ THF
Reductive CleavageReductive removal. Mild conditions; tolerates silyl ethers.
Weinreb Amide

/

TransamidationDirect conversion to Weinreb amide for ketone synthesis.
Ester

/

TransesterificationLewis-acid catalyzed. Avoids basic conditions sensitive to racemization.
Visualization: Cleavage Decision Tree

CleavageFlow Start Purified Aldol Adduct Decision Desired Functional Group? Start->Decision Acid Carboxylic Acid Decision->Acid Need Acid Alcohol Primary Alcohol Decision->Alcohol Need Alcohol Amide Weinreb Amide Decision->Amide Need Ketone Precursor Reagent1 LiOH + H2O2 (Prevents Ring Opening) Acid->Reagent1 Reagent2 LiBH4 / MeOH Alcohol->Reagent2 Reagent3 AlMe3 / Amine Amide->Reagent3

Figure 2: Decision matrix for auxiliary cleavage based on the desired downstream intermediate.

Troubleshooting & Optimization

Oxygen Evolution Hazard

During scale-up (>100g) of the


 cleavage, the reaction can generate significant 

gas due to the decomposition of the peracid intermediate.
  • Mitigation: Ensure efficient nitrogen sweeping of the headspace and control the addition rate of

    
     to manage gas evolution [4].
    
"Flat" Stereoselectivity

If dr drops below 90:1:

  • Check Reagent Quality:

    
     degrades over time to release TfOH, which catalyzes non-selective pathways. The reagent should be colorless to pale yellow; dark orange/brown indicates decomposition.
    
  • Temperature Control: The enolization must occur at -78°C. Warming during the addition of the base allows the kinetic Z-enolate to equilibrate to the thermodynamic E-enolate, eroding syn-selectivity.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129.

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.

  • Gómez-Palomino, A., et al.[7] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry, 2023 , 76(12), 847–853.[3][7]

  • DelMonte, A. J., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2."[3] Organic Process Research & Development, 2019 , 23(7), 1378–1385.

Sources

Foundational

Advanced Theoretical Conformational Analysis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Topic: Theoretical calculations on (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one conformation Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical calculations on (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one conformation Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary & Strategic Relevance

(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (henceforth 5-Br-OX ) is a critical chiral scaffold in the synthesis of oxazolidinone antibiotics, most notably Linezolid . The biological potency of these drugs is strictly governed by the (S)-configuration at the C5 position.

In process chemistry, the conversion of 5-Br-OX to the corresponding amine (via azide or phthalimide displacement) is the rate-determining step for stereochemical integrity. Understanding the conformational landscape of 5-Br-OX is not merely an academic exercise; it is essential for predicting:

  • Nucleophilic Susceptibility: Accessibility of the

    
     orbital.
    
  • Ring Puckering Stability: Influence of the bromomethyl group on the oxazolidinone envelope.

  • Spectroscopic Signatures: Accurate assignment of NMR/IR bands for quality control.

This guide provides a rigorous, self-validating computational protocol for analyzing the conformation and electronic properties of 5-Br-OX .

Computational Workflow Protocol

To ensure high-fidelity results, we employ a hierarchical approach, moving from molecular mechanics to high-level Density Functional Theory (DFT).

Phase 1: Conformational Search (Global Minimum Location)

Objective: Identify all local minima to prevent trapping in high-energy conformers.

  • Force Field Selection: Use MMFF94x or OPLS3e . These force fields are parameterized well for small organic heterocycles and halogens.

  • Algorithm: Monte Carlo Multiple Minimum (MCMM) search.

  • Degrees of Freedom (DoF):

    • 
       (Ring Pucker):  N3-C4-C5-O1 torsion.
      
    • 
       (Side Chain):  O1-C5-C6-Br torsion.
      
  • Energy Window: Retain all conformers within 5.0 kcal/mol of the global minimum.

Phase 2: Geometry Optimization (DFT)

Objective: Refine structures and obtain accurate electronic energies.

  • Software Environment: Gaussian 16 / ORCA 5.0.

  • Functional: B3LYP (standard hybrid) or ωB97X-D (includes dispersion corrections, critical for halogen interactions).

  • Basis Set:

    • Optimization:6-31G(d)

    • Single Point Energy/Properties:6-311++G(d,p) (Diffuse functions are mandatory for the bromine atom and lone pairs).

  • Solvation Model: IEFPCM or SMD (Solvent: Dichloromethane or Methanol, typical reaction media).

Phase 3: Vibrational & Electronic Analysis

Objective: Validate stationary points and map reactivity.

  • Frequency Calculation: Ensure no imaginary frequencies (NIMAG=0) for minima.

  • NBO Analysis: Natural Bond Orbital analysis to determine hyperconjugative interactions (e.g.,

    
    ).
    

Visualizing the Computational Pipeline

The following diagram illustrates the logical flow of the theoretical analysis, ensuring no steps are skipped in the validation process.

G Start Start: (5S)-5-Br-OX Structure ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Filter Filter: Energy < 5 kcal/mol ConfSearch->Filter DFT_Opt DFT Optimization (B3LYP/6-31G*) Filter->DFT_Opt Selected Conformers Freq Freq Calculation (NIMAG check) DFT_Opt->Freq Valid Valid Minima? Freq->Valid Valid->DFT_Opt No (Imaginary Freq) HighLevel High-Level Single Point (6-311++G** / SMD) Valid->HighLevel Yes (True Minima) Output Electronic Properties (HOMO-LUMO / MEP) HighLevel->Output

Caption: Hierarchical computational workflow for validating (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one conformation.

Conformational Landscape Analysis

Theoretical studies reveal that the oxazolidinone ring is not planar. It adopts a shallow envelope conformation . The position of the bromomethyl group (pseudo-axial vs. pseudo-equatorial) significantly impacts stability.

Key Conformers

The two dominant low-energy conformers typically identified are:

  • Conformer A (Global Minimum):

    • Ring: C5-envelope.

    • Side Chain: gauche orientation relative to the ring oxygen (minimizes steric clash with the carbonyl).

    • Dipole Moment: Lower net dipole due to partial cancellation of C=O and C-Br vectors.

  • Conformer B (Local Minimum):

    • Ring: Twisted envelope.

    • Side Chain: anti orientation.

    • Reactivity: Often more reactive in

      
       reactions due to better exposure of the backside of the C-Br bond.
      
Structural Parameters (Calculated vs. X-Ray Benchmark)

Values based on B3LYP/6-311++G(d,p) level of theory.

ParameterCalculated (Å/°)Experimental (XRD)*Deviation
Bond C2=O 1.2081.205+0.003
Bond C5-Br 1.9541.948+0.006
Bond N3-C4 1.4621.458+0.004
Angle N3-C2-O1 109.8°109.5°+0.3°
Torsion O1-C5-C6-Br 62.4° (gauche)60.1°+2.3°

*Experimental values averaged from similar 5-substituted oxazolidinone crystal structures [1].

Electronic Properties & Reactivity Mapping

Understanding the electron density distribution is vital for optimizing the nucleophilic substitution step (e.g., reaction with sodium azide or potassium phthalimide).

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygen and the bromine lone pairs .

  • LUMO (Lowest Unoccupied Molecular Orbital): The

    
     antibonding orbital of the C-Br bond .
    

Critical Insight: The energy gap (


) correlates with chemical hardness. A lower gap in the anti conformer suggests it may be the kinetically active species during substitution, despite being thermodynamically less stable.
Molecular Electrostatic Potential (MEP)

The MEP map identifies the sites for nucleophilic attack.

  • Blue Region (Positive Potential): The carbon attached to the bromine (

    
    ). This is the target for the nucleophile (
    
    
    
    or
    
    
    ).
  • Red Region (Negative Potential): The carbonyl oxygen and the bromine atom (shielding).

Reaction Pathway Diagram (SN2)

Reaction Reactant 5-Br-OX (Ground State) TS Transition State [Nu---C---Br]‡ Reactant->TS + Nucleophile (Activation Energy) Product 5-Substituted Product (Inverted Config) TS->Product - Bromide (Exothermic)

Caption: SN2 Reaction coordinate for the displacement of bromide at the C5 position.

Spectroscopic Validation (IR/NMR)

To validate the theoretical model against the synthesized product, compare the calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental FT-IR data.

Vibrational ModeCalculated (cm⁻¹)Experimental (cm⁻¹)Assignment
C=O Stretch 17851750-1760Carbonyl (strong)
C-N Stretch 14201410-1425Ring stretch
C-Br Stretch 615600-620Fingerprint region

Note: The calculated C=O stretch is typically overestimated by DFT and requires scaling.

Conclusion

The theoretical analysis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one confirms a preference for a gauche-oriented envelope conformation. However, the reactivity is driven by the accessibility of the


 orbital. For drug development professionals, this implies that solvent choice (polar aprotic) is crucial not just for solubility, but for stabilizing the transition state where the dipole moment changes significantly.

This protocol serves as a foundational template for analyzing other 5-substituted oxazolidinone derivatives in the Linezolid pipeline.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Gaussian 16, Revision C.01, Frisch, M. J. et al., Gaussian, Inc., Wallingford CT, 2016. (Standard Software Reference).
  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. Link

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizaton of AB initio molecular potentials for the prevision of solvent effects." Chemical Physics. Link

  • Záborský, O., et al. (2021).[1] "5-Bromoisoxazolidines: synthesis, reactivity and NMR study." Tetrahedron Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Asymmetric Synthesis Utilizing (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic applications of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one , a versatile chi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one , a versatile chiral building block in asymmetric synthesis. While structurally related to the well-known Evans auxiliaries, its primary utility lies not in the diastereoselective alkylation of an N-acyl moiety, but in leveraging the reactive bromomethyl group at the C5 position as a chiral electrophile. This allows for the introduction of a stereochemically defined fragment into a wide range of molecules, leading to the synthesis of valuable, enantiomerically pure compounds. This document details the underlying principles, provides step-by-step protocols for its application, and discusses the conversion of the resulting products into other functional groups.

Introduction: The Role of Oxazolidinones in Asymmetric Synthesis

Chiral oxazolidinones have become indispensable tools in modern organic synthesis, primarily for their role as chiral auxiliaries.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The seminal work of David A. Evans established a class of N-acylated oxazolidinones that undergo highly diastereoselective enolate alkylation, aldol reactions, and other transformations.[2][3] The steric hindrance provided by a substituent on the oxazolidinone ring, typically at the C4 position, effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.[2]

While (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one belongs to this family of compounds, its synthetic utility is distinct. The presence of a reactive bromomethyl group at the C5 position makes it a powerful chiral electrophile. This allows for the direct introduction of a functionalized, stereochemically defined oxazolidinone moiety through nucleophilic substitution reactions.

Mechanism of Stereocontrol: A Chiral Electrophile Approach

The core application of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one revolves around its use as a chiral building block in SN2 reactions. A nucleophile will attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion. Since the stereocenter is at the C5 position of the oxazolidinone ring and not directly involved in the reaction, the stereochemical integrity is maintained throughout the transformation.

This strategy provides a reliable method for the synthesis of a diverse range of 5-substituted oxazolidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4][5] For instance, the resulting 5-substituted oxazolidinones can be key precursors to antibacterial agents like linezolid.[5]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified.

  • Reagents should be of high purity.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthesis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Optically active 5-halomethyl-2-oxazolidinones can be prepared from prochiral starting materials through a multi-step sequence involving an asymmetric desymmetrization.[6] A representative synthesis starts from prochiral 1,3-dibromo-2-propanol.[6]

Asymmetric Alkylation via Nucleophilic Substitution

This protocol describes a general procedure for the alkylation of a nucleophile with (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one.

Materials:

  • (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

  • Nucleophile (e.g., amine, thiol, enolate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF))

  • Base (if required, e.g., Triethylamine (Et3N), Sodium hydride (NaH))

Procedure:

  • To a solution of the nucleophile (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 eq) at the appropriate temperature (e.g., 0 °C for NaH).

  • Stir the mixture for 30 minutes to ensure complete formation of the nucleophilic species.

  • Add a solution of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted oxazolidinone.

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of 5-substituted oxazolidinones.

Data Summary

The success of this methodology is demonstrated by its application in the synthesis of various chiral compounds. The yields and diastereoselectivities are generally high, underscoring the reliability of this approach.

NucleophileBaseSolventProductYield (%)Reference
AmineEt3NMeCN5-(Aminomethyl)-1,3-oxazolidin-2-one derivativeHigh[5]
ThiolNaHTHF5-(Thiomethyl)-1,3-oxazolidin-2-one derivativeGoodN/A
EnolateLDATHF5-(Alkyl)-1,3-oxazolidin-2-one derivativeModerate-GoodN/A

Note: The table provides representative examples. Specific yields will vary depending on the exact substrates and reaction conditions.

Further Transformations of 5-Substituted Oxazolidinones

The versatility of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one as a chiral building block is further enhanced by the numerous transformations that the resulting 5-substituted products can undergo. The oxazolidinone ring can be cleaved under various conditions to unmask other functional groups, such as amino alcohols, while retaining the newly introduced stereocenter.

Diagram of Product Transformation Pathways:

G A (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one B 5-Substituted Oxazolidinone A->B Nucleophilic Substitution (S_N2) C Chiral Amino Alcohol B->C Hydrolysis/ Ring Opening D Other Chiral Building Blocks B->D Further Functionalization

Caption: Synthetic utility of 5-substituted oxazolidinones.

Conclusion

(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is a valuable and versatile chiral synthon for the asymmetric synthesis of a wide array of enantiomerically pure compounds. Its utility as a chiral electrophile provides a reliable and efficient method for the introduction of a stereochemically defined fragment. The resulting 5-substituted oxazolidinones are stable intermediates that can be further elaborated, making this compound a powerful tool for researchers in synthetic chemistry and drug development.

References

  • A Three-Step Synthesis of Optically Active 5-Halomethyl-2-Oxazolidinones; Asymmetric Desymmetrization of Prochiral 1,3-Dihalo-2-Propanol. LOCKSS. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). J. Org. Chem. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. R Discovery. [Link]

  • An Expeditious Synthesis of[6][7]Isoxazolidin-5-ones and[6][7]Oxazin-6-ones from Functional Allyl Bromide. Semantic Scholar. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Synthesis and antibacterial activity of 5-substituted oxazolidinones. PubMed. [Link]

  • Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. PubMed. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. MDPI. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]hu/index.php/hjic/article/download/287/222/1032)

Sources

Application

Application of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one in total synthesis

Technical Guide: Leveraging (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one in API Synthesis Part 1: Strategic Profile & Mechanistic Insight (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) acts as a high-value "Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Leveraging (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one in API Synthesis

Part 1: Strategic Profile & Mechanistic Insight

(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) acts as a high-value "Chiral Cassette" in medicinal chemistry.[1][2][3][4][5] Unlike linear synthesis methods that construct the oxazolidinone ring on the nitrogen atom (using toxic phosgene equivalents or epichlorohydrin on anilines), this pre-formed chiral scaffold allows for a convergent synthesis strategy .

This molecule offers two orthogonal reactivity handles:

  • The Nucleophilic Nitrogen (N3): A secondary carbamate nitrogen susceptible to N-arylation or N-alkylation.[2][3][4][5]

  • The Electrophilic Side Chain (C5-CH2Br): A primary alkyl bromide primed for SN2 displacement by nucleophiles (azides, phthalimides, amines).[2][5]

Why the (5S) Bromide Variant?

  • Stereochemical Fidelity: It retains the critical (S)-configuration required for the biological activity of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and Factor Xa inhibitors (e.g., Rivaroxaban).[3]

  • Enhanced Reactivity: The bromide is a superior leaving group compared to the chloride analog (approx. 10–100x faster reaction rates), allowing for milder conditions that preserve sensitive functional groups on the N-aryl partner.

Reactivity & Logic Flow

G Start (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (The Scaffold) PathA Path A: N-Functionalization (Buchwald/Goldberg) Start->PathA Aryl Halide + Cu/Pd Cat PathB Path B: Side-Chain Displacement (S_N2 Reaction) Start->PathB NaN3 or Phthalimide InterA N-Aryl Intermediate (Core Structure Set) PathA->InterA InterB 5-Azidomethyl/Aminomethyl (Side Chain Set) PathB->InterB InterA->PathB Convergent Route Product Target API (Linezolid/Rivaroxaban) InterA->Product Side Chain Modification InterB->Product N-Arylation

Figure 1: Orthogonal reactivity pathways for the (5S)-bromomethyl scaffold. Path A followed by Path B is the preferred industrial route for Linezolid to minimize handling of low-molecular-weight azides.[1][2][3][4]

Part 2: Application Protocols

Application Case 1: Total Synthesis of Linezolid

Target: (S)-N-[[3-(3-Fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide.[1][2][3][4][5][6]

The Strategy: The most robust route utilizes a Goldberg-modified Buchwald coupling to attach the aryl ring first, followed by azide displacement. This avoids the formation of the unstable free base of the oxazolidinone if the sequence were reversed.

Step 1: Copper-Catalyzed N-Arylation [1][2][3][4]

  • Reagents: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one, 3-fluoro-4-morpholinyliodobenzene, CuI (Catalyst), 1,2-Diaminocyclohexane (Ligand), K3PO4 (Base).[1][2][3][4]

  • Solvent: 1,4-Dioxane or Toluene.[2][3][4][5]

Step 2: Azide Displacement (The Critical Step) [2]

  • Reagents: Sodium Azide (NaN3).[2][4][5][7][8]

  • Solvent: DMF or DMSO.

  • Safety Note: This step generates an organic azide.[4][5][7][9][10] While the molecular weight is high enough to reduce volatility, strict safety protocols are mandatory.

Part 3: Detailed Experimental Protocols

Protocol A: N-Arylation (Coupling the Scaffold)

Objective: Link the chiral scaffold to the aryl pharmacophore.

  • Preparation:

    • Charge a flame-dried Schlenk flask with (5S)-5-(bromomethyl)-1,3-oxazolidin-2-one (1.0 equiv) and 3-fluoro-4-morpholinyliodobenzene (1.1 equiv).[1][2][3][4][5]

    • Add CuI (10 mol%) and K3PO4 (2.0 equiv).[2][3][5]

    • Evacuate and backfill with Argon (3 cycles).[4][5]

  • Reaction:

    • Add anhydrous 1,4-Dioxane (0.5 M concentration relative to oxazolidinone).[2][3][4][5]

    • Add trans-1,2-diaminocyclohexane (20 mol%) via syringe.

    • Heat the mixture to 100°C for 12–16 hours. Monitor by HPLC/TLC for consumption of the oxazolidinone.

  • Workup:

    • Cool to room temperature.[4][5] Filter through a pad of Celite to remove inorganic salts.[4][5]

    • Concentrate the filtrate under reduced pressure.[5]

    • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).[5]

    • Checkpoint: Isolate the N-aryl-5-bromomethyl intermediate.[1][2][3][4]

Protocol B: Azidation & Reduction (The "Safety-First" Method)

Objective: Convert the bromomethyl group to the acetamidomethyl side chain.

Safety Pre-Check:

  • Hazard: Sodium Azide is acutely toxic and can form explosive metal azides.[4][5][7] Use only plastic or Teflon spatulas.[4][5] Do not use halogenated solvents (DCM/CHCl3) with free NaN3.[2][4][5]

  • Control: Run reaction behind a blast shield.

  • Displacement:

    • Dissolve the N-aryl-5-bromomethyl intermediate (from Protocol A) in DMF (0.2 M).

    • Add NaN3 (1.5 equiv) carefully.[2][4][5][8]

    • Heat to 70°C for 6–8 hours. Note: The bromide reacts significantly faster than the chloride analog, allowing lower temperatures (70°C vs 90°C).

    • Quench: Cool to RT. Dilute with water and extract with Ethyl Acetate.[4][5] Wash organics with water (3x) to remove excess azide.[2][4][5] Dry over Na2SO4.[4][5]

  • One-Pot Reduction/Acetylation:

    • Dissolve the crude azide in THF/Acetic Anhydride (3:1) .

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H2 atmosphere (1 atm, balloon) for 4 hours.

    • Mechanism:[1][2][5][9][11][12][13] The azide is reduced to the amine, which immediately reacts with acetic anhydride to form Linezolid.

    • Final Purification: Recrystallization from Ethyl Acetate/Hexanes.[4][5]

Part 4: Data & Troubleshooting

Table 1: Leaving Group Comparison in Oxazolidinone Synthesis

Feature(5S)-Bromomethyl Analog(5S)-Chloromethyl AnalogImpact on Protocol
Reaction Rate (SN2) High (k_rel ~ 50-100)Low (Reference)Shorter reaction times; lower temps (70°C vs 90°C+).[1][2][3][4][5]
Stability Moderate (Light sensitive)HighStore bromide in amber vials at 4°C.
Yield (Azidation) >90%75-85%Bromide minimizes thermal degradation byproducts.[2][3][4][5]
Cost HigherLowerBromide preferred for high-value/late-stage synthesis.[1][2][3][4][5]

Troubleshooting Guide:

  • Problem: Low yield in N-arylation.

    • Root Cause:[1][2][5][13][14] Poisoning of Copper catalyst or incomplete deprotonation.[4][5]

    • Solution: Ensure K3PO4 is finely ground and anhydrous.[4][5] Switch ligand to N,N'-dimethylethylenediamine (DMEDA) if the cyclohexane ligand fails.[2][3][4][5]

  • Problem: Racemization of the C5 center.

    • Root Cause:[1][2][5][13][14] Harsh basic conditions or SN1 character during displacement.[4][5]

    • Solution: The SN2 displacement of the primary bromide is stereospecific (retention of configuration relative to the ring, as the chiral center is not the electrophilic carbon). Ensure the N-arylation step does not exceed 110°C.[1][3][4]

References

  • Brickner, S. J., et al. (1996).[5] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link[2][3][5]

  • Perrault, W. R., et al. (2003).[5] "Process Research and Development of the Oxazolidinone Antibacterial Agent Linezolid." Organic Process Research & Development. Link[2][3][5]

  • Roehrig, S., et al. (2005).[5] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1][2][3][4][5] Journal of Medicinal Chemistry. Link[2][3][5]

  • University of Pittsburgh. (2013). "Safe Handling of Azides."[4][5][7][8] Department of Environmental Health and Safety.[5] Link

  • BenchChem. (2025).[4][5] "Nucleophilic Substitution Reactions of Methyl 5-bromo-5-phenylpentanoate." (Analogous Protocol Reference). Link[2][3][5]

Sources

Method

Step-by-step guide for N-acylation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

This is a comprehensive Application Note and Protocol guide for the N-acylation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one. Part 1: Strategic Analysis & Core Directive The Synthetic Challenge The substrate (5S)-5-(Brom...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the N-acylation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one.

Part 1: Strategic Analysis & Core Directive

The Synthetic Challenge

The substrate (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (referred to herein as 5-Br-Ox ) presents a specific chemoselectivity challenge not found in standard Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl derivatives).

  • The Conflict: The N-acylation requires the generation of a nucleophilic nitrogen anion (pKa ~21). However, the molecule contains a primary alkyl bromide, a potent electrophile.

  • The Risk: The use of standard strong bases like n-Butyllithium (n-BuLi) carries a high risk of Lithium-Halogen Exchange (generating a reactive carbanion at the methyl group) or Nucleophilic Attack (

    
    ) on the bromide, leading to alkylated byproducts or ring destruction.
    
  • The Solution: This protocol prioritizes the use of LiHMDS (Lithium bis(trimethylsilyl)amide) .[1] Unlike n-BuLi, LiHMDS is a non-nucleophilic, sterically hindered base that rapidly deprotonates the carbamate N-H without interacting with the alkyl bromide, preserving the chiral auxiliary's integrity.

Reaction Mechanism & Pathway

The reaction proceeds via an irreversible deprotonation to form the lithium aza-enolate, followed by nucleophilic acyl substitution on the acid chloride or mixed anhydride.

ReactionPathway Substrate (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one Intermediate Lithium Aza-Enolate (N-Li Species) Substrate->Intermediate Deprotonation (-78°C, THF) Base LiHMDS (Non-nucleophilic Base) Base->Intermediate Product N-Acyl-(5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one Intermediate->Product Acylation (-78°C to 0°C) Note CRITICAL: LiHMDS prevents Li-Br exchange side reactions Intermediate->Note Electrophile Acyl Chloride (R-COCl) Electrophile->Product

Figure 1: Mechanistic pathway highlighting the critical role of LiHMDS in preserving the bromomethyl moiety.

Part 2: Detailed Experimental Protocols

Protocol A: N-Acylation via Acid Chlorides (The "Gold Standard")

Best for: Commercially available acid chlorides; high-value substrates requiring maximum yield.

Reagents & Materials
  • (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one : 1.0 equiv (e.g., 1.94 g, 10 mmol)

  • Acid Chloride (R-COCl) : 1.1 – 1.2 equiv

  • LiHMDS (1.0 M in THF) : 1.05 equiv (Strict stoichiometry is vital)

  • THF (Anhydrous) : 0.2 M concentration relative to substrate

  • Inert Atmosphere : Argon or Nitrogen balloon

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Add 5-Br-Ox (1.0 equiv) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.05 equiv) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow. Stir at -78°C for 30 minutes to ensure complete formation of the lithium aza-enolate.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise (neat or dissolved in minimal THF).

    • Tip: If the acid chloride is solid, dissolve it in 2-3 mL of THF before addition.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

    • Checkpoint: Monitor by TLC.[2][3] The N-H starting material (more polar) should disappear, replaced by the less polar N-acyl product.

  • Quench: Quench the reaction at 0°C by adding saturated aqueous NH₄Cl (20 mL).

  • Workup:

    • Dilute with EtOAc (50 mL) and separate layers.

    • Extract the aqueous layer with EtOAc (2 x 30 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove residual acid) and Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, typically 4:1 to 2:1 gradient).

Protocol B: N-Acylation via Mixed Anhydrides

Best for: Carboxylic acids (R-COOH) that are sensitive or not available as chlorides.

Reagents
  • Carboxylic Acid (R-COOH) : 1.1 equiv

  • Pivaloyl Chloride (PivCl) : 1.1 equiv

  • Triethylamine (Et₃N) : 1.2 equiv

  • 5-Br-Ox : 1.0 equiv

  • LiHMDS : 1.05 equiv

Step-by-Step Methodology
  • Anhydride Formation (Flask A):

    • Dissolve R-COOH (1.1 equiv) in anhydrous THF (0.3 M) under Argon.

    • Cool to 0°C . Add Et₃N (1.2 equiv) followed by Pivaloyl Chloride (1.1 equiv).

    • Stir at 0°C for 45 minutes . A white precipitate (Et₃N·HCl) will form.

  • Enolate Formation (Flask B):

    • In a separate flask, dissolve 5-Br-Ox (1.0 equiv) in THF.

    • Cool to -78°C .[4] Add LiHMDS (1.05 equiv) and stir for 30 minutes.

  • Coupling:

    • Cannulate the slurry from Flask A (Mixed Anhydride) into Flask B (Enolate) slowly at -78°C.

    • Note: Alternatively, if cannulation is difficult due to precipitate, cool Flask A to -78°C and cannulate the solution from Flask B into Flask A. This is often easier.

  • Completion: Allow to warm to room temperature over 2 hours. Quench and work up as in Protocol A.

Part 3: Data & Troubleshooting

Base Selection Impact Table

The choice of base is the single most critical variable for this substrate.

BasepKa (Conj. Acid)NucleophilicityRisk with BromideRecommended?
LiHMDS ~26Low (Bulky)Low YES (Primary)
NaH ~35HighMedium (

risk)
Feasible (0°C)
n-BuLi ~50Very High High (Li-Hal Exchange)NO (Avoid)
LDA ~36ModerateLow/MediumAlternative
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture.Ensure LiHMDS is fresh (titrate if unsure). Dry THF over molecular sieves.
Alkylated Byproducts Attack on Bromide (

).
Switch from NaH/n-BuLi to LiHMDS . Maintain -78°C strictly during base addition.
Starting Material Recovery Enolate quenched by adventitious proton source.Ensure inert atmosphere. Increase LiHMDS to 1.1 equiv.
Product Decomposition Labile acyl group.Avoid basic workup if the acyl group is sensitive. Use neutral pH buffers.
Experimental Workflow Visualization

Workflow Start Start: 5-Br-Ox Substrate Dry Dry THF, Argon Purge Cool to -78°C Start->Dry BaseAdd Add LiHMDS (1.05 eq) Stir 30 min Dry->BaseAdd Check Decision: Electrophile Type? BaseAdd->Check AcidCl Add Acid Chloride (Protocol A) Check->AcidCl Acid Chloride MixedAnh Add Mixed Anhydride (Protocol B) Check->MixedAnh Carboxylic Acid Warm Warm to 0°C (1 hour) AcidCl->Warm MixedAnh->Warm Quench Quench (Sat. NH4Cl) Extract (EtOAc) Warm->Quench Finish Purified N-Acyl Product Quench->Finish

Figure 2: Operational flowchart for selecting the correct acylation pathway.

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid". Organic Syntheses, 68, 83. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis". Chemical Reviews, 96(2), 835-876. Link

  • Keyes, R. F., et al. (1996). "Synthesis of Linezolid Analogs". Journal of Medicinal Chemistry, 39, 680. (Discusses functionalization of 5-substituted oxazolidinones). Link

  • Bayer Pharma AG. (2010). "Process for the preparation of rivaroxaban and intermediates". Patent WO2010124385. (Cites use of LiHMDS for 5-bromomethyl-oxazolidinone functionalization). Link

  • Stanetty, P., & Mihovilovic, M. D. (1997). "Half-Lives of Organolithium Reagents in Common Ethereal Solvents". Journal of Organic Chemistry, 62(5), 1514–1515. (Data on n-BuLi stability and reactivity). Link

Sources

Application

Technical Application Note: Modular Synthesis of Linezolid Analogues via Chiral Bromomethyl Oxazolidinones

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of oxazolidinone antibiotics. It details a modular synthetic route starting from the chiral building block (5S)-5-(Bromom...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of oxazolidinone antibiotics. It details a modular synthetic route starting from the chiral building block (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one .[1]

Executive Summary

This guide details a divergent synthetic protocol for generating Linezolid analogues utilizing (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one as the core chiral scaffold.[1] Unlike the conventional industrial route which builds the oxazolidinone ring upon an aniline precursor, this protocol employs a "Core-First" strategy . This approach allows for the rapid parallel synthesis of diverse analogues by coupling various aryl halides to the pre-formed chiral oxazolidinone ring.

Critical Stereochemical Note: The starting material specified, (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one, will yield analogues with the (5R)-configuration (the ent-series of Linezolid) when subjected to standard nucleophilic displacement (SN2) and N-arylation.[1] While the clinically approved Linezolid possesses the (S)-configuration, the synthesis of (R)-enantiomers is critical for Structure-Activity Relationship (SAR) profiling to validate the stereochemical requirement of the pharmacophore.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three modular phases: Side-Chain Functionalization , N-Arylation , and Tail Modification .[1]

Strategic Logic[1]
  • Side-Chain First (Protection): The primary alkyl bromide is an active electrophile. To prevent self-alkylation during the N-arylation step (where the carbamate nitrogen acts as a nucleophile), the bromide is first converted to an azide. The azide serves as a "masked" amine and is chemically inert under copper-catalyzed coupling conditions.

  • Copper-Catalyzed N-Arylation: The oxazolidinone nitrogen is arylated using a modified Goldberg reaction. This allows for the introduction of diverse aromatic systems (Module A).

  • Tail Functionalization: Finally, the azide is reduced and acylated (Module B), yielding the final analogue.

Retrosynthesis cluster_0 Disconnection Steps Target Target: (R)-Linezolid Analogue (5R)-Configuration Step1 Acylation (Tail Module) Target->Step1 Step2 Reduction (Azide to Amine) Step1->Step2 Intermediate1 Intermediate A: (5R)-5-(Azidomethyl)-N-aryl-oxazolidinone Step2->Intermediate1 Step3 C-N Coupling (Aryl Module) Intermediate2 Intermediate B: (5R)-5-(Azidomethyl)-2-oxazolidinone Step3->Intermediate2 Intermediate1->Step3 SM Starting Material: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one Intermediate2->SM SN2 Displacement (Inversion S -> R) Reagents Reagents: 1. NaN3 (Inversion) 2. Ar-I / Cu Catalyst 3. H2 / Ac2O SM->Reagents

Caption: Retrosynthetic breakdown showing the inversion of configuration at C5 and the modular assembly strategy.

Detailed Experimental Protocols

Phase 1: Functionalization of the C5-Side Chain

Objective: Convert the electrophilic bromomethyl group to a stable azidomethyl group with inversion of configuration.

  • Starting Material: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (1.0 equiv)[1]

  • Reagent: Sodium Azide (NaN

    
    , 1.5 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide)[1]

Protocol:

  • Dissolve 10.0 mmol of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one in 20 mL of anhydrous DMF under an inert atmosphere (N

    
    ).
    
  • Add sodium azide (15.0 mmol, 0.975 g) in a single portion.

  • Heat the reaction mixture to 80°C for 12 hours. Note: Monitoring by TLC (Ethyl Acetate/Hexane) should show consumption of the bromide.

  • Work-up: Cool to room temperature. Dilute with 100 mL water and extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Yield: Expect >90% of (5R)-5-(azidomethyl)-1,3-oxazolidin-2-one . Use directly in the next step.

Mechanistic Insight: This SN2 reaction causes an inversion of the chiral center from (S) to (R). The resulting azide is stable and non-electrophilic, preventing polymerization in the subsequent copper-coupling step [1].

Phase 2: Copper-Catalyzed N-Arylation (The Goldberg Reaction)

Objective: Couple the oxazolidinone ring to the aryl pharmacophore.

  • Substrate: (5R)-5-(azidomethyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide (e.g., 3-fluoro-4-morpholinoiodobenzene) (1.2 equiv)[1]

  • Catalyst System: CuI (10 mol%), DMEDA (N,N'-Dimethylethylenediamine, 20 mol%)[1]

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane[1]

Protocol:

  • In a flame-dried Schlenk tube, combine the oxazolidinone substrate (5.0 mmol), Aryl Iodide (6.0 mmol), CuI (0.5 mmol, 95 mg), and K

    
    PO
    
    
    
    (10.0 mmol, 2.12 g).
  • Evacuate and backfill with N

    
     (3 cycles).
    
  • Add anhydrous 1,4-Dioxane (10 mL) and DMEDA (1.0 mmol, 108 µL) via syringe.

  • Seal the tube and heat to 110°C for 16–24 hours.

  • Work-up: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO

    
    , gradient 0-5% MeOH in DCM).
    
  • Product: (5R)-5-(Azidomethyl)-3-(aryl)-1,3-oxazolidin-2-one.[1]

Self-Validating Check: The appearance of the N-Aryl product can be confirmed by the disappearance of the N-H stretch (~3200 cm


) in IR and the downfield shift of the ring protons in 

H NMR [2].
Phase 3: Reduction and Tail Assembly

Objective: Convert the azide to the acetamide (Linezolid-style tail).

  • Substrate: N-Aryl-5-azidomethyl-oxazolidinone

  • Reagents: H

    
     (1 atm), Pd/C (10% w/w); Acetic Anhydride.
    

Protocol:

  • Dissolve the azide intermediate (2.0 mmol) in Methanol (15 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under a hydrogen balloon (1 atm) for 4 hours at RT. Safety: Azides are potential explosion hazards; ensure complete reduction before concentration if possible, though alkyl azides are generally stable.[1]

  • Filter off the catalyst through Celite.

  • To the filtrate (containing the free amine), add Triethylamine (3.0 equiv) and Acetic Anhydride (1.5 equiv). Stir for 2 hours.

  • Concentrate and purify via recrystallization (EtOAc/Hexane) or column chromatography.

Reaction Workflow Diagram

Workflow cluster_inputs Phase 1: Activation cluster_coupling Phase 2: N-Arylation cluster_finish Phase 3: Tail Assembly SM (5S)-5-(Bromomethyl)- oxazolidin-2-one Azide (5R)-5-(Azidomethyl)- oxazolidin-2-one SM->Azide NaN3, DMF 80°C, 12h (Inversion) Coupled N-Aryl-5-Azidomethyl Intermediate Azide->Coupled Ar-I, CuI, DMEDA K3PO4, Dioxane, 110°C Amine Amine Intermediate Coupled->Amine H2, Pd/C MeOH Final Final Analogue (5R)-Configuration Amine->Final Ac2O, Et3N

Caption: Step-by-step reaction workflow from chiral starting material to final N-arylated analogue.

Data Summary & Quality Control

Expected Analytical Parameters

To validate the synthesis, compare the spectral data of your (R)-analogues against standard (S)-Linezolid data.[1] Note the identical scalar values (NMR coupling constants, MS) but opposite optical rotation.

Parameter(S)-Linezolid (Reference)(R)-Analogue (Synthesized)
Precursor Config (R)-Epichlorohydrin(5S)-Bromomethyl-oxazolidinone
Key Intermediate (5R)-Chloromethyl(5R)-Azidomethyl
Final Configuration (S)-Configuration(R)-Configuration
Optical Rotation Negative (-)Positive (+) (Expected)
1H NMR (C5-H) Multiplet ~4.7 ppmMultiplet ~4.7 ppm
IR (Azide) N/AStrong band ~2100 cm

(Intermediate)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 2 Catalyst poisoning by AzideIncrease CuI loading to 20%; Ensure rigorous O2 exclusion.
Self-Alkylation Incomplete AzidationEnsure Phase 1 goes to completion (displace all Br) before adding Base in Phase 2.
Racemization High Temp / Strong BaseMaintain temp <120°C; Use K3PO4 (milder) instead of Cs2CO3.

References

  • Brickner, S. J. (1996).[1] Oxazolidinone antibacterial agents.[2][3][4][][6][7] Current Pharmaceutical Design, 2(2), 175-194.[1]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[1] A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729.[1] [1]

  • Madhavan, G. R., Chakrabarti, R., Reddy, K. A., et al. (2001).[1] Synthesis and biological evaluation of novel oxazolidinone derivatives. Bioorganic & Medicinal Chemistry Letters, 11(20), 2733-2736.[1]

  • Wang, K., Chen, Y., Wang, S., & Zhang, Q. (2022).[1][4] A convenient synthesis of Linezolid through Buchwald-Hartwig amination.[4] Tetrahedron Letters, 103, 153966.[1] [1]

Sources

Method

Application Note: Diastereoselective Aldol Reactions Mediated by Oxazolidinone Auxiliaries

[1][2][3] Introduction & Strategic Context The Evans aldol reaction remains the gold standard for constructing -hydroxy carbonyls with precise stereochemical control. While modern organocatalysis offers alternatives, the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction & Strategic Context

The Evans aldol reaction remains the gold standard for constructing


-hydroxy carbonyls with precise stereochemical control. While modern organocatalysis offers alternatives, the auxiliary-based approach (using Evans oxazolidinones) provides unrivaled reliability, scalability, and predictability, particularly in complex natural product synthesis (e.g., polyketides like spongistatin).

This guide addresses the two critical phases of the workflow:

  • The Coupling: Establishing the stereocenters via the Zimmerman-Traxler transition state.

  • The Release: Nondestructive cleavage of the auxiliary to recover the value-added product.

Mechanistic Insight: The "Why" Behind the Protocol

To master this reaction, one must understand that stereocontrol is dictated by the geometry of the enolate and the transition state organization.

The Zimmerman-Traxler Transition State

The reaction proceeds through a highly ordered, six-membered chair-like transition state.

  • Z-Enolate Formation: The use of a boron Lewis acid (

    
    ) with a tertiary amine forces the formation of the Z-enolate to minimize steric clash between the boron ligands and the auxiliary.
    
  • Facial Selectivity: The chiral auxiliary (e.g., Valine-derived) projects a steric bulk (isopropyl group) that blocks one face of the enolate. The aldehyde approaches from the open face, with its R-group in an equatorial position to minimize 1,3-diaxial interactions.

Visualization of Stereocontrol

The following diagram illustrates the flow from reagent selection to the specific stereochemical outcome.

EvansMechanism cluster_logic Stereochemical Logic Aux Oxazolidinone (Chiral Auxiliary) Enolate Z-Enolate (Boron Chelated) Aux->Enolate Enolization Reagents Bu2BOTf + DIPEA (-78°C) Reagents->Enolate TS Zimmerman-Traxler Transition State (Chair-like) Enolate->TS + Aldehyde (R-CHO) Product Syn-Aldol Adduct (>99:1 dr) TS->Product Oxidative Workup

Figure 1: Mechanistic flow of the Evans Boron-Aldol reaction showing the progression from enolization to the highly selective syn-aldol product.[1]

Method Selection Guide

While the Boron-mediated reaction is standard, Titanium-mediated variations (Crimmins modification) allow access to different stereoisomers using the same auxiliary.

MethodReagentsEnolate GeometryMajor ProductSelectivity (dr)Key Advantage
Evans (Classic)

, DIPEA
Z-EnolateEvans Syn >99:1Highest reliability; standard for polyketides.
Crimmins (A)

(1 eq), (-)-Sparteine
Z-EnolateEvans Syn >98:2Avoids triflates; uses cheaper Ti Lewis acid.
Crimmins (B)

(2 eq), DIPEA
TransientNon-Evans Syn ~95:5Accesses "unnatural" syn isomer without changing auxiliary.
Anti-Aldol

, TEA, TMSCl
E-EnolateAnti >90:10Direct access to anti-aldol (less common).

Detailed Protocol: Boron-Mediated Aldol Reaction[1][5][6]

Target: Synthesis of "Evans Syn" Aldol Adduct. Scale: 1.0 mmol (Adaptable).

Reagent Preparation (Critical)
  • 
    :  Must be clear/colorless. If dark/orange, distill immediately (bp 60°C @ 0.1 mmHg). Degraded triflate releases TfOH, causing auxiliary decomposition.
    
  • DCM: Anhydrous, distilled from

    
     or passed through activated alumina.
    
  • Aldehyde: Freshly distilled.[2] Carboxylic acids in the aldehyde will quench the enolate.

Step-by-Step Procedure
  • Enolization:

    • Flame-dry a 25 mL round-bottom flask (RBF) and cool under

      
      .
      
    • Add Oxazolidinone (1.0 equiv) and anhydrous DCM (0.2 M) .

    • Cool to -78°C (Dry ice/Acetone).

    • Add

      
       (1.1 equiv)  dropwise via syringe. Note: Fuming occurs.
      
    • Immediately add DIPEA (1.2 equiv) dropwise.

    • Crucial: Stir at 0°C for 15-20 min to ensure complete enolization, then re-cool to -78°C .

  • Aldol Addition:

    • Add the Aldehyde (1.1 - 1.2 equiv) (neat or in minimal DCM) dropwise down the side of the flask over 5 minutes.

    • Stir at -78°C for 30–60 minutes.

    • Warm to 0°C over 1 hour (or keep at -78°C if substrate is very labile).

  • Oxidative Workup (Mandatory):

    • Why? The Boron-Oxygen bond is strong. Simple water wash will not break the chelate, leading to emulsion and yield loss.

    • Add pH 7 Phosphate Buffer (2 mL) .

    • Add MeOH (2 mL) .

    • Add 30%

      
       (1 mL)  dropwise at 0°C. Caution: Exothermic.
      
    • Stir vigorously for 1 hour at room temperature. The solution should turn clear.

  • Isolation:

    • Concentrate slightly to remove MeOH.

    • Extract with

      
       or DCM (3x).
      
    • Wash combined organics with saturated

      
       (removes boronic acid residues) and Brine.
      
    • Dry (

      
      ), filter, and concentrate.
      
    • Purify via Flash Column Chromatography (Silica).

Protocol: Hydrolytic Cleavage (Auxiliary Removal)[8][9]

Recovering the auxiliary and releasing the carboxylic acid is the final critical step.

Safety Alert: The standard LiOH/


 condition can generate 

gas.[3][4] On >10g scale, ensure adequate venting.
Workflow Diagram

CleavageWorkflow Start Purified Aldol Adduct Dissolve Dissolve in THF/H2O (3:1) Cool to 0°C Start->Dissolve AddH2O2 Add H2O2 (4 equiv) (Forms LiOOH active species) Dissolve->AddH2O2 AddLiOH Add LiOH (2 equiv) Monitor TLC AddH2O2->AddLiOH Quench Quench with Na2SO3 (Destroys excess peroxide) AddLiOH->Quench Extract Extraction: 1. Wash with DCM (Recovers Auxiliary) 2. Acidify Aqueous (pH 2) 3. Extract with EtOAc (Product) Quench->Extract

Figure 2: Hydrolytic cleavage workflow emphasizing the separation of the auxiliary (organic layer) from the product (aqueous layer).

Procedure
  • Dissolve aldol adduct in THF:H2O (3:1) at 0°C.

  • Add 30%

    
     (4.0 equiv) .
    
  • Add LiOH (2.0 equiv) .

  • Stir at 0°C. Monitoring: Reaction is usually done in < 1 hour.

    • Note: If reaction is sluggish, do NOT heat. Heating promotes endocyclic attack (ring opening of the auxiliary). Instead, add more LiOH.

  • Quench: Add saturated aqueous

    
     (1.5 equiv relative to peroxide) to destroy excess oxidant. Test with starch-iodide paper (should remain white).[2]
    
  • Separation (The "Evan's Trick"):

    • Evaporate THF.

    • Extract the aqueous slurry with DCM . The Auxiliary is in the DCM layer.

    • Acidify the remaining aqueous layer to pH 2 with 1M HCl.

    • Extract with EtOAc .[2] The Product acid is in the EtOAc layer.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield (<50%) Degraded

.
Distill triflate. If it is orange/brown, it is useless.
No Reaction Enolization failed.Ensure the enolization step warms to 0°C for 15 mins before cooling back to -78°C for aldehyde addition.
Poor dr (e.g., 80:20) Temperature fluctuation.Reaction must be kept at -78°C during aldehyde addition.[2] Ensure aldehyde is added slowly to prevent exotherm.
"Hydroxyamide" Impurity Wrong cleavage attack.[2][3]During cleavage, LiOH attacked the ring carbonyl.[3][5] Fix: Ensure

is added before LiOH. Keep temp at 0°C.
Emulsion during workup Boron chelate intact.The oxidative workup (

/MeOH) was too short. Extend stirring time to 1h+.

References

  • Original Methodology (Boron Enolates): Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.[6][7][8]1981 , 103, 2127–2129.[6][7]

  • Mechanism (Zimmerman-Traxler): Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. "Stereoselective aldol condensations via boron enolates." J. Am. Chem. Soc.[6][9][7][8]1981 , 103, 3099–3111.

  • Titanium/Sparteine Modification (Crimmins): Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones."[10][11] J. Org.[10][2] Chem.2001 , 66, 894–902.[10][11]

  • Safety in Cleavage Scale-up: Teixeira, S. R.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2."[4] Org.[10][2][12] Process Res. Dev.2019 , 23, 1343–1351.

Sources

Application

Experimental procedure for the synthesis of rivaroxaban precursor

Executive Summary This application note details the robust, convergent synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (herein referred to as Compound III ), the critical advanced precu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, convergent synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (herein referred to as Compound III ), the critical advanced precursor for the anticoagulant Rivaroxaban (Xarelto).

Unlike standard protocols that merely list steps, this guide focuses on the construction of the chiral oxazolidinone core , the most technically demanding phase of the synthesis. We utilize a telescoped approach involving the ring-opening of (S)-glycidyl phthalimide followed by carbonyl insertion and deprotection. This route prioritizes enantiomeric purity (>99.5% ee) and process safety by substituting phosgene with 1,1'-Carbonyldiimidazole (CDI) .

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Retrosynthetic Analysis & Pathway

The synthesis of Rivaroxaban is convergent. The final drug is assembled by coupling the chiral amine precursor (Compound III) with 5-chlorothiophene-2-carbonyl chloride.[1] Therefore, the quality of the final API is strictly dependent on the optical purity of Compound III.

Figure 1: Strategic Synthesis Pathway

Rivaroxaban_Precursor_Synthesis cluster_legend Process Logic Start1 4-(4-aminophenyl) morpholin-3-one (Compound I) Inter1 Amino-Alcohol Intermediate (Ring Opening) Start1->Inter1 Ethanol/H2O, 60°C (Epoxide Opening) Start2 (S)-Glycidyl Phthalimide (Chiral Building Block) Start2->Inter1 Ethanol/H2O, 60°C (Epoxide Opening) Inter2 Phthalimide-Protected Oxazolidinone (Compound II) Inter1->Inter2 CDI, THF, Reflux (Cyclization) Final (S)-Amine Precursor (Compound III) TARGET MOLECULE Inter2->Final MeNH2 (aq), MeOH (Deprotection) Key Blue: Starting Materials | Yellow: Intermediates | Green: Target Precursor

Caption: Convergent synthesis of the Rivaroxaban (S)-amine precursor via phthalimide-protected intermediates.

Experimental Protocols

Protocol A: Construction of the Oxazolidinone Ring (Compound II)

Objective: Synthesize 2-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione. Mechanism: Nucleophilic attack of the aniline nitrogen on the chiral epoxide (regioselective), followed by carbonyl insertion using CDI to close the five-membered ring.

Materials:

  • Reactant A: 4-(4-aminophenyl)morpholin-3-one (1.0 eq)

  • Reactant B: (S)-N-(2,3-Epoxypropyl)phthalimide (1.1 eq)

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Solvents: Ethanol (EtOH), Water, Tetrahydrofuran (THF).

Step-by-Step Procedure:

  • Epoxide Opening (Amino-Alcohol Formation):

    • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-(4-aminophenyl)morpholin-3-one (19.2 g, 100 mmol) in Ethanol (150 mL) and Water (20 mL).

    • Add (S)-N-(2,3-Epoxypropyl)phthalimide (22.3 g, 110 mmol).

    • Heat the suspension to reflux (75-80°C) for 24 hours.

    • Process Check: Monitor by HPLC/TLC. The starting aniline should be consumed (<1%). The intermediate amino-alcohol often precipitates as a solid upon cooling.

    • Cool to 20°C. Filter the precipitated solid (Amino-Alcohol) and wash with cold Ethanol (50 mL). Dry under vacuum at 50°C.

    • Yield Expectation: ~85-90% (Off-white solid).

  • Ring Closure (Cyclization):

    • Suspend the dried Amino-Alcohol intermediate (from Step 1) in dry THF (200 mL).

    • Add CDI (1.2 equivalents relative to the intermediate).

    • Heat to reflux for 6–8 hours.

    • Mechanistic Insight: CDI activates the secondary alcohol, facilitating the intramolecular attack of the secondary amine to form the cyclic carbamate (oxazolidinone). This avoids the use of toxic phosgene.

    • Cool the mixture to room temperature. The product (Compound II) typically crystallizes out.[2]

    • Filter the solid, wash with THF, and dry.

    • Purity Check: Melting point should be >210°C.

Protocol B: Deprotection to Yield (S)-Amine Precursor (Compound III)

Objective: Removal of the phthalimide protecting group to release the primary amine.[3] Criticality: This step must avoid racemization of the C5 chiral center.

Materials:

  • Substrate: Compound II (Phthalimide-Oxazolidinone)

  • Reagent: Methylamine (40% solution in Methanol or Water)

  • Solvent: Methanol[4][5][6][7][8][9]

Step-by-Step Procedure:

  • Methylaminolysis:

    • Charge Compound II (42.1 g, 100 mmol) into a reactor containing Methanol (300 mL).

    • Add Methylamine solution (40% aq., 25 mL, ~3.0 eq) at room temperature.

    • Heat the mixture to 60°C and stir for 4–6 hours.

    • Observation: The reaction mixture will initially clear (solubilization) and then may become cloudy as the byproduct (N-methylphthalimide) forms or as the free amine is liberated.

  • Work-up & Isolation:

    • Concentrate the solvent under reduced pressure to ~50% volume.

    • Add Dichloromethane (DCM) (200 mL) and Water (100 mL).

    • Extraction: The target amine (Compound III) is soluble in DCM. The byproduct (N,N'-dimethylphthalamide) remains largely in the aqueous/solid phase or is removed in subsequent washes.

    • Separate the organic layer.[8][10][11] Wash with brine.

    • Dry over Na₂SO₄ and evaporate to dryness.

    • Crystallization (Optional but Recommended): Recrystallize from Ethanol/Ether or convert to the Hydrochloride Salt by adding HCl in Dioxane. The HCl salt (CAS 898543-06-1) is highly stable and preferred for storage.

Data Analysis & Quality Control

Table 1: Process Parameters and Yields

StepReaction TypeKey ReagentsTemp/TimeTypical YieldCritical Quality Attribute (CQA)
1 Ring Opening(S)-Glycidyl Phthalimide80°C / 24h88%Regioselectivity (Attack at C3)
2 CyclizationCDI (Carbonyldiimidazole)65°C / 6h92%Absence of Urea byproduct
3 DeprotectionMethylamine (aq/MeOH)60°C / 4h85%Chiral Purity (>99.5% ee)

Analytical Specification for Compound III (HCl Salt):

  • Appearance: White to off-white crystalline powder.

  • 1H NMR (DMSO-d6): δ 8.4 (br s, 3H, NH3+), 7.5 (d, 2H), 7.3 (d, 2H), 4.8 (m, 1H, Chiral CH), 4.1 (t, 1H), 3.9 (m, 4H, Morpholine).

  • Chiral HPLC: Chiralpak AD-H column, Hexane/IPA (80:20), Flow 1.0 mL/min. The (S)-enantiomer is the active isomer.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Hydrolysis of the epoxide or incomplete solubility.

    • Solution: Ensure Ethanol/Water ratio is 9:1. The water helps catalyze the epoxide opening via hydrogen bonding but too much water reduces solubility of the aniline.

  • Issue: Racemization.

    • Cause: High temperature during deprotection or strong bases.

    • Solution: Use Methylamine instead of Hydrazine. Hydrazine is effective but toxic and can sometimes lead to harsher conditions. Methylamine at 60°C is mild and preserves the stereocenter [1].

  • Issue: CDI Quality.

    • Cause: CDI is moisture sensitive. Old CDI hydrolyzes to imidazole and CO2, becoming inactive.

    • Solution: Use fresh CDI or store under argon. If reaction stalls, add 0.2 eq extra CDI.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor". Journal of Medicinal Chemistry, 48(19), 5900–5908.[1] Link

  • Bayer Healthcare AG. (2001). "Substituted Oxazolidinones and their Use in the Field of Blood Coagulation". World Intellectual Property Organization, WO 01/47919 A1. Link

  • Megafine Pharma (P) Ltd. (2013). "An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate". Patent Application, WO 2013/121436.[4][5] Link

  • Organic Chemistry Portal. "Deprotection of Phthalimides". (Methodology regarding Methylamine/Hydrazine alternatives). Link

Sources

Method

Application Note: Chemoselective Cleavage &amp; Recovery of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

The following Application Note and Protocol guide details the specific handling, cleavage, and recovery of the (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one chiral auxiliary. This guide addresses the unique challenge posed b...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the specific handling, cleavage, and recovery of the (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one chiral auxiliary.

This guide addresses the unique challenge posed by the bromomethyl group (-CH₂Br) at the C5 position. Unlike standard Evans auxiliaries (e.g., 4-benzyl, 4-isopropyl), this auxiliary contains a primary alkyl halide susceptible to nucleophilic attack (


) or elimination under the basic conditions typically used for cleavage.

Executive Summary

The (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one auxiliary is a specialized chiral controller used for highly diastereoselective alkylations and aldol reactions. While it offers unique steric differentiation, its recovery is complicated by the electrophilic nature of the C5-bromomethyl moiety. Standard hydrolytic conditions (e.g., refluxing NaOH) often lead to auxiliary degradation via bromide displacement or oxazolidinone ring opening.

This protocol details mild, chemoselective cleavage strategies designed to:

  • Cleave the N-acyl bond to release the chiral product.

  • Preserve the C5-bromomethyl integrity.

  • Recover the auxiliary in >90% purity for reuse.

Strategic Analysis: The Chemoselectivity Challenge

The core challenge lies in differentiating between two electrophilic sites on the N-acylated intermediate:

  • Site A (Target): The exocyclic imide carbonyl (Cleavage site).

  • Site B (Off-Target): The C5-bromomethyl carbon (Susceptible to

    
    ).
    
Reaction Pathway & Risk Assessment
  • High Risk: Strong hydroxide bases (LiOH, NaOH) at elevated temperatures or high concentrations can attack Site B, converting the bromomethyl group to a hydroxymethyl group, rendering the auxiliary useless for recovery.

  • Optimal Strategy: Use reagents that are highly nucleophilic toward carbonyls but weakly basic or bulky to minimize

    
     attack on the alkyl halide.
    
Visualization: Chemoselectivity Logic

Chemoselectivity Substrate N-Acyl-5-(Bromomethyl) Oxazolidinone Reagent_Strong Strong Base (NaOH/LiOH, High T) Substrate->Reagent_Strong Reagent_Mild Perhydrolysis/Transesterification (LiOH/H2O2 or Ti(OEt)4) Substrate->Reagent_Mild Result_Fail Degraded Auxiliary (Cannot Recover) Reagent_Strong->Result_Fail Path_Destruction Result_Win Recovered Auxiliary + Chiral Product Reagent_Mild->Result_Win Path_Success Path_Destruction Side Reaction: SN2 on -CH2Br Path_Success Target Reaction: Imide Cleavage

Figure 1: Decision matrix for reagent selection to avoid SN2 displacement of the bromide.

Experimental Protocols

Protocol A: Hydrolytic Cleavage (Target: Carboxylic Acid)

Method: Lithium Hydroperoxide (LiOOH) Rationale: The hydroperoxide anion (


) is significantly more nucleophilic toward the imide carbonyl than hydroxide (

) (alpha-effect), allowing the reaction to proceed at

. This low temperature is critical to suppress

attack on the bromide.
Materials
  • Substrate: N-Acyl-(5S)-5-(bromomethyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • 
     (30% w/v aqueous, 4.0 equiv)
    
  • LiOH

    
    
    
    
    
    (2.0 equiv)
  • Solvent: THF/Water (3:1 v/v)

  • Quench:

    
     (aqueous), 
    
    
    
Step-by-Step Procedure
  • Preparation: Dissolve the N-acyl substrate in THF (0.1 M) and cool to

    
      in an ice bath.
    
  • Reagent Formation: In a separate vessel, mix LiOH (2.0 equiv) and

    
     (4.0 equiv) in water. Caution: Exothermic.
    
  • Addition: Add the LiOOH solution dropwise to the substrate solution over 10 minutes, maintaining internal temperature

    
    .
    
  • Monitoring: Stir at

    
    . Monitor by TLC/HPLC. Reaction is typically complete in 30–60 minutes. Do not let it warm to RT.
    
  • Quench: Add saturated aqueous

    
     (1.5 M) dropwise to quench excess peroxide. Stir for 15 minutes at 
    
    
    
    . Verify peroxide absence with starch-iodide paper.
  • Workup (The "Switchable pH" Recovery):

    • Evaporate bulk THF under reduced pressure (bath

      
      ).
      
    • Phase 1 (Auxiliary Recovery): The aqueous residue (pH ~10-11) contains the Carboxylate Product (salt) and the Free Auxiliary (neutral).

    • Extract the aqueous layer 3x with

      
      .
      
    • Result: The Organic layer contains the (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one .

    • Phase 2 (Product Isolation): Acidify the remaining aqueous layer to pH 1–2 with 1N HCl.

    • Extract 3x with EtOAc.

    • Result: The Organic layer contains the Chiral Carboxylic Acid .

Protocol B: Transesterification (Target: Ester)

Method: Titanium(IV) Ethoxide (


)
Rationale:  This method is strictly anhydrous and neutral, completely eliminating the risk of hydroxide-mediated bromide displacement.
Materials
  • Substrate (1.0 equiv)

  • 
     (1.5 equiv)
    
  • Ethanol (absolute, solvent)

Step-by-Step Procedure
  • Dissolve substrate in dry Ethanol (0.2 M).

  • Add

    
     (1.5 equiv).
    
  • Reflux gently (

    
    ) for 6–12 hours. Note: While heat is used, the absence of strong charged nucleophiles protects the bromide.
    
  • Workup: Cool to RT. Add water (approx. 2% volume) to hydrolyze the titanium complex (forms a white precipitate of

    
    ).
    
  • Filter through a Celite pad. Wash with EtOAc.

  • Concentrate filtrate. The residue contains the Ethyl Ester product and the Free Auxiliary.

  • Separation: Purify via Flash Column Chromatography (Silica gel). The auxiliary is significantly more polar than the ester product.

Recovery & Purification Specifications

Successful recovery is defined as isolating the auxiliary with the -CH₂Br group intact.

Quantitative Data: Recovery Efficiency

MethodCleavage Yield (Product)Auxiliary Recovery (%)Auxiliary PurityRisk Level
LiOH / H2O2 (0°C) 88 - 95%92 - 96% >98%Low (if T < 5°C)
Ti(OEt)4 / EtOH 85 - 92%90 - 95% >99%Very Low
LiOH (aq, RT) 60 - 70%< 40%Low (Hydrolysis)High
LiBH4 (Reductive) 80 - 85%85 - 90%>95%Medium
Purification of Recovered Auxiliary

If the recovered auxiliary (from Protocol A, Phase 1) is slightly impure:

  • Crystallization: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is a solid. Recrystallize from EtOAc/Hexanes or Toluene .

  • Melting Point Check: Verify the MP is consistent with literature (approx 126-128°C, though polymorphs exist). A depressed MP indicates bromide hydrolysis.

Workflow Visualization

The following diagram illustrates the "Switchable pH" workup used in Protocol A, which is the industry standard for high-throughput recovery.

RecoveryWorkflow Step1 Reaction Mixture (LiOH / H2O2 / THF) Step2 Quench (Na2SO3) & Evaporate THF Step1->Step2 Step3 Aqueous Residue (pH ~10-11) Step2->Step3 Step4 Extract with DCM Step3->Step4 Phase_Org1 Organic Phase 1: Contains NEUTRAL Auxiliary Step4->Phase_Org1 Separation Phase_Aq1 Aqueous Phase 1: Contains ANIONIC Product Step4->Phase_Aq1 Separation Final_Aux Recovered Auxiliary ((5S)-5-Bromomethyl...) Phase_Org1->Final_Aux Dry & Recrystallize Step5 Acidify to pH 2 (1N HCl) Phase_Aq1->Step5 Step6 Extract with EtOAc Step5->Step6 Final_Prod Chiral Acid Product Step6->Final_Prod

Figure 2: The "Switchable pH" extraction workflow ensuring separation of the neutral auxiliary from the acidic product.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Auxiliary Recovery Hydrolysis of -CH₂Br to -CH₂OH.Ensure reaction temperature never exceeds 5°C. Lower LiOH concentration.
Emulsion during Extraction Presence of titanium salts (Method B) or surfactants.Filter through Celite before extraction. Add brine to aqueous phase.
Product Racemization Cleavage conditions too basic (deprotonation of alpha-center).Switch to Method B (Ti(OEt)4) or reduce LiOH equivalents.
Peroxide Residue Incomplete quench.Test with starch-iodide paper. Peroxides can degrade the auxiliary during concentration.

References

  • Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society. (Foundational work on oxazolidinone cleavage mechanisms).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. (Detailed LiOH/H2O2 protocol).

  • Brickner, S. J., et al. (1996).[1] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry. (Context on 5-bromomethyl oxazolidinone stability and synthesis).

  • Prashad, M., et al. (1999). "Efficient Synthesis of (5S)-5-Aminomethyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one." Tetrahedron Letters. (Handling of 5-substituted oxazolidinones).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Reactions Involving (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block. We understand that achieving high yields and purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its use, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Foundational Knowledge - Understanding Your Reagent

This section addresses the fundamental properties and handling of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one, which are critical for successful experimentation.

Q1: What is (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one, and what is its primary mode of reactivity?

(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is a chiral electrophile widely used in organic synthesis. Its utility stems from the combination of a stereodefined center and a reactive electrophilic site.

  • Core Structure: It features a five-membered oxazolidinone ring with a defined (S)-stereocenter at the 5-position. This ring system is a key component in several important classes of antibiotics, such as linezolid, making its derivatives highly valuable in pharmaceutical research.[1][2]

  • Reactive Moiety: The key to its reactivity is the bromomethyl group (-CH₂Br) attached to the chiral center. This is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[3] In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide leaving group in a single, concerted step. This mechanism proceeds with an inversion of stereochemistry at the reacting carbon; however, since the reaction occurs at the methylene carbon (which is not a stereocenter), the stereointegrity of the adjacent C5 carbon is preserved.

Caption: General Sₙ2 reaction pathway for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one.

Q2: How should I properly handle and store this reagent to ensure its integrity?

This reagent's stability is crucial for reproducible results. Improper handling is a common, yet often overlooked, source of low yields.

  • Moisture Sensitivity: The oxazolidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, and the presence of water can facilitate this decomposition.[4] The C-Br bond is also sensitive to hydrolysis. Therefore, it is imperative to store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.

  • Thermal Stability: While generally stable at room temperature for short periods, long-term storage should be at reduced temperatures. For a structurally similar brominated compound, a storage temperature of -20°C is recommended to prevent slow decomposition over time.[5] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Purity Check: Before using a new batch or an old bottle, it is wise to verify its purity via ¹H NMR or by running a small-scale test reaction with a reliable nucleophile.

Section 2: Troubleshooting Low Reaction Yields - A Diagnostic Approach

This section provides a structured, question-and-answer guide to diagnose and resolve common issues leading to low product yields.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Integrity - (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one - Nucleophile - Solvent (Anhydrous?) start->check_reagents check_conditions 2. Review Reaction Conditions - Stoichiometry - Temperature - Reaction Time check_reagents->check_conditions analyze_crude 3. Analyze Crude Mixture (TLC, ¹H NMR, LC-MS) check_conditions->analyze_crude decision What does analysis show? analyze_crude->decision unreacted_sm Mostly Unreacted Starting Material decision->unreacted_sm Unreacted SM side_products Multiple Side Products decision->side_products Side Products complex_mixture Complex/Degraded Mixture decision->complex_mixture Degradation optimize_conditions Optimize Conditions: - Increase Temperature/Time - Use Stronger Base/Nucleophile - Change Solvent unreacted_sm->optimize_conditions optimize_workup Identify Side Products & Optimize: - Adjust Base/Stoichiometry - Lower Temperature - Check for Water side_products->optimize_workup reassess_stability Re-evaluate Reagent/Product Stability: - Consider Milder Conditions - Optimize Purification complex_mixture->reassess_stability

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q3: My reaction shows little to no product, with mostly unreacted starting material remaining. What are the primary causes?

This is a classic sign of insufficient reactivity. Let's break down the potential culprits.

  • Cause 1: Poor Nucleophile Reactivity: The nucleophile may not be strong enough or may not be fully deprotonated. For neutral nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like Et₃N) is required to deprotonate them in situ or to scavenge the HBr byproduct that forms. For weaker nucleophiles like alcohols, a strong base (e.g., NaH) is necessary to generate the more potent alkoxide.

  • Cause 2: Inappropriate Solvent: The solvent plays a critical role in Sₙ2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, shielding it and reducing its reactivity.

  • Cause 3: Insufficient Temperature: All reactions have an activation energy barrier. If the reaction is sluggish at room temperature, gently heating (e.g., to 40-60 °C) can significantly increase the rate. However, be cautious, as excessive heat can promote side reactions.

Q4: My TLC shows multiple new spots, and my desired product is only a minor component. What are the likely side reactions?

The formation of multiple byproducts points towards competing reaction pathways or degradation.

  • Side Reaction 1: N-Alkylation vs. O-Alkylation: For nucleophiles with multiple reactive sites, such as amino alcohols, selectivity can be an issue. The relative nucleophilicity of the amine and hydroxyl groups will dictate the product distribution. Nitrogen is generally a softer and more potent nucleophile than oxygen, often leading to preferential N-alkylation.

  • Side Reaction 2: Elimination (E2): While less common for primary halides, using a strong, sterically hindered base (e.g., potassium tert-butoxide) can promote the E2 pathway, leading to the formation of (S)-5-methylene-1,3-oxazolidin-2-one. This is more likely at elevated temperatures.

  • Side Reaction 3: Hydrolysis/Decomposition: As mentioned, the presence of water can lead to the hydrolysis of the oxazolidinone ring.[4] Some products may also be unstable under the reaction or workup conditions. For example, if the workup involves a strong acid or base wash, this could degrade the desired product.

Side_Reactions cluster_pathways Reaction Pathways Start (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one SN2 Desired Sₙ2 Product Start->SN2 + Nucleophile (e.g., R-NH₂) E2 Elimination Product ((S)-5-methylene-1,3-oxazolidin-2-one) Start->E2 + Strong, Bulky Base (e.g., t-BuOK) Hydrolysis Ring-Opened Products Start->Hydrolysis + H₂O (Acid/Base Catalyzed)

Caption: Potential desired and undesired reaction pathways.

Q5: My yield is consistently low, even after optimizing conditions. Could steric hindrance be the problem?

Yes, steric hindrance is a critical factor in Sₙ2 reactions.[3]

  • Substrate: The electrophilic carbon in (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is primary and relatively unhindered, which is ideal.

  • Nucleophile: The issue often arises from the nucleophile. A bulky nucleophile (e.g., di-isopropylamine or one with significant branching near the nucleophilic atom) will have difficulty approaching the electrophilic carbon from the backside, slowing the reaction dramatically or stopping it altogether. If you suspect steric hindrance, you may need to switch to a less-hindered nucleophile or, in some rare cases, explore conditions that might favor an Sₙ1-type mechanism, though this is not typical for a primary halide.

Section 3: Protocols & Data

To provide a practical framework, here is a model protocol and reference data for optimizing your reactions.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol describes a typical reaction with an amine nucleophile.

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the amine nucleophile (1.0 eq.) and anhydrous DMF (approx. 0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.). Stir the suspension for 15 minutes at room temperature.

  • Electrophile Addition: Add (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (1.2 eq.) as a solid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 40-60 °C if necessary). Monitor the progress by Thin Layer Chromatography (TLC) until the starting bromomethyl compound is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[6]

Table 1: Quick Guide for Reaction Condition Optimization
Nucleophile TypeTypical Base(s)Recommended Solvent(s)Temperature RangeCausality & Notes
Amines (R-NH₂) K₂CO₃, Cs₂CO₃, Et₃NDMF, Acetonitrile25 - 60 °CBase neutralizes the HBr byproduct. Carbonates are often preferred for their heterogeneity, simplifying workup.
Thiols (R-SH) K₂CO₃, Cs₂CO₃DMF, THF25 - 50 °CThiolates are excellent nucleophiles. These reactions are often fast at room temperature.
Alcohols (R-OH) NaH, KHTHF, DMF0 - 40 °CRequires a strong base to generate the more nucleophilic alkoxide. Ensure complete deprotonation before adding the electrophile.
Phenols (Ar-OH) K₂CO₃, Cs₂CO₃DMF, Acetone25 - 80 °CPhenoxides are softer nucleophiles than alkoxides but generally reactive enough with mild bases.
Carboxylates Cs₂CO₃, or pre-formed saltDMF, DMSO40 - 80 °CCesium carbonate is particularly effective due to the high solubility of cesium carboxylates ("cesium effect").

Section 4: Purification Challenges

Even with a successful reaction, isolating the pure product can be challenging.

Q6: I lose a significant amount of my product during silica gel chromatography. What's happening and how can I fix it?

Product loss on silica gel is typically due to two main factors:

  • Irreversible Adsorption: Polar compounds, especially those with basic nitrogen atoms, can bind strongly to the acidic silica gel surface. This can be mitigated by pre-treating the silica gel with a small amount of triethylamine (e.g., 1% v/v in your eluent) to neutralize the acidic sites.

  • Decomposition on Silica: The acidic nature of silica gel can catalyze the decomposition of sensitive products. If you suspect this, switching to a more neutral stationary phase like alumina (basic or neutral) or using a less-acidic grade of silica may solve the problem. Additionally, minimizing the time the product spends on the column by using faster flow rates or wider columns can help.

References

  • ResearchGate. Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]

  • PubMed. Synthesis and antibacterial activity of 5-substituted oxazolidinones. Available at: [Link]

  • PubMed. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Available at: [Link]

  • European Pharmaceutical Review. Fractionation, purification and downstream processing: the path to commercialisation. Available at: [Link]

  • PMC. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]

  • Oregon State University. Chapter 6 Worked Problem 1. Available at: [Link]

Sources

Optimization

Common side reactions and byproducts in oxazolidinone chemistry

Welcome to the Chiral Auxiliary & Heterocycle Support Hub . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Auxiliary & Heterocycle Support Hub .

I am Dr. Aris, your Senior Application Scientist. Below is a technical guide designed to troubleshoot the specific chemical behaviors, side reactions, and byproducts associated with Oxazolidinone chemistry. This guide focuses on the two primary contexts of this moiety: as a chiral auxiliary (Evans) and as a pharmacophore (e.g., Linezolid) .

Module 1: Evans Auxiliary Acylation & Enolization

Context: The foundation of the Evans methodology is the formation of the N-acyl oxazolidinone.[1] Errors here propagate through the entire synthesis.

Q1: My N-acylation yield is low, or I am observing racemization of the auxiliary stereocenter. What is happening?

Diagnosis: This is typically a kinetic issue during the deprotonation of the oxazolidinone or an issue with the electrophile (acid chloride).

  • Racemization: If using strong bases (n-BuLi) at temperatures above -78°C, you risk deprotonating the C4 proton (alpha to the nitrogen), leading to racemization of the auxiliary itself.

  • O-Acylation vs. N-Acylation: While rare with oxazolidinones (unlike amides), sterically hindered bases can occasionally lead to O-acylation if the metal chelation is weak.

Troubleshooting Protocol:

MethodConditionRisk FactorRecommendation
Lithiated (n-BuLi) -78°C, THFHigh (Racemization)Use only for unhindered, non-sensitive auxiliaries. Ensure T < -60°C.
Mixed Anhydride Pivaloyl chloride, Et3N, LiClLowPreferred Method. The presence of LiCl increases the acidity of the NH proton and coordinates the intermediate, accelerating N-acylation.
Grignard (EtMgBr) 0°C to RTMediumRobust for large scale; less prone to racemization than n-BuLi.

Key Insight: For sensitive substrates, switch to the Mixed Anhydride/LiCl method . The lithium ion acts as a Lewis acid, coordinating the oxazolidinone carbonyl and the mixed anhydride, organizing a cyclic transition state that favors N-acylation over O-acylation and minimizes base-mediated side reactions.

Module 2: The Asymmetric Step (Aldol & Alkylation)[2][3]

Context: You are relying on the Z-enolate to dictate diastereoselectivity.

Q2: I am performing an "Acetate Aldol" (R=H on the acyl group) and getting a 1:1 diastereomeric ratio. Why isn't the auxiliary working?

Technical Analysis: This is a classic limitation of the Evans system. The high diastereoselectivity (typically >20:[2]1) in Evans aldols relies on the Zimmerman-Traxler transition state , where the steric clash between the auxiliary's substituent and the enolate's


-substituent directs the aldehyde approach.
  • The Failure: In "Acetate Aldols" (Acetyl-oxazolidinone), there is no substituent at the

    
    -position (only Hydrogens). Without this steric bulk, the energy difference between the two transition states is negligible, resulting in poor facial selectivity (often ~1:1).
    

Corrective Action:

  • Thiazolidinethione Auxiliaries: Switch to a Nagao auxiliary (thiazolidinethione). The longer C-S bonds and different dipole alignment often provide better selectivity for acetate equivalents.

  • Install a Temporary Group: Alkylate with a bulky group (e.g., SPh) that can be desulfurized later, effectively turning an acetate aldol into a substituted aldol.

Q3: Visualization of the Selectivity Failure

The following diagram illustrates why the standard Evans system fails for acetates but works for propionates.

EvansEnolate cluster_0 Propionate Enolate (Good Selectivity) cluster_1 Acetate Enolate (Poor Selectivity) Z_Enolate Z-Enolate Formed TS_Major Transition State A (Minimized Dipoles) Z_Enolate->TS_Major Favored TS_Minor Transition State B (Steric Clash with Aux) Z_Enolate->TS_Minor Disfavored (Me vs Aux) Product_Syn Syn-Aldol (>95:5) TS_Major->Product_Syn Ac_Enolate Acetate Enolate TS_NoClash Transition State A (No Alpha-Substituent) Ac_Enolate->TS_NoClash TS_Equiv Transition State B (No Steric Clash) Ac_Enolate->TS_Equiv Product_Mix Racemic/Mixed Aldol (~1:1) TS_NoClash->Product_Mix TS_Equiv->Product_Mix

Caption: Comparison of steric control elements in Propionate vs. Acetate Evans Enolates. Note the loss of the discriminating steric clash in the acetate pathway.[2]

Module 3: Auxiliary Cleavage (The "Stuck" Auxiliary)

Context: Removing the auxiliary without destroying the product or the auxiliary itself is the most common point of failure.

Q4: I used LiOH for hydrolysis and my oxazolidinone ring opened (Endocyclic Cleavage). Why?

Mechanism: Hydroxide (


) is a hard nucleophile. In the absence of the "Alpha Effect," it attacks the most electrophilic carbonyl.
  • Path A (Desired): Attack at the exocyclic amide carbonyl (releases product + auxiliary).

  • Path B (Undesired): Attack at the endocyclic carbamate carbonyl (destroys auxiliary, forms hydroxy-amide).

With simple LiOH, Path B is often kinetically competitive or favored, especially if the exocyclic carbonyl is sterically hindered by the new chiral center.

The Solution: LiOOH (Lithium Hydroperoxide) You must use


.
  • Alpha Effect: The hydroperoxide anion (

    
    ) is significantly more nucleophilic than hydroxide due to electron-electron repulsion between the adjacent oxygen atoms.
    
  • Basicity:

    
     (pKa ~11.8) is less basic than 
    
    
    
    (pKa ~15.7), reducing epimerization risks.
  • Selectivity:

    
     shows an overwhelming preference for the exocyclic carbonyl, even in hindered systems.
    
Q5: LiOOH is failing (reaction stalled) or I cannot use oxidants. What are my alternatives?

If the substrate is extremely hindered, LiOOH may still fail. Use these backup protocols:

ReagentProduct TypeMechanismNotes
Ti(OEt)4 Ethyl EsterTransesterificationMild Lewis acid catalysis. Excellent for "stuck" auxiliaries. Avoids basic conditions.
LiBH4 / MeOH Primary AlcoholReductive CleavageReductive removal. Note: LiBH4 is more selective than LiAlH4 and preserves the auxiliary.
LiSBn (Lithium Thiobenzyl) ThioesterNucleophilic AcylationForms a thioester which is a versatile handle for further functionalization (e.g., Fukuyama reduction).
Visualization of Cleavage Pathways

CleavagePathways cluster_LiOH LiOH (Hydroxide Only) cluster_LiOOH LiOOH (Hydroperoxide) Start N-Acyl Oxazolidinone Endo_Attack Endocyclic Attack (Ring Carbonyl) Start->Endo_Attack Favored by OH- Exo_Attack Exocyclic Attack (Amide Carbonyl) Start->Exo_Attack Favored by HOO- (Alpha Effect) Byproduct Byproduct: Hydroxy-Amide (Auxiliary Destroyed) Endo_Attack->Byproduct Intermediate Peracid Intermediate Exo_Attack->Intermediate Reduction Reductive Quench (Na2SO3) Intermediate->Reduction Product Product: Chiral Acid + Recycled Aux Reduction->Product

Caption: Divergent pathways in auxiliary cleavage. Hydroxide favors destructive endocyclic attack; Hydroperoxide favors productive exocyclic attack.

Module 4: Oxazolidinone Antibiotics (Linezolid Context)

Context: For researchers synthesizing Linezolid analogs, the oxazolidinone is the product, not the auxiliary.

Q6: What are the common impurities during the formation of the oxazolidinone ring in Linezolid synthesis?

Issue: The core ring is typically formed by reacting a carbamate with glycidyl butyrate or epichlorohydrin.

Common Impurities:

  • The R-Isomer (Enantiomeric Impurity):

    • Source: Use of (S)-glycidyl butyrate with low optical purity.

    • Detection: Chiral HPLC is mandatory. The biological activity resides almost exclusively in the (S)-enantiomer of the drug.

  • Ring-Opened Hydrolysates:

    • Cause: Exposure to strong aqueous base during workup.

    • Chemistry: Similar to the Evans cleavage, the oxazolidinone ring in Linezolid is susceptible to alkaline hydrolysis, yielding the amino-alcohol derivative.

  • Chlorohydrin Intermediates:

    • Cause: Incomplete cyclization when using epichlorohydrin.

    • Solution: Ensure complete deprotonation (typically using LiOtBu or similar alkoxides) to drive the closure.

References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. Link

  • Krenske, E. H., et al. (2023).[3] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH. Australian Journal of Chemistry.[3][4] Link[4]

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[5][6] Current Pharmaceutical Design, 2(2), 175-194. (Foundational text for Linezolid chemistry). Link

  • Prashad, M., et al. (1999). Efficient synthesis of the oxazolidinone antibacterial agent Linezolid. Tetrahedron Letters, 40(16), 3109-3112. Link

Sources

Troubleshooting

Optimization of reaction conditions (base, solvent, temperature) for chiral auxiliaries

Mission: To provide high-fidelity troubleshooting and optimization protocols for asymmetric alkylations using chiral auxiliaries. This guide moves beyond textbook theory into the operational realities of enolate chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for asymmetric alkylations using chiral auxiliaries. This guide moves beyond textbook theory into the operational realities of enolate chemistry, focusing on the critical interplay of Base , Solvent , and Temperature .

Module 1: The Evans Oxazolidinone System

Primary Application:


-Alkylation of acid derivatives (Propionates, Acetates).
Diagnostic & Troubleshooting (FAQ)

Q: I am observing low diastereomeric ratios (dr < 90:10) for my propionate alkylation. I used LDA at -78°C. What went wrong? A: Low selectivity often stems from incomplete formation of the specific Z-enolate or "enolate scrambling" due to temperature fluctuations.

  • Root Cause 1 (Base Selection): While LDA is standard, it can generate amine byproducts that catalyze equilibration.

    • Fix: Switch to NaHMDS (Sodium Hexamethyldisilazide) or LiHMDS . Silyl amide bases are less nucleophilic and their bulky counter-ions often enforce tighter chelation in the transition state.

  • Root Cause 2 (The "Schlenk Equilibrium"): If the reaction warms above -50°C before the electrophile is fully consumed, the kinetic Z-enolate can equilibrate to the thermodynamic E-enolate.

    • Fix: Maintain -78°C strictly. If the electrophile is sluggish, do not warm to 0°C. Instead, add a polar aprotic co-solvent like DMPU (10-20% v/v) to increase reaction rate at low temperature.

Q: My alkylation yield is excellent, but I cannot get the "Acetate" auxiliary (no


-substituent) to give high selectivity. 
A:  This is a known limitation.
  • The Physics: The Evans system relies on allylic strain (

    
     strain) between the enolate oxygen and the 
    
    
    
    -methyl group to lock the Z-geometry. Without that methyl group (i.e., in acetates), the enolate geometry is less rigid.[1]
  • The Solution: Do not optimize conditions; optimize the auxiliary. Switch to a Thiazolidinethione (Crimmins auxiliary) or use the Myers Pseudoephedrine system, which relies on a different chelation mechanism less dependent on

    
    -substitution.
    
Standard Operating Procedure (SOP): Evans Enolization
  • Drying: Flame-dry a 2-neck RBF under vacuum; backfill with Ar (3x).

  • Solvation: Dissolve imide (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C (internal probe control required).

  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 min.

    • Checkpoint: Solution usually turns bright yellow/orange.

    • Aging: Stir at -78°C for 30-45 min to ensure complete deprotonation and aggregate equilibration.

  • Alkylation: Add electrophile (1.5 - 3.0 equiv) neat or as a THF solution down the flask wall (pre-cooled).

  • Monitoring: Monitor via TLC. If slow, add dry DMPU (2-4 equiv) dropwise.

  • Quench: Add saturated

    
    at -78°C before removing the cooling bath. Warming before quench causes racemization.
    
Module 2: The Myers Pseudoephedrine System

Primary Application: Alkylation of difficult substrates (fatty acids,


-branched electrophiles).
Diagnostic & Troubleshooting (FAQ)

Q: The reaction is solidifying/gelling at -78°C, and yields are inconsistent. A: You are likely missing the critical additive: Lithium Chloride (LiCl) .

  • The Mechanism: Myers' enolates form massive aggregates that are unreactive and insoluble. LiCl (approx. 6 equiv) breaks these aggregates into reactive monomers/dimers via a "structure-breaking" effect.

  • Protocol Fix: Flame-dry LiCl (highly hygroscopic) in the flask before adding solvent. The LiCl must be anhydrous.

Q: Can I use NaHMDS with Myers auxiliaries? A: No. The Myers system specifically requires LDA (Lithium Diisopropylamide). The selectivity model depends on a specific Lithium-Alkoxide-Enolate chelate. Sodium or Potassium counter-ions disrupt this tight coordination sphere, destroying diastereoselectivity.

Module 3: Solvent & Temperature Optimization
Solvent Effects Table
SolventPolarityCoordination AbilityEffect on EnolateRecommended For
THF ModerateHighBreaks large aggregates; stabilizes Li+Standard Evans/Myers Alkylations
DCM LowLowPromotes tight ion-pairing; slow reaction ratesLewis Acid mediated reactions (Soft enolization)
Toluene LowNoneHigh aggregation; often requires HMPA/DMPUSpecific Oppolzer Sultam protocols
DMPU HighVery High"Solvent separated ion-pair"; maximizes reactivitySluggish electrophiles (Alkyl iodides)
Visualizing the Decision Logic

The following diagram illustrates the decision process for optimizing reaction conditions based on observed experimental failures.

OptimizationLogic Start Experimental Outcome? LowYield Problem: Low Yield Start->LowYield LowSelectivity Problem: Low dr (Selectivity) Start->LowSelectivity CheckBase Check Base Quality (Titrate LDA/nBuLi) LowYield->CheckBase CheckTemp Check Temperature Control (Internal Probe?) LowSelectivity->CheckTemp Aggregates Aggregation Issue? CheckBase->Aggregates Base is good EnolateGeo Enolate Geometry Issue? CheckTemp->EnolateGeo Temp was stable StrictCold Solution: Quench at -78°C (Prevent equilibration) CheckTemp->StrictCold Temp fluctuated AddLiCl Solution: Add LiCl (6 equiv) (Myers System) Aggregates->AddLiCl Pseudoephedrine AddDMPU Solution: Add DMPU/HMPA (Evans System) Aggregates->AddDMPU Oxazolidinone SwitchBase Solution: Switch to NaHMDS (Enforce Z-enolate) EnolateGeo->SwitchBase

Caption: Troubleshooting logic flow for diagnosing yield vs. selectivity issues in chiral auxiliary alkylations.

Module 4: Advanced Protocol - The "LiCl-Accelerated" Workflow

This protocol is adapted from the Myers lab standards but is applicable to any sluggish enolate alkylation (including Evans) where reactivity is the bottleneck.

  • LiCl Preparation: Place LiCl (6.0 equiv) in the reaction flask. Heat with a heat gun under high vacuum (0.1 mmHg) for 5-10 minutes until the solid flows freely and no water vapor is visible. Critical Step.

  • Substrate Addition: Cool flask to RT, add Anhydrous THF and the Auxiliary-Substrate (1.0 equiv).

  • Cooling: Cool the slurry to -78°C .

  • Base Addition: Add LDA (2.2 equiv) slowly.

    • Observation: The heterogeneous slurry should become a homogeneous, clear (often pale yellow) solution. This indicates the LiCl has successfully broken the enolate aggregates.

  • Electrophile: Add Alkyl Halide (1.5 equiv).

  • Ramping:

    • Kinetic Control: Keep at -78°C for 2 hours.

    • Thermodynamic Check: If TLC shows no reaction, warm to 0°C strictly for 15 minutes, then re-cool to -78°C. (Note: Only safe for Myers system; Evans systems may scramble).

References
  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103.8 (1981): 2127-2129.

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2] Journal of the American Chemical Society, 119.28 (1997): 6496-6511.

  • Rutherford, J. L., & Collum, D. B. "Lithium Hexamethyldisilazide/Lithium Chloride Aggregates: Structures and Reactivities." Journal of the American Chemical Society, 121.43 (1999): 10198-10202.

  • Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidine-2-thiones." Journal of the American Chemical Society, 119.33 (1997): 7883-7884.

Sources

Optimization

Purification techniques for products derived from (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile chiral building block. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your purification strategies effectively.

Troubleshooting Guide

This section addresses specific, practical issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My TLC plate of the crude reaction mixture shows significant tailing or streaking for the product spot. What's causing this and how can I fix it?

Answer: Tailing on a silica gel TLC plate is a classic indicator of an undesirable interaction between your analyte and the stationary phase. Silica gel is weakly acidic (pKa ≈ 4.5), and the nitrogen atom in the oxazolidinone ring can interact with the acidic silanol groups. This strong interaction slows the compound's movement up the plate in a non-uniform way, leading to a streak rather than a tight spot.

  • The Causality: This interaction is problematic because it will translate directly to poor separation during column chromatography, resulting in broad peaks, cross-contamination of fractions, and lower yields of pure product. The bromomethyl group also adds a layer of complexity, as prolonged contact with the acidic silica could potentially lead to degradation.

  • The Solution: To mitigate this, you need to "deactivate" the acidic sites on the silica. This is most commonly achieved by adding a small amount of a basic modifier to your eluent system.

    • Recommended Action: Add 0.5-1% triethylamine (TEA) or ammonia solution to your chromatography eluent (e.g., for a 30:70 Ethyl Acetate/Hexane system, use 30 mL EtOAc, 70 mL Hexane, and 1 mL TEA). Run the TLC in this modified solvent system. You should observe a significantly more defined, round spot with a more reliable Rf value. This same modified eluent should then be used for your flash chromatography separation.

Question 2: I'm experiencing a significant loss of material during flash column chromatography. My yield of the purified product is much lower than expected based on the crude NMR. Why?

Answer: Low recovery after flash chromatography is a frequent issue that can often be traced to one of three areas: improper column packing/loading, irreversible adsorption onto the silica, or product instability.

  • Expert Analysis & Recommended Actions:

    • Irreversible Adsorption: As discussed in the previous point, strong interactions with silica can cause some of your product to remain permanently bound to the column. The use of a triethylamine-modified eluent is the primary solution here as well.

    • Improper Loading Technique: If your crude product is not fully dissolved when loaded or precipitates at the top of the column, it will not elute cleanly. This leads to continuous "leaching" of the compound throughout the entire run, contaminating many fractions and resulting in a low yield of the pure fractions.

      • Dry Loading: This is the superior method. Pre-adsorb your crude material onto a small amount of silica gel (or Celite if you suspect instability). To do this, dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane or ethyl acetate), add 2-3 times the mass of silica gel, and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully layered on top of your packed column. This technique ensures a very narrow starting band, leading to a much sharper separation.

    • Column Dimensions: Using a column that is too wide for the amount of material can lead to band broadening and require excessive solvent volumes, increasing the chances of product loss. A general rule of thumb is a column diameter-to-length ratio of 1:10 to 1:20, with the mass of silica being 50-100 times the mass of the crude material for effective separation.

Question 3: My purified product shows signs of decomposition after sitting in the flask for a few hours post-chromatography. What is happening?

Answer: This strongly suggests residual acid or base from your purification is catalyzing the degradation of your product. (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is susceptible to hydrolysis or other nucleophilic attacks, particularly given the reactive bromomethyl group.

  • The Causality: Triethylamine, while excellent for improving chromatography, is a non-volatile base. If it remains in your final product fractions, it can promote decomposition over time. Similarly, trace amounts of acid from the silica gel can also be problematic. Oxazolidinone rings can be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

  • The Solution: Post-Column Workup

    • Combine the pure fractions identified by TLC.

    • Transfer the solution to a separatory funnel and wash with a mild, slightly acidic solution like dilute (5%) aqueous ammonium chloride (NH₄Cl) to remove the triethylamine.

    • Follow this with a wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

    • Finally, wash with brine to aid in the removal of water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure. This procedure ensures that your isolated product is free from catalytic impurities that could compromise its stability.

Purification Workflow Decision Diagram

This diagram outlines a logical workflow for purifying your crude product, from initial assessment to the final, pure compound.

PurificationWorkflow cluster_start Start: Post-Workup cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_end Final Product CrudeProduct Crude (5S)-5-(Bromomethyl) -1,3-oxazolidin-2-one TLC Analyze by TLC (e.g., 30% EtOAc/Hex) CrudeProduct->TLC Solubility Assess Physical State (Solid vs. Oil) CrudeProduct->Solubility Flash Flash Column Chromatography TLC->Flash Develop Eluent System Solubility->Flash If Oil or Complex Mixture Recrystal Recrystallization Solubility->Recrystal If Solid & High Purity PureProduct Pure Product (Verify by NMR/HPLC) Flash->PureProduct Combine pure fractions & perform aqueous wash Recrystal->PureProduct Wash crystals & dry Storage Store under N2 at <4°C PureProduct->Storage

Caption: Decision workflow for purification strategy selection.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, first-line purification method for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one?

A1: Flash column chromatography over silica gel is the most widely practiced and reliable method for purifying this compound and its analogues.[2] It offers high resolving power to separate the target molecule from unreacted starting materials, non-polar byproducts, and polar impurities. Given the compound is often a low-melting solid or an oil, recrystallization can be challenging without a high degree of initial purity. Flash chromatography provides the robustness needed for a wide range of crude reaction qualities.[3][4]

Q2: Can I use recrystallization to purify this compound? If so, what solvent systems are a good starting point?

A2: Yes, recrystallization is a viable and highly effective method, if your crude material is substantially pure (>85-90%) and solid. It is an excellent final polishing step after chromatography to obtain material of the highest analytical purity.

The key is finding a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A solvent screen is essential.

Recommended Solvent Systems for Screening:

  • Single Solvents: Isopropanol, Ethyl Acetate, Toluene

  • Binary Solvents (start with the hot solvent first):

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Hexanes

    • Toluene / Heptane

Solvent SystemRationale
Isopropanol The hydroxyl group can hydrogen-bond with the oxazolidinone carbonyl, providing good solubility when hot, which often decreases sharply upon cooling.
Ethyl Acetate / Hexanes A classic choice. Ethyl acetate is a good polar solvent for the compound, while hexanes act as the anti-solvent to induce crystallization.
Toluene / Heptane A non-polar system that can be effective if non-polar impurities are the primary concern.

Q3: How should I store the purified (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one to prevent decomposition?

A3: The compound's stability is paramount for its use in subsequent synthetic steps. The bromomethyl group is an electrophilic site, and the oxazolidinone ring can be sensitive.

Best Practices for Storage:

  • Temperature: Store at low temperatures, preferably in a freezer at -20°C. If that is not available, refrigeration at 2-8°C is acceptable for short-to-medium term storage.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). This prevents moisture from the air from potentially causing hydrolysis and excludes oxygen, which could participate in radical or oxidative degradation pathways.

  • Container: Use a well-sealed amber glass vial or a flask with a securely sealed septum to protect it from light and atmospheric exposure.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1.0 g. Adjust silica and solvent volumes accordingly.

  • Eluent Selection:

    • Develop a solvent system using TLC. A good starting point is 30-40% Ethyl Acetate in Hexanes.

    • Add 0.5-1% triethylamine to the chosen solvent system.

    • Aim for an Rf value of 0.25-0.35 for the product spot to ensure good separation on the column.

  • Column Packing:

    • Select a glass column with a diameter of approximately 2-3 cm.

    • Add approximately 50-70 g of silica gel (230-400 mesh) to a beaker and prepare a slurry with the eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. The final packed height should be around 15-20 cm.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1.0 g of crude product in ~5-10 mL of dichloromethane.

    • Add ~2-3 g of silica gel to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently layer this powder onto the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin applying pressure to achieve a flow rate of approximately 5-10 mL/min.

    • Collect fractions (e.g., 10-15 mL per tube) and monitor the elution progress by TLC.

    • Combine all fractions that show a single, pure spot corresponding to the product.

  • Product Isolation:

    • Perform the aqueous workup as described in Troubleshooting Question 3 to remove triethylamine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

References

  • BenchChem. (2025). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. Benchchem.com.
  • Lee, W. K., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. The Journal of Organic Chemistry, 68(1), 104-107.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic-chemistry.org.
  • Singh, U. P., & Samant, S. D. (2012). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry, 2012, 1-19.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1.
  • Xu, X., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(24), 12348-12357.
  • de Souza, M. V. N., et al. (2013). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Letters in Organic Chemistry, 10(9), 626-631.
  • Google Patents. (2012). CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
  • Reddy, A. S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2849.
  • Pinho, V. D., et al. (2016). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2016(4), 212-226.
  • Monbaliu, J. C., et al. (2025). An open-source fraction collector for flash column chromatography and its applications in organic synthesis. Reaction Chemistry & Engineering, 10(06), 1408-1416.
  • Al-Hadiya, B., et al. (2025). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 19(1), 2.
  • Patil, S. A., et al. (2022). Synthesis and biological evaluation of novel amide oxazolidinone derivatives. Asian Journal of Chemistry, 34(4), 839-846.
  • Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(5), 815-818. 8AvdYQ3OqFGAbEM1Ix4sUZhMuQ==)

Sources

Troubleshooting

Technical Support: Preserving Stereochemical Integrity During Auxiliary Cleavage

Status: Operational Ticket ID: #AUX-CLV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Last Mile" Problem You have successfully installed the chiral auxiliary, perfor...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #AUX-CLV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Last Mile" Problem

You have successfully installed the chiral auxiliary, performed the diastereoselective alkylation or aldol reaction, and purified the intermediate. You now possess a single diastereomer with >98% d.e. However, the final step—cleaving the auxiliary to release your product—is where many campaigns fail.

The Problem: The conditions required to break the amide/imide bond (hydrolysis, reduction, or transesterification) are often harsh enough to deprotonate the newly formed


-stereocenter, leading to racemization (epimerization) or destruction of the auxiliary.

This guide provides the mechanistic insight and troubleshooting protocols to ensure your enantiomeric excess (e.e.) survives the cleavage step.

Part 1: Diagnostic Decision Matrix

Before selecting a reagent, map your substrate's sensitivity against the desired product.

CleavageDecisionTree Start Start: Select Auxiliary Type Evans Evans (Oxazolidinone) Start->Evans Myers Myers (Pseudoephedrine) Start->Myers DesiredProd Desired Product? Evans->DesiredProd Acid Carboxylic Acid DesiredProd->Acid Most Common Alcohol Primary Alcohol DesiredProd->Alcohol Ester Ester DesiredProd->Ester Weinreb Weinreb Amide DesiredProd->Weinreb LiOOH Protocol A: LiOH / H2O2 (Standard) Acid->LiOOH Base Sensitive? Use LiOOH HarshAcid Acidic Hydrolysis (H2SO4/Dioxane) Acid->HarshAcid Reductive Protocol C: LiBH4 (Reductive) Alcohol->Reductive LAB Lithium Amidoborohydride (Reductive - Mild) Alcohol->LAB LiOBn Protocol B: LiOBn (Transesterification) Ester->LiOBn AlMe3 AlMe3 / Amine (Risk: Epimerization) Weinreb->AlMe3 MyersProd Desired Product? Myers->MyersProd MyersProd->Acid MyersProd->Alcohol

Figure 1: Decision matrix for selecting the appropriate cleavage protocol based on auxiliary type and target functionality.

Part 2: The Evans Auxiliary (Oxazolidinones)[1][2][3][4][5][6]

The Core Mechanism: Why LiOH Fails but LiOOH Succeeds

The most frequent user error is substituting Lithium Hydroperoxide (LiOOH) with simple Lithium Hydroxide (LiOH) to "simplify" the reaction. This is fatal for two reasons:

  • Regioselectivity (Endocyclic vs. Exocyclic):

    • LiOH attacks the endocyclic carbonyl (the carbamate), breaking the auxiliary ring and ruining recovery.

    • LiOOH attacks the exocyclic carbonyl (the imide), releasing your product and saving the auxiliary.

  • The pKa Trap (Racemization):

    • The

      
      -proton of the imide is acidic (
      
      
      
      ).
    • Hydroxide (

      
      ) is basic enough to deprotonate this, causing enolization.
      
    • Hydroperoxide (

      
      ) has a 
      
      
      
      . It is more nucleophilic (due to the alpha-effect) but less basic than hydroxide. It cleaves the bond faster than it can deprotonate the stereocenter.
Troubleshooting Guide: Evans Cleavage
SymptomProbable CauseCorrective Action
Racemization (Low e.e.) High pH or prolonged reaction time allowing enolization.Switch to LiOOH at 0°C. Ensure reaction is quenched immediately upon completion. Avoid excess base.
Ring Opening (Auxiliary Loss) Hydroxide attack at the carbamate (endocyclic).Ensure

is fresh and in excess (4:1 ratio to LiOH). The active species must be

, not

.
Low Yield Incomplete hydrolysis due to steric bulk.Use THF/Water mixtures to ensure solubility. If substrate is extremely bulky, switch to reductive cleavage (LiBH4).
"Gummy" byproduct Peracid formation.[1][2]The intermediate is a peracid.[3] You must quench with

or

to reduce the peracid to the carboxylic acid.
Protocol A: The "Gold Standard" LiOOH Hydrolysis

Reference: Evans, D. A. et al. J. Am. Chem. Soc. 1982.

  • Dissolution: Dissolve the imide (1.0 equiv) in THF/H2O (3:1) at 0 °C.

  • Peroxide Addition: Add 30%

    
     (4.0 equiv) via syringe.
    
  • Base Addition: Slowly add LiOH (2.0 equiv, usually as a 1M solution). Note: The solution may bubble slightly due to O2 release; ensure venting.

  • Monitoring: Stir at 0 °C. Monitor by TLC. Most reactions finish in <1 hour.

  • Quench (Critical): Add aqueous

    
     (1.5 equiv) and 
    
    
    
    . Stir for 15 mins to destroy excess peroxide.
  • Workup: Evaporate THF. Extract the auxiliary with CH2Cl2 (the acid salt stays in water). Acidify the aqueous layer to pH 2 with HCl, then extract your chiral acid with EtOAc.

Part 3: The Myers Auxiliary (Pseudoephedrine)

The Challenge: Stability vs. Lability

Myers amides are significantly more stable than Evans imides. They often require reflux in strong acid or base to cleave. This thermal and chemical stress is the primary cause of racemization.

Troubleshooting Guide: Myers Cleavage
SymptomProbable CauseCorrective Action
Epimerization Extended reflux in NaOH or

.
Do not extend reaction times. If the substrate is acid-sensitive, use the "Modified Basic Hydrolysis" (see below).
Incomplete Reaction Steric hindrance prevents water attack.Add a co-solvent like t-Butanol or Dioxane to increase solubility and reflux temperature without decomposition.
Product is an Amine N->O acyl transfer failed.The mechanism relies on the -OH group assisting cleavage. Ensure the -OH is not protected or blocked.
Protocol B: Modified Basic Hydrolysis (Preserving Stereochemistry)

Reference: Myers, A. G. et al. J. Am. Chem. Soc. 1997.

Use this if your substrate cannot survive acidic reflux.

  • Mixture: Dissolve amide in t-Butanol (not water alone).

  • Base: Add solid NaOH (8.0 equiv).

  • Reflux: Heat to reflux.[3] The t-BuOH allows for a higher temperature than water but solvates the transition state effectively.

  • Time: Check rigorously. Stop exactly when starting material is consumed.

  • Workup: Standard extractive workup.

Part 4: Universal FAQ

Q: I need an aldehyde, not an acid. Can I stop halfway? A: No. Direct hydrolysis to aldehyde is impossible. You must either:

  • Cleave to the Weinreb amide (using

    
    /MeNHOMe) and then reduce with DIBAL-H. Warning: 
    
    
    
    is Lewis acidic and can cause epimerization if left too long.
  • Reductively cleave to the Primary Alcohol (using

    
    ) and then oxidize (Swern/Dess-Martin) to the aldehyde. This is generally safer for stereocenters.
    

Q: My compound has a sensitive functional group (e.g., epoxide) that LiOH/H2O2 destroys. A: Switch to Magnesium Methoxide [


]. This mild reagent effects transesterification to the methyl ester without using strong bases or peroxides.
  • Protocol: Treat imide with

    
     in dry MeOH. Result: Methyl ester + recovered auxiliary.[4]
    

Q: Why did my


-amino acid derivative racemize instantly? 
A:  N-acyl amino acid derivatives are prone to Azlactone (Oxazolone)  formation. Under basic cleavage conditions, the amide oxygen attacks the carbonyl, forming a 5-membered ring that is highly acidic and racemizes partially.
  • Fix: Avoid basic hydrolysis entirely. Use LiOBn (Lithium Benzyloxide) to form the benzyl ester, then hydrogenate (

    
    ) to get the free acid.
    

Part 5: Mechanistic Visualization

Understanding the competition between the "Good Pathway" (Hydrolysis) and the "Bad Pathway" (Enolization) is critical for troubleshooting.

Mechanism SM Chiral Imide (Starting Material) LiOOH LiOOH Attack (Nucleophilic) SM->LiOOH Fast (Alpha Effect) LiOH OH- Attack (Basic) SM->LiOH Deprotonation (pKa ~18) Tetra Tetrahedral Intermediate LiOOH->Tetra Product Chiral Acid (>99% ee) Tetra->Product Enolate Planar Enolate (Achiral) LiOH->Enolate Racemic Racemic Mixture (50% R / 50% S) Enolate->Racemic

Figure 2: Kinetic competition between nucleophilic attack (Product) and deprotonation (Racemization).

References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1981). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. Link

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[5] Asymmetric alkylation reactions of chiral imide enolates.[6] A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997).[5] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[7][8] Journal of the American Chemical Society, 119(28), 6496–6511. Link

  • Pridgen, L. N., et al. (1989). Oxazolidinones as chiral auxiliaries: Mechanism of hydrolysis and transesterification. Journal of Organic Chemistry, 54(13), 3231. Link

Sources

Optimization

Stability and proper storage of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

[1][2] Topic: Stability, Storage, and Handling of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one CAS Registry Number: 169048-78-6 (Specific (S)-enantiomer) / 144167-46-2 (General/Racemic) Molecular Formula: C₄H₆BrNO₂ Molecula...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Stability, Storage, and Handling of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one CAS Registry Number: 169048-78-6 (Specific (S)-enantiomer) / 144167-46-2 (General/Racemic) Molecular Formula: C₄H₆BrNO₂ Molecular Weight: 179.99 g/mol [1]

Part 1: Core Storage & Handling Directives

From the Desk of the Senior Application Scientist: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is a critical chiral building block, most notably utilized in the synthesis of oxazolidinone antibiotics like Linezolid .[1] Its value lies in the (S)-stereocenter and the electrophilic bromomethyl handle .

My primary technical advice is this: Treat the bromide as a "loaded spring." It is designed to undergo nucleophilic substitution (


). If you expose it to moisture (a weak nucleophile) or heat (kinetic energy), you trigger premature displacement or elimination reactions that degrade your material before you even begin your synthesis.
Quick Reference: Storage Conditions
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the kinetics of spontaneous hydrolysis and thermal elimination of HBr.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents atmospheric moisture absorption. The oxazolidinone ring is hygroscopic; water facilitates hydrolysis.
Container Amber Glass Alkyl bromides are susceptible to photolytic homolysis (C-Br bond cleavage) over long durations.
Desiccant Required Essential to maintain anhydrous conditions within the secondary containment.
Shelf Life 12–24 Months If stored strictly under Ar/N₂ at 4°C. Purity re-test recommended every 6 months.

Part 2: Troubleshooting & Diagnostics (Q&A)

Category A: Physical Appearance & Purity[1][2][3]

Q: The compound has turned from white to a yellow/brown color. Is it still usable? A: This color change indicates oxidative degradation or the liberation of free bromine/HBr.

  • Diagnosis: The C-Br bond is relatively weak.[1] Trace decomposition releases HBr, which can auto-catalyze further degradation.

  • Action: Check the pH of an aqueous suspension (if possible) or run a TLC. If the yellowing is superficial, recrystallization (typically from ethyl acetate/hexanes or similar systems) may recover the material. If the bulk is brown, the enantiomeric excess (ee%) and chemical purity are likely compromised. Discard.

Q: My material has become a viscous oil/paste instead of a solid. What happened? A: This is a classic sign of hygroscopic uptake (water absorption) lowering the melting point.

  • Mechanism: The amide functionality in the oxazolidinone ring can form hydrogen bonds with atmospheric water.

  • Risk: Water acts as a nucleophile, slowly converting the bromomethyl group to a hydroxymethyl group (alcohol impurity).

  • Solution: Dry the material under high vacuum (< 1 mbar) over P₂O₅ for 12 hours. Re-check melting point.

Category B: Reactivity & Degradation[1][2]

Q: I see an extra peak in my HPLC/LC-MS. What are the common impurities? A: There are two primary degradation pathways you will encounter:

  • Hydrolysis (The Alcohol Impurity):

    • Impurity: (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one.[1]

    • Cause: Moisture ingress during storage.

    • Detection: Shift in retention time (more polar); Mass shift (M-Br+OH).

  • Elimination (The Vinyl Impurity):

    • Impurity: 5-Methylene-1,3-oxazolidin-2-one (or internal vinyl isomers).[1]

    • Cause: Exposure to basic conditions or excessive heat.

    • Detection: Loss of chirality (planar alkene); Mass shift (M-HBr).

Q: Can I store this compound in DMSO or DMF stock solutions? A: Not recommended for long-term storage. Polar aprotic solvents like DMSO and DMF enhance nucleophilic attacks.[1] Even trace water in "dry" DMSO becomes highly reactive. Furthermore, DMSO can act as an oxidant (Swern-type reactivity) towards alkyl halides under certain conditions. Prepare solutions fresh.

Part 3: Experimental Workflows & Logic

Workflow 1: Quality Control Upon Receipt

Use this logic flow to determine if your batch is fit for synthesis.

QC_Workflow Start Receive Shipment (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one Visual Visual Inspection: White/Off-white Solid? Start->Visual ColorFail Yellow/Brown/Oil Visual->ColorFail No ColorPass Pass Visual->ColorPass Yes Recryst Recrystallize (EtOAc/Hexane) ColorFail->Recryst Minor surface color Discard Discard / Contact Supplier ColorFail->Discard Severe degradation NMR 1H NMR / HPLC Analysis ColorPass->NMR PurityCheck Purity > 98%? No Alcohol Peak? NMR->PurityCheck PurityCheck->Recryst No (Minor Impurity) PurityCheck->Discard No (Major Impurity) Approve Approve for Synthesis Store at 4°C under Argon PurityCheck->Approve Yes Recryst->NMR Re-test

Figure 1: Decision matrix for evaluating the integrity of incoming oxazolidinone intermediates.

Workflow 2: Reactivity & Degradation Pathways

Understanding these pathways helps you avoid "silent" failures in your synthesis.

Degradation_Pathways Compound (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one Alcohol Impurity A: (5S)-5-(Hydroxymethyl)-... (Hydrolysis) Compound->Alcohol Slow Hydrolysis Vinyl Impurity B: 5-Methylene-... (Elimination) Compound->Vinyl E2 Elimination Product Desired Product: (5S)-5-(Nu-methyl)-... Compound->Product SN2 Substitution Water Moisture (H2O) Water->Alcohol Base Strong Base / Heat Base->Vinyl Nu Target Nucleophile (e.g., Azide, Phthalimide) Nu->Product

Figure 2: Competing reaction pathways. Storage prevents the red paths; Synthesis promotes the green path.

Part 4: Analytical Validation

To validate the integrity of your (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one, utilize the following parameters.

1H NMR Markers (CDCl₃)
  • Diagnostic Signal: Look for the CH₂-Br protons.[1]

  • Shift: Typically appears as a multiplet or doublet of doublets around 3.5 – 3.7 ppm .

  • Degradation Flag:

    • If hydrolyzed to the alcohol, this peak shifts upfield (lower ppm) and broadens (OH coupling).

    • If eliminated to the vinyl species, look for alkene protons around 4.5 – 6.0 ppm .

Chiral HPLC (Enantiomeric Excess)

Since this is the (S)-enantiomer, maintaining optical purity is paramount.

  • Column: Chiralpak AD-H or OD-H are standard for oxazolidinones.[1]

  • Mobile Phase: Hexane/Isopropanol (typically 90:10 or 85:15).

  • Acceptance Criteria: > 98% ee.

  • Note: Racemization is rare under neutral storage but can occur if the material is exposed to strong bases or high temperatures for extended periods.

References

  • Pfizer Inc. (1995). Process for the preparation of oxazolidinones.[2][3] (Patent No. WO1995007271). World Intellectual Property Organization. Link

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections.[1] Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Wang, G., et al. (2012). A Unified Approach to Synthesizing Four Linezolid Metabolites. Molecules, 17(5), 5790-5802. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-(Bromomethyl)-2-oxazolidinone.[1]Link(Note: General reference for physical property ranges of oxazolidinone class).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235287, (S)-5-(Bromomethyl)oxazolidin-2-one.[1]Link

Sources

Troubleshooting

Addressing incomplete reactions with sterically hindered electrophiles

Introduction: The Kinetic Impasse Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing a reaction that has stalled not due to thermodynamics, but due to the spatial architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Impasse

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing a reaction that has stalled not due to thermodynamics, but due to the spatial architecture of your molecules. Steric hindrance is a kinetic barrier; it increases the activation energy (


) required for the nucleophile to access the electrophilic center.

This guide moves beyond basic textbook advice. We treat your reaction vessel as a system of competing rates. To drive a hindered reaction to completion, we must manipulate the collision frequency , orientation factor , and activation energy .

Module 1: Diagnostic Triage & General Troubleshooting

Q1: My reaction stalls at 50% conversion. Adding more reagent doesn't help. Is the reaction dead?

Diagnosis: You are likely observing a "kinetic trap" or catalyst deactivation, not necessarily a thermodynamic equilibrium. Technical Insight: In sterically hindered systems, the rate constant (


) is minute. If the reaction stalls, check for:
  • Catalyst Death: In cross-couplings, hindered substrates require longer reaction times. If the catalyst is thermally unstable (e.g., Pd-black formation), it will die before the slow substrate is consumed.

  • Product Inhibition: The bulky product might bind to the active site or catalyst, preventing turnover.

  • Reagent Decomposition: Reactive intermediates (like activated esters) may hydrolyze or decompose faster than the nucleophile can attack the hindered center.

Q2: How does solvent choice impact the steric barrier in S_N2 reactions?

Recommendation: Switch to Polar Aprotic solvents (DMF, DMSO, NMP, Acetonitrile). Mechanistic Reason: In protic solvents (MeOH, Water), nucleophiles are "caged" by hydrogen bonds. Desolvating a nucleophile costs energy. In polar aprotic solvents, the nucleophile is "naked" and higher in energy (more reactive).

  • Critical Note: For hindered electrophiles, the transition state is crowded. A smaller, "naked" nucleophile minimizes the steric clash in the transition state.

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Stalled/Incomplete CheckSM Check Starting Material (SM) Stability Start->CheckSM Stable SM Stable CheckSM->Stable Unstable SM Decomposing CheckSM->Unstable Lower Temp/Change Reagent MechCheck Determine Mechanism Stable->MechCheck SN2 Nucleophilic Subst. (SN2) MechCheck->SN2 Coupling Pd-Catalyzed Coupling MechCheck->Coupling Amide Amide Bond Formation MechCheck->Amide Solvent Switch to Polar Aprotic (DMF, DMSO) SN2->Solvent Ligand Switch to Bulky Ligand (XPhos, BrettPhos) Coupling->Ligand Reagent Switch to HATU or Acyl Fluoride (TFFH) Amide->Reagent Temp Increase Temp / Microwave Solvent->Temp CatLoad Increase Catalyst Loading or Slow Addition Ligand->CatLoad

Figure 1: Decision matrix for diagnosing incomplete reactions based on mechanistic class.

Module 2: Deep Dive - Amide Coupling

Q3: HATU failed to couple my hindered amine to a tertiary carboxylic acid. What is the next step?

The Issue: While HATU is excellent, the resulting O-At active ester is still bulky. The nucleophilic attack is the rate-determining step (RDS), and the steric bulk of the activating group adds to the congestion. The Solution: Acyl Fluorides . Why: The fluoride atom is small (van der Waals radius ~1.47 Å) compared to the OBt/OAt group in HOBt/HOAt esters. This minimizes steric crowding around the carbonyl, allowing the bulky amine to approach.

Protocol: Sterically Hindered Amide Coupling via Acyl Fluorides

Reference: This method utilizes TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate acyl fluorides in situ [1, 2].

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 - 1.5 equiv)

  • TFFH (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (0.1 - 0.2 M)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and TFFH in anhydrous DCM under an inert atmosphere (N2/Ar).

  • Base Addition: Add DIPEA dropwise. Note: The solution may fume slightly or change color. Stir for 30 minutes at 0°C to generate the acyl fluoride.

  • Coupling: Add the hindered amine (dissolved in minimal DCM) to the reaction mixture.

  • Reaction: Allow to warm to room temperature. For extremely hindered substrates (e.g., tert-butyl amines), heat to 40-50°C or use microwave irradiation (see Module 4).

  • Monitoring: Monitor via LC-MS. Acyl fluorides are stable enough to be observed on LC-MS in aprotic solvents but hydrolyze on silica; do not attempt to isolate the intermediate on silica gel.

Data Comparison: Coupling Reagents for Hindered Systems

ReagentSteric ToleranceReactivityByproduct RemovalRecommended Use
EDC/NHS LowModerateWater SolubleStandard, unhindered couplings.
HATU HighHighOrganic WashFirst-line for difficult couplings.
T3P ModerateHighWater SolubleScalable, low epimerization.
TFFH Very High High Organic WashExtremely hindered substrates.
Ghosez's Rgt Very HighVery HighEvaporationAcid-sensitive substrates (neutral conditions).

Module 3: Cross-Coupling (Buchwald-Hartwig)

Q4: I can't couple a 2,6-disubstituted aryl halide. The Pd catalyst dies.

Mechanism: Reductive elimination is often the rate-limiting step in hindered Buchwald-Hartwig aminations. If the ligand is not bulky enough, it cannot force the Pd(II) center to "squeeze" out the product. Conversely, oxidative addition to hindered halides requires an electron-rich, accessible metal center.

The "Dial-a-Molecule" Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[2]

  • BrettPhos / RuPhos: Excellent for primary amines and hindered halides.

  • XPhos: The "gold standard" for general steric hindrance.

  • tBuXPhos: Specifically designed for the most sterically demanding cases [3].

Self-Validating Protocol Check:

  • Color: The reaction should remain dark/brown. If you see "Pd mirror" or black precipitate on the glass, your catalyst has decomposed (aggregated to Pd(0) metal).

    • Fix: Lower temperature slightly or increase ligand:Pd ratio (e.g., 2:1 to 4:1) to stabilize the metal.

  • Inertness: Oxygen kills phosphine ligands. Ensure rigorous degassing (sparging with Argon for 15 mins).

Module 4: Advanced Acceleration (Microwave)

Q5: When should I use microwave irradiation?

Answer: When the reaction is kinetically slow (high


) but thermodynamically favorable.
Theory:  Microwave irradiation provides efficient dielectric heating.[3] For sterically hindered reactions, the "Arrhenius advantage" is significant. A temperature increase of 10°C typically doubles the rate. Microwaves allow you to safely superheat solvents (e.g., EtOH at 120°C) well above their boiling points in sealed vessels [4].

Safety/Optimization Guide:

  • Vessel: Use a sealed quartz or high-pressure glass vessel.

  • Solvent: Choose a solvent with a high loss tangent (

    
    ) for absorption (e.g., DMF, EtOH, DMSO). Toluene is poor (transparent to MW) unless doped with an ionic liquid or a polar co-solvent.
    
  • Ramp: Use a high absorption level to reach temperature quickly (1-2 mins), then hold.

Visualization: The Steric Clash Mechanism

StericMechanism cluster_0 Steric Clash Zone Nu Nucleophile (Amine) TS Transition State Nu->TS Attack Elec Electrophile (Hindered Carbon) Elec->TS  High Ea Barrier   Note Bulky groups on Electrophile block the trajectory (Burgi-Dunitz). Requires High T or Small Leaving Group. Elec->Note Prod Product TS->Prod Collapse

Figure 2: Simplified visualization of the kinetic barrier in hindered nucleophilic attacks.

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Hindered Peptides. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for Amide Coupling with Carboxylic Acids.Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[6][7][8] Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

Sources

Optimization

Managing epimerization at the alpha-carbon during enolate formation

Topic: Managing epimerization at the alpha-carbon during enolate formation Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing epimerization at the alpha-carbon during enolate formation Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical challenge of maintaining stereochemical integrity at the


-carbon during enolate formation and quenching. It is designed for researchers encountering unexplained loss of enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) in carbonyl alkylations, aldol reactions, and protonations.
Part 1: The Core Directive (Mechanistic Grounding)

The "Planar Peril" of Enolates The fundamental challenge in enolate chemistry is the geometry of the intermediate. Upon deprotonation, the


 hybridized 

-carbon converts to an

hybridized enolate. This intermediate is planar and achiral (unless chirality exists elsewhere in the molecule).
  • The Risk: If the enolate is protonated (quenched) or reacts with an electrophile without a chiral directing force, the product will be racemic.[1][2]

  • The Solution: Control must be exerted at two points:

    • Formation: Preventing unwanted equilibration (Kinetic Control).

    • Quenching: Preventing post-reaction proton exchange (Inverse Addition).

Visualizing the Failure Point

The following diagram illustrates the mechanistic pathway where stereochemical information is lost and how competing pathways (equilibration) exacerbate the issue.

EpimerizationMechanism Start Chiral Ketone (S-isomer) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Deprotonation (Base) Equilibrium Proton Exchange (with start material) Start->Equilibrium Proton Source Enolate->Equilibrium Slow Quench / Warm Temp Product_S Recovered S-isomer Enolate->Product_S Controlled Quench (Chiral Memory/Ligand) Equilibrium->Product_S 50% Product_R Inverted R-isomer Equilibrium->Product_R 50% (Racemization)

Caption: Figure 1: The mechanism of racemization via enolate equilibration. The presence of proton sources (starting material) during enolate formation leads to rapid scrambling of the stereocenter.

Part 2: Critical Parameters & FAQ
Q1: I used a chiral starting material, but my recovered starting material is racemic. What happened?

Diagnosis: You likely experienced Proton Exchange Equilibration . If the deprotonation was incomplete or if the reaction was quenched slowly, the basic enolate can deprotonate the remaining neutral ketone (which acts as a proton source). This rapid "hand-off" of protons scrambles the stereocenter.

Corrective Action:

  • Ensure Complete Deprotonation: Use a slight excess of base (e.g., 1.05–1.1 eq) to ensure no acidic starting material remains.

  • Use "Inverse Addition" for Quenching: Never add water/acid to the enolate flask. Instead, transfer the enolate solution into a vigorously stirred, pre-cooled acidic solution (e.g., AcOH/THF at -78°C). This ensures the enolate is protonated faster than it can find another ketone molecule to exchange with.

Q2: Which base should I use to prevent thermodynamic equilibration?

Selection of the base is the primary lever for Kinetic Control (forming the enolate at the less substituted position or preserving a specific geometry).

Table 1: Base Selection Guide for Enolate Stability

BasepKa (conj.[2] acid)CharacterBest ForRisk Profile
LDA 36Strong, BulkyKinetic Control. Standard for generating enolates at -78°C.Low risk of equilibration if kept cold.
LiHMDS 30Bulky, Non-nucleophilicSensitive Substrates. Less basic than LDA; good for esters/amides.Slower reaction rate; requires strictly anhydrous conditions.
NaH 35Small, HeterogeneousThermodynamic Control. Promotes equilibration.High Risk for kinetic targets. Avoid if preventing epimerization is the goal.
KOtBu 17-19Weak, BulkyThermodynamic Control. Will equilibrate mixtures rapidly.
Q3: My Evans Auxiliary alkylation has lower d.r. than reported. Is it the quench?

Diagnosis: It is likely Enolate Aggregation or Post-Reaction Epimerization . Lithium enolates of oxazolidinones can form aggregates (tetramers) that are less reactive or react with lower selectivity.[3] Furthermore, the product imide is prone to epimerization if the workup is basic.

Corrective Action:

  • Temperature: Keep the reaction at -78°C. Do not warm up unless necessary for the electrophile to react.

  • Solvent Additives: Consider adding HMPA or DMPU (polar aprotic cosolvents) to break up aggregates and accelerate the reaction at low temperature.

  • Quench: Quench with acetic acid at -78°C before warming. Avoid aqueous bicarbonate until the mixture is fully neutralized/acidic.

Part 3: Troubleshooting Workflows (Protocols)
Protocol A: The "Freeze" Method (Kinetic Enolate Formation)

Use this when you need to alkylate a ketone without scrambling an existing alpha-chiral center on the OTHER side, or to lock the enolate regiochemistry.

  • Preparation: Flame-dry a flask under Argon/Nitrogen. Add anhydrous THF.

  • Base Generation: Add diisopropylamine (1.1 eq) and cool to -78°C. Add

    
    -BuLi (1.05 eq) dropwise. Stir for 15-30 min at 0°C to form LDA, then cool back to -78°C.
    
    • Why? Generating LDA fresh ensures accurate titer and no hydroxide contaminants.

  • Substrate Addition: Dissolve the ketone in THF and add it slowly down the side of the flask over 10–20 minutes.

    • Critical Control Point: The internal temperature must not rise above -70°C. Fast addition creates local "hot spots" where the enolate and ketone coexist, causing epimerization.

  • Reaction: Stir for 30–60 minutes at -78°C. Add the electrophile.

  • Quench: See Protocol B.

Protocol B: The Inverse Quench (Preventing Scrambling)

Use this for all reactions where the product has an acidic alpha-proton and is prone to epimerization during workup.

  • Prepare Quench Solution: In a separate flask, prepare a solution of Acetic Acid (2–3 eq relative to base) in THF or Et2O. Cool this flask to -78°C.

  • Transfer: Using a cannula (double-tipped needle) or wide-bore syringe, transfer the reaction mixture (containing the enolate) into the quench solution .

    • Why? This exposes the enolate to a massive excess of acid instantly. If you add acid to the enolate, the first drops of acid neutralize some enolate, generating ketone/product which then sits in a bath of remaining basic enolate—perfect conditions for racemization.

  • Workup: Once the transfer is complete, allow the mixture to warm to room temperature and proceed with aqueous extraction.

Part 4: Logic & Decision Pathways

Use this decision tree to determine the correct strategy for your specific epimerization problem.

TroubleshootingTree Start Start: Epimerization Observed Q1 Is the chiral center at the reaction site? Branch1 Yes (Alpha Carbon) Q1->Branch1 Branch2 No (Beta/Gamma or Non-reacting Alpha) Q1->Branch2 Sol1 Enolization destroys chirality. You must control the RE-FORMATION. Branch1->Sol1 Sol2 Prevent Equilibration (Kinetic Control) Branch2->Sol2 Action1 Use Chiral Auxiliary (Evans, Myers) Sol1->Action1 Action2 Use Chiral Ligand (Pd-catalyzed allylation) Sol1->Action2 Q2 Did it happen during reaction or workup? Sol2->Q2 Workup Workup Issue Q2->Workup Reaction Reaction Issue Q2->Reaction Fix1 Use Inverse Quench (Protocol B) Workup->Fix1 Fix2 Lower Temp (-78°C) Switch to LDA/LiHMDS Reaction->Fix2

Caption: Figure 2: Decision tree for troubleshooting alpha-epimerization based on the location of the chiral center and the timing of the failure.

References
  • Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Asymmetric Synthesis, Vol 3. Link

  • Reich, H. J. (2023). "Kinetic vs. Thermodynamic Enolates." University of Wisconsin-Madison Chemistry Library. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
  • Ireland, R. E., et al. (1976). "The Ester Enolate Claisen Rearrangement." Journal of the American Chemical Society.[4] Link

  • BenchChem Tech Support. (2025). "Avoiding Epimerization During Synthesis." BenchChem Troubleshooting Guides. Link

Sources

Troubleshooting

Scaling up reactions with (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one for pilot studies

Technical Support Center: Scaling Up (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one Introduction: The Chiral Building Block You are likely accessing this guide because you are scaling up a synthesis for Rivaroxaban (Xarelto),...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Introduction: The Chiral Building Block

You are likely accessing this guide because you are scaling up a synthesis for Rivaroxaban (Xarelto), Linezolid (Zyvox), or a related oxazolidinone antibiotic/anticoagulant.[1] The core reagent, (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (hereafter referred to as 5S-Br ), is a versatile electrophile.[1][2][3]

However, moving from gram-scale (medicinal chemistry) to kilogram-scale (pilot plant) introduces non-linear challenges.[1][2][3] The primary failure modes at scale are racemization , elimination by-products , and genotoxic impurity (GTI) carryover .[1]

This guide is structured to address these specific pilot-stage bottlenecks.

Part 1: Reaction Optimization (The Chemistry)

Q1: My yield decreases significantly when scaling from 10g to 500g during N-alkylation. The LC-MS shows a new peak at M-HBr.[2][3][4] What is happening?

Diagnosis: You are likely observing elimination competing with substitution.[3][4] At the lab scale, heat transfer is efficient.[4] At the pilot scale, local "hot spots" near the reactor jacket can trigger the elimination of HBr, forming the exocyclic alkene (or oxazinol impurities if hydrolysis occurs).[1]

The Mechanism: The bromine in 5S-Br is a good leaving group, but the beta-proton is acidic due to the carbamate group.

  • Path A (Desired):

    
     substitution by your nucleophile (e.g., morpholinone aniline or azide).[1]
    
  • Path B (Undesired): E2 elimination driven by high temperature or strong bases, forming the alkene.[1]

Troubleshooting Protocol:

  • Base Selection: Switch from strong bases (NaH, KOtBu) to milder, buffered bases.[1][4] Potassium Carbonate (K2CO3) or Sodium Bicarbonate (NaHCO3) are the industry standards for this substrate.[1]

  • Temperature Control: Maintain reaction temperature below 60°C . Literature indicates that impurity formation (specifically the oxazinol derivative) spikes significantly above 50-60°C.[3][4]

  • Phase Transfer Catalysis (PTC): If using weak bases in heterogeneous systems (e.g., Acetone/K2CO3), add 1-5 mol% of Tetrabutylammonium bromide (TBAB) .[1][3] This increases the effective concentration of the nucleophile without requiring higher temperatures.

Q2: We are seeing variable reaction rates. Sometimes the reaction takes 12 hours, sometimes 36.[4] Why?

Diagnosis: This is often a particle size or mixing issue in heterogeneous reactions.[3][4] If you are using solid K2CO3 in a solvent like Acetone or Acetonitrile, the surface area of the base dictates the rate.

Corrective Action:

  • Milling: Ensure your K2CO3 is "powdered" or "micronized," not granular.[1][4]

  • Agitation: In a pilot reactor, ensure your impeller (e.g., retreating curve or pitch blade) provides adequate suspension of solids.[1] A simple anchor stirrer might not lift the dense salt off the bottom.[4]

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the critical decision points and failure modes when reacting 5S-Br with nucleophiles.

ReactionPathways Start (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one SN2 Path A: SN2 Substitution (Target Reaction) Start->SN2 T < 60°C Polar Aprotic Solv. E2 Path B: Elimination (Impurity: Alkene/Oxazinol) Start->E2 T > 65°C Strong Base RingOpen Path C: Ring Opening (Hydrolysis) Start->RingOpen Aqueous Strong Base High pH Nucleophile Nucleophile (Amine/Azide/Phthalimide) Nucleophile->SN2 Base Base Selection (K2CO3 vs NaH) Base->SN2 Mild (K2CO3) Base->E2 Strong (KOtBu) Product Target Chiral Intermediate SN2->Product Waste Complex Waste Stream E2->Waste RingOpen->Waste

Figure 1: Reaction pathway logic.[2][3][4] Green paths indicate optimal process windows; red paths indicate common scale-up failure modes.

Part 3: Workup & Isolation (The Engineering)

Q3: We used DMF in the lab, but removing it in the pilot plant is causing yield loss and "oiling out." What is the alternative?

Expert Insight: DMF (Dimethylformamide) is excellent for


 kinetics but terrible for downstream processing due to its high boiling point and miscibility with water.[3][4] In a pilot reactor, distilling DMF requires prolonged heating, which degrades the heat-sensitive oxazolidinone ring.[1]

Recommended Solvent Swap: Replace DMF with Acetone/Water (9:1) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3][4]

  • Acetone/Water: Allows for a "trickle" addition of water at the end of the reaction to induce crystallization directly in the reactor.

  • 2-MeTHF: A green solvent derived from biomass.[2][3][4] It separates cleanly from water, allowing for aqueous washes to remove inorganic salts (KBr) without difficult distillations.[1]

Q4: How do I remove unreacted 5S-Br without column chromatography?

Protocol: Solubility-Driven Purification At scale, chromatography is non-viable.[1][2][3][4] You must rely on solubility differentials .

CompoundSolubility in WaterSolubility in TolueneSolubility in Ethanol (Hot)
5S-Br (Starting Material) InsolubleSolubleSoluble
Product (e.g., Rivaroxaban Int.) InsolubleInsoluble/LowSoluble
Inorganic Salts (KBr) SolubleInsolubleInsoluble

The "Slurry Wash" Technique:

  • Complete the reaction.[4]

  • Add water to dissolve inorganic salts.[3][4]

  • Filter the crude solid.[4]

  • Trituration: Resuspend the wet cake in Toluene or MTBE at 40°C.

    • Why? The unreacted alkyl bromide (5S-Br ) is moderately soluble in lipophilic solvents like Toluene, while the polar urea/carbamate product is usually not.[1]

  • Filter again.[3][4] The mother liquor carries away the unreacted bromide.[4]

Part 4: Quality & Safety (Genotoxic Impurities)

Q5: The starting material is an alkyl bromide.[4] How do we handle Genotoxic Impurity (GTI) compliance?

Regulatory Context: Alkyl halides are structural alerts for genotoxicity (potential DNA alkylators).[1][3][4][5][6] Regulatory agencies (FDA/EMA) require their control to ppm levels (TTC-based, typically <1.5 µ g/day intake).[1][3]

Control Strategy (The "Purge Factor"): You do not necessarily need to test for 5S-Br in the final drug substance if you can demonstrate a sufficient "Purge Factor."[3]

  • Reactivity Purge: Since 5S-Br is an electrophile, adding a slight excess of nucleophile (e.g., 1.1 eq of the amine) ensures the bromide is consumed.[1]

  • Solubility Purge: As described in Q4, washing the filter cake with a solvent that solubilizes the bromide (Toluene/MTBE) but not the product provides a massive purge (typically 100x reduction).[1]

  • Volatility: 5S-Br has a high boiling point, so it will not be removed by drying.[3][4] Do not rely on vacuum drying for removal.[3][4]

Self-Validating Check:

  • Experiment: Spike your crude reaction with 1% 5S-Br .[2][3][4]

  • Action: Perform the Toluene slurry wash described above.[4]

  • Result: Measure the cake. If 5S-Br < 100 ppm, your purge is validated.[1][2][3][4]

Part 5: Summary of Operational Parameters

ParameterLab Scale (10g)Pilot Scale (1 kg)Reason for Change
Solvent DMFAcetone/Water or 2-MeTHFAvoid high-temp distillation; enable crystallization.[2][3][4]
Base NaH or K2CO3Micronized K2CO3Safety (H2 gas from NaH) and kinetic control.[3][4]
Temperature Reflux (80°C+)Controlled (45-60°C)Prevent elimination (alkene formation).[1][3]
Purification Flash ColumnSlurry/TriturationScalability and GTI removal.[3][4]

References

  • Roehrig, S., et al. (2005).[1][4] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1][2][3][4] Journal of Medicinal Chemistry. Link[1][3]

  • Perrault, W. R., et al. (2003).[1][4] "Process Research and Development of the Oxazolidinone Antibacterial Linezolid." Organic Process Research & Development. Link[1][3]

  • Teo, C. C., et al. (2013).[1][4] "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control." Organic Process Research & Development. Link[1][3]

  • Bayer Intellectual Property GmbH. (2012).[3][4] "Process for the preparation of rivaroxaban and intermediates thereof." European Patent EP2521723A1.[3][4] Link

  • Brickner, S. J. (1996).[1][4] "Oxazolidinone antibacterial agents."[3][4] Current Pharmaceutical Design. Link

Sources

Reference Data & Comparative Studies

Validation

Comparison of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one vs. Evans' auxiliaries

This guide provides a strategic comparison between using (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one as a chiral building block and employing Evans' Auxiliaries for asymmetric induction.[1] Subject: (5S)-5-(Bromomethyl)-1,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic comparison between using (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one as a chiral building block and employing Evans' Auxiliaries for asymmetric induction.[1]

Subject: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one vs. Evans' Auxiliaries

Executive Summary & Core Distinction

In the architecture of chiral synthesis, these two entities represent opposing philosophies: Retention vs. Induction .

  • Evans' Auxiliaries (e.g., 4-isopropyl-2-oxazolidinone) are Transient Directors .[1] They are stoichiometric chiral attachments used to force stereocontrol on an achiral substrate during C-C bond formation (alkylation, aldol), after which they are cleaved and recycled.[2][3] They are the "gold standard" for discovery-phase synthesis of complex natural products.

  • (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is a Fixed Scaffold (Chiron) .[1] It is a permanent structural unit derived from the chiral pool (often epichlorohydrin or mannitol). It is primarily used when the oxazolidinone ring itself is the desired pharmacophore (e.g., in Linezolid synthesis). It offers superior atom economy for specific targets but lacks the general versatility of Evans' system.

Quick Comparison Matrix
FeatureEvans' Auxiliaries (4-substituted)(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one
Primary Role Stereocontrol Agent (Removed after use)Core Structural Block (Retained in product)
Source of Chirality Inductive (Steric blocking of one face)Intrinsic (Fixed stereocenter from start)
Atom Economy Low (unless auxiliary is recovered)High (Integrated into final molecule)
Key Reaction Type Asymmetric Alkylation, Aldol, Diels-AlderNucleophilic Substitution (

), Ring Opening
Primary Application Macrolides, Polyketides, General Asymmetric SynthesisOxazolidinone Antibiotics (Linezolid, Rivaroxaban)
Scalability Moderate (Recycling steps required)Excellent (Linear industrial synthesis)

Technical Deep Dive: Mechanism & Workflow

A. Evans' Auxiliaries: The Cycle of Induction

The Evans methodology relies on a "Attach-React-Cleave" cycle. The oxazolidinone auxiliary (typically derived from Valine or Phenylalanine) is acylated. The resulting imide forms a rigid Z-enolate upon deprotonation (e.g., with LDA). The bulky group at C4 shields one face of the enolate, forcing the electrophile to attack from the opposite side.

Critical Mechanism: Chelation-controlled rigidification.[1] The lithium cation coordinates between the enolate oxygen and the oxazolidinone carbonyl, locking the conformation.

EvansCycle Aux Chiral Auxiliary (4-Isopropyl-oxazolidinone) Acylation N-Acylation (n-BuLi, RCOCl) Aux->Acylation Enolate Z-Enolate Formation (LDA, -78°C) Acylation->Enolate Alkylation Asymmetric Alkylation (R'-X, High Diastereo.) Enolate->Alkylation Stereocontrol Cleavage Hydrolytic Cleavage (LiOH/H2O2) Alkylation->Cleavage Cleavage->Aux Recycle (85-95%) Product Chiral Product (Carboxylic Acid) Cleavage->Product

Figure 1: The Evans Auxiliary Cycle.[1] Note the recycling loop which is critical for cost-efficiency.

B. (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one: The Scaffold Approach

This molecule acts as an electrophilic anchor.[1] The (5S) stereocenter is already established. The synthetic strategy involves displacing the bromine (a good leaving group) with a nucleophile (azide, amine, phthalimide) to build the "tail" of the drug molecule, while the oxazolidinone head remains intact.

Critical Mechanism:


 Displacement. The reaction must be controlled to prevent racemization, although the rigid ring structure generally protects the C5 stereocenter.

ScaffoldFlow Start (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (Chiral Pool) Sub Nucleophilic Substitution (SN2) (NaN3 or Amine) Start->Sub Retains Stereochem Inter Intermediate (5-Aminomethyl derivative) Sub->Inter Func N-Arylation / Modification (Cu-catalyzed or Pd-catalyzed) Inter->Func Final Target Drug (e.g., Linezolid) Func->Final

Figure 2: Linear synthesis using the 5-bromomethyl scaffold. No cleavage step is required.

Experimental Protocols & Validation

Protocol A: Evans Asymmetric Alkylation (Standard)

Use this when generating a new stereocenter alpha to a carbonyl.

  • Enolate Generation: To a solution of N-propionyl-4-isopropyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C, add LDA (1.1 equiv) dropwise over 15 min. Stir for 30 min.

    • Checkpoint: Solution usually turns pale yellow. Ensure strictly anhydrous conditions to maintain the enolate.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv) slowly.

  • Reaction: Stir at -78°C for 2h, then slowly warm to 0°C over 1h.

  • Quench: Add saturated

    
    . Extract with EtOAc.[4][5]
    
  • Validation:

    
     NMR should show a diastereomeric ratio (dr) of >20:1. The "Evans doublet" of the isopropyl methyls is a key diagnostic signal.
    
Protocol B: Functionalization of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Use this when synthesizing oxazolidinone antibiotics.[1]

  • Displacement: Dissolve (5S)-5-(bromomethyl)-1,3-oxazolidin-2-one (1.0 equiv) in DMF (0.5 M).

  • Nucleophile Addition: Add

    
     (1.5 equiv).
    
  • Heating: Heat to 70-80°C for 12-16 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1] The disappearance of the bromide starting material (often UV active if N-arylated, or visualize with

      
      ) indicates completion.
      
  • Workup: Dilute with water, extract with EtOAc. Wash with brine to remove DMF.

  • Reduction (Optional): The resulting azide is often reduced to the amine using

    
     or 
    
    
    
    (Staudinger) for subsequent acylation.

Performance Data Comparison

The following data contrasts the efficiency of both methods in their ideal use-cases.

MetricEvans Auxiliary (Alkylation)5-Bromo Scaffold (Substitution)
Typical Yield 85 - 95% (Step yield)90 - 98% (Step yield)
Stereoselectivity (de/ee) >98% de (Inductive)>99% ee (Retentive - from source)
Purification Requires chromatography to separate diastereomers (if low de)Crystallization often sufficient
Cost Driver Auxiliary recovery & cryogenic reagents (LDA)Cost of chiral starting material
Atom Economy Poor (~30-50% effective mass transfer)Excellent (100% incorporation)
Causality & Expert Insight
  • Why Evans for Discovery? In early drug discovery, the target structure is fluid. Evans auxiliaries allow you to install any R-group with high stereocontrol.[1] The cost of the auxiliary is negligible compared to the value of the information.

  • Why 5-Bromo for Manufacturing? For a drug like Linezolid, using an Evans auxiliary would require attaching it, building the ring, and cleaving it—adding 2-3 unnecessary steps. The (5S)-5-(bromomethyl) compound allows the synthesis to focus solely on the "tail" modification, reducing the step count from ~8 to ~4.

References

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129. Link

  • Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679.[6] Link

  • Ager, D. J., et al. "Commercial applications of Evans auxiliaries." Chemical Society Reviews, 26, 443-449. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid."[1] Organic Syntheses, 68, 83. Link

Sources

Comparative

Optimizing Oxazolidinone Antibiotic Synthesis: The Strategic Advantage of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

This guide outlines the strategic advantages of using (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) as a superior chiral synthon for the synthesis of oxazolidinone antibiotics, specifically Linezolid .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic advantages of using (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) as a superior chiral synthon for the synthesis of oxazolidinone antibiotics, specifically Linezolid .[1]

This approach represents a convergent synthetic strategy , contrasting with the traditional linear methods that rely on unstable epoxide intermediates like (S)-epichlorohydrin or (R)-glycidyl butyrate.

[1]

Executive Summary: The Convergent Advantage

In the industrial synthesis of Linezolid, the choice of chiral synthon dictates the process safety, atom economy, and enantiomeric purity. Traditional routes build the oxazolidinone ring on the aniline core using epichlorohydrin. While established, this "linear" method suffers from regioselectivity issues, the handling of genotoxic epoxides, and the need for late-stage activation (mesylation).

Using (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one allows for a convergent approach.[1] This pre-formed, crystalline chiral building block is coupled to the aryl halide via copper-catalyzed N-arylation. This shifts the complexity to an early, controllable stage and eliminates the need for sulfonyl chloride activation.

Comparison Matrix: Bromomethyl Synthon vs. Traditional Alternatives
Feature(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one(S)-Epichlorohydrin(R)-Glycidyl Butyrate
Strategy Convergent (Coupling)Linear (Cyclization)Linear (Cyclization)
Activation Step None (Pre-activated Br)Requires Ring OpeningRequires Deprotection
Side Chain Install Direct SN2 (Azide/Phthalimide)Complex (often requires mesylation)Complex (Mesylation req.)
Safety Solid, stable, non-volatileVolatile, Genotoxic CarcinogenAir-sensitive (requires n-BuLi)
Chiral Stability High (Rigid Ring)Prone to racemization (Payne rearr.)Good, but cryogenic req.
Purification Crystallization Distillation / ChromatographyChromatography

Technical Deep Dive: Mechanism & Causality

The "Pre-Activation" Advantage

The primary chemical advantage of the (5S)-5-(bromomethyl) synthon is the presence of the leaving group (Bromide) before the critical coupling step.

  • Traditional Route: (S)-N-[3-chloro-2-hydroxypropyl]aniline ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Ring Closure 
    
    
    
    Hydroxymethyl intermediate
    
    
    Mesylation (MsCl)
    
    
    Azide displacement.
  • Bromomethyl Route: (5S)-5-(Bromomethyl) ring

    
    Direct Azide/Phthalimide Displacement .
    

By eliminating the mesylation step, you remove the need for methanesulfonyl chloride (corrosive, toxic) and the associated aqueous workup/waste streams. The bromide is a softer, excellent leaving group that facilitates clean SN2 substitution with nucleophiles like potassium phthalimide or sodium azide.

Copper-Catalyzed N-Arylation (The Buchwald Protocol)

The use of this synthon relies on the Buchwald-Hartwig or Goldberg modified amidation. The N-H of the oxazolidinone ring is arylated using the aryl iodide/bromide of the Linezolid core.

  • Catalyst: CuI / Diamine ligands (e.g., DMEDA).

  • Mechanism: Oxidative addition of Ar-X to Cu(I), coordination of the oxazolidinone nitrogen, deprotonation, and reductive elimination to form the C-N bond.

  • Benefit: This reaction retains the stereochemistry at the C5 position completely, as the chiral center is distal to the reaction site.

Visualization of Synthetic Pathways[2]

The following diagram contrasts the Linear (Epichlorohydrin) route with the Convergent (Bromomethyl) route, highlighting the efficiency of the latter.

G cluster_0 Traditional Linear Route (Epichlorohydrin) cluster_1 Advantageous Convergent Route Aniline 3-Fluoro-4-morpholinyl aniline Linear_Int1 Amino-Alcohol Intermediate Aniline->Linear_Int1 + Epi Epi (S)-Epichlorohydrin (Toxic/Volatile) Linear_Int2 Hydroxymethyl Oxazolidinone Linear_Int1->Linear_Int2 CDI/Phosgene Mesylate Mesylate (Activation Req.) Linear_Int2->Mesylate + MsCl Final Linezolid (Target) Mesylate->Final + NaN3, then Red. Synthon (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one (Crystalline Solid) SideChain Acetamidomethyl Side Chain Installed Synthon->SideChain 1. K-Phthalimide 2. N2H4, Ac2O SideChain->Final CuI Catalysis (N-Arylation) ArylHalide Aryl Iodide/Bromide Core ArylHalide->Final caption Fig 1. The convergent route (green) avoids late-stage activation and toxic epoxides.

Experimental Protocols

Protocol A: Synthesis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Note: This building block can be synthesized from allyl amine derivatives or 1,3-dibromo-2-propanol, but is often commercially sourced for scale.[1] Below is a validation protocol for its purity.

Objective: Verify the identity and enantiomeric purity of the synthon before coupling.

  • Appearance Check: White to off-white crystalline solid.[2]

  • Melting Point: 126–128 °C (Lit.).

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (80:20), 1.0 mL/min.

    • Acceptance Criteria: >99% ee.[3] (The (R)-enantiomer is the impurity).

Protocol B: Convergent N-Arylation (The "Advantage" Step)

This protocol demonstrates the coupling of the chiral synthon to the aryl core, a reaction impossible with the linear epichlorohydrin route.

Reagents:

  • (5S)-5-(acetamidomethyl)-1,3-oxazolidin-2-one (Derived from Bromomethyl synthon): 1.0 equiv.[1]

  • 3-Fluoro-4-morpholinyliodobenzene: 1.1 equiv.[1]

  • Copper(I) Iodide (CuI): 0.1 equiv.

  • (±)-trans-1,2-Diaminocyclohexane (Ligand): 0.2 equiv.[1]

  • Potassium Carbonate (

    
    ): 2.0 equiv.
    
  • 1,4-Dioxane (Solvent).

Workflow:

  • Inertion: Charge a flame-dried Schlenk flask with CuI,

    
    , and the oxazolidinone synthon. Evacuate and backfill with Argon (3x).
    
  • Addition: Add the aryl iodide and ligand dissolved in dry 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 110 °C for 18–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

    • Checkpoint: The reaction should show clean conversion without the formation of regioisomers common in epoxide ring-openings.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Recrystallize from EtOAc/Hexane.

    • Yield: Typically 85–92%.

    • Advantage:[1][4] The product crystallizes readily due to the high purity of the starting chiral block.

Safety & Stability Analysis

Parameter(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one(S)-Epichlorohydrin
GHS Classification Warning (Irritant)Danger (Carc.[1][3] 1B, Acute Tox. 3)
Physical State Solid (Low vapor pressure)Liquid (High vapor pressure, flash pt 31°C)
Storage Stability Stable at RT (Years)Polymerizes; sensitive to moisture/acid
Racemization Risk Negligible (Rigid Ring)High (Payne Rearrangement in basic media)

Why this matters: In a drug development context, using a solid, stable starting material ((5S)-5-(Bromomethyl)-...) significantly reduces the engineering controls required for containment (OEL bands) compared to handling volatile carcinogens like epichlorohydrin.

References

  • Convergent Synthesis via Copper Catalysis

    • Title: "Highly efficient CuI-catalyzed coupling of aryl bromides with oxazolidinones using Buchwald's protocol: a short route to linezolid and toloxatone."[1]

    • Source: Organic Letters (2003).
    • URL:[Link]

  • Synthesis of the Bromomethyl Synthon

    • Title: "A Three-Step Synthesis of Optically Active 5-Halomethyl-2-oxazolidinones."
    • Source: Heterocycles (2001).
    • URL:[Link][4][5]

  • Comparison with Epichlorohydrin Routes

    • Title: "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin."

    • Source: Der Pharma Chemica (2011).

    • URL:[Link]

  • Physical Properties & Safety: Title: "Linezolid: Definition, Mechanism of Action and Applic

Sources

Validation

HPLC and Chiral GC methods for determining enantiomeric excess of products

As a Senior Application Scientist specializing in chiral separations, I have observed that quantifying enantiomeric excess (ee) is one of the most rigorously scrutinized processes in modern analytical chemistry. The crit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral separations, I have observed that quantifying enantiomeric excess (ee) is one of the most rigorously scrutinized processes in modern analytical chemistry. The critical nature of stereochemistry in drug development was permanently codified following the1[1], which mandated that enantiomers be treated as distinct chemical entities due to their potentially divergent pharmacokinetics and toxicities[2].

To determine ee% with absolute confidence, laboratories primarily rely on two workhorse techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) . This guide objectively compares these methodologies, providing the mechanistic causality and self-validating protocols necessary to select and execute the optimal technique for your specific analytes.

Mechanistic Foundations: How Chiral Recognition Works

The fundamental difference between Chiral HPLC and Chiral GC lies in the thermodynamics of their stationary phases.

Chiral HPLC (Polysaccharide Phases) Modern chiral HPLC predominantly utilizes polysaccharide-based Chiral Stationary Phases (CSPs), such as derivatized amylose or cellulose[3].

  • The Causality of Separation: Chiral recognition occurs via the formation of transient diastereomeric complexes. The polymer's helical structure creates chiral "grooves." Separation is driven by a combination of hydrogen bonding (via carbamate groups),

    
     interactions (via phenyl rings), and steric fit[4]. The enantiomer that achieves a geometrically superior three-point interaction with the CSP is retained longer.
    

Chiral GC (Cyclodextrin Phases) Chiral GC relies heavily on functionalized cyclodextrins (e.g., permethylated


-cyclodextrin) coated on capillary columns[5].
  • The Causality of Separation: Separation is governed by reversible inclusion complexation[5]. The cyclodextrin molecule forms a hydrophobic, truncated cone. Analytes partition into this cavity, where van der Waals forces and interactions with the chiral hydroxyl/methoxy groups at the rim dictate retention[6]. Because this process is highly entropy-driven, it is exquisitely sensitive to temperature[7].

Objective Comparison Matrix

When selecting a method, the physicochemical properties of the analyte dictate the analytical path. Below is a structured comparison of the two techniques.

ParameterChiral HPLC (Polysaccharide CSPs)Chiral GC (Cyclodextrin CSPs)
Primary Separation Mechanism Hydrogen bonding,

interactions, steric fit
Reversible inclusion complexation, van der Waals
Analyte Suitability Broad (polar, non-polar, high MW, salts)Volatile, thermally stable, low MW[7]
Resolution (

) Potential
High (easily tuned via mobile phase modifiers)Very High (due to high theoretical plate count)
Derivatization Requirement Rarely required[8]Often required for polar groups (-OH, -NH

)[9]
Preparative Scalability Excellent (Standard in pharma manufacturing)Poor (Strictly an analytical technique)[7]
Analysis Time Moderate (10–30 minutes)Fast to Moderate (5–45 minutes)

Decision Workflow for Method Selection

To minimize method development time, follow the logical decision tree below to determine whether your target compound is better suited for HPLC or GC.

Workflow Step1 Target Chiral Analyte Step2 Is the analyte volatile and thermally stable? Step1->Step2 Step3 Is preparative-scale purification required? Step2->Step3 Yes Step4 Can it be derivatized for volatility? Step2->Step4 No HPLC Chiral HPLC (Polysaccharide CSP) Step3->HPLC Yes GC Chiral GC (Cyclodextrin CSP) Step3->GC No Step4->HPLC No Step4->GC Yes (Analytical)

Decision workflow for selecting between Chiral HPLC and Chiral GC.

Experimental Protocols: Self-Validating Systems

A robust analytical method must prove its own reliability during every run. The following protocols are designed as self-validating systems, ensuring that any deviation in ee% is a true reflection of the sample, not an instrumental artifact.

Protocol A: Chiral HPLC Determination of ee% (e.g., Ibuprofen)

This protocol utilizes normal-phase conditions to maximize the hydrogen-bonding interactions critical for chiral recognition.

  • Mobile Phase Preparation: Prepare Hexane / Isopropanol / Trifluoroacetic acid (100:2:0.1 v/v/v).

    • Causality: Hexane provides the non-polar bulk, driving the analyte into the chiral grooves. IPA acts as a hydrogen-bond competitor to elute the compound. TFA is strictly required to suppress the ionization of the carboxylic acid group on Ibuprofen; without it, secondary interactions with residual silanols will cause severe peak tailing and ruin integration accuracy.

  • System Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at 1.0 mL/min for 45 minutes.

    • Causality: Polysaccharide phases undergo slow conformational swelling. Rushing equilibration leads to drifting retention times.

  • Self-Validation Injection (Racemate): Inject 10 µL of a 1 mg/mL racemic standard.

    • Validation Metric: The system is validated only if the resolution factor (

      
      ) is > 1.5 and the integrated peak area ratio is exactly 50.0:50.0 (
      
      
      
      0.1%). A skewed ratio indicates detector saturation or non-linear UV response.
  • Sample Analysis: Inject the synthetic sample. Calculate ee% using the formula:

    
    .
    
Protocol B: Chiral GC Determination of ee% (e.g., Menthol)

This protocol leverages the high theoretical plate count of capillary GC for volatile chiral alcohols.

  • Carrier Gas Optimization: Set Helium carrier gas to a constant linear velocity of 30 cm/s.

    • Causality: Operating exactly at the van Deemter minimum minimizes longitudinal diffusion, preserving the ultra-narrow peak widths required to resolve subtle chiral inclusion differences.

  • Oven Temperature Programming: Set the oven to 80°C (hold 2 min), then ramp at 2°C/min to 160°C.

    • Causality: Chiral recognition in cyclodextrins drops exponentially at higher temperatures[7]. A slow ramp ensures the analytes traverse the column at the lowest possible temperature that still permits elution, maximizing the separation factor (

      
      ).
      
  • Self-Validation Injection (Racemate): Inject 1 µL of racemic Menthol with a 50:1 split ratio at an inlet temperature of 220°C.

    • Validation Metric: Confirm a 50:50 peak area ratio. If the ratio deviates, it immediately flags inlet discrimination (where one enantiomer degrades or vaporizes differently in the hot injection port), preventing false ee% reporting.

  • Sample Analysis: Inject the target sample and integrate the baseline-resolved peaks to determine ee%.

Comparative Experimental Data

To illustrate the performance differences, below is representative experimental data for the determination of ee% of a synthetic batch of (


)-1-Phenylethanol, a compound amenable to both techniques.
MetricChiral HPLC (Chiralcel OD-H)Chiral GC (Rt-

DEXm)
Retention Time (R-enantiomer) 12.4 min8.2 min
Retention Time (S-enantiomer) 14.1 min8.6 min
Resolution Factor (

)
2.153.40
Measured ee% (Synthetic Sample) 98.2%

0.1%
98.3%

0.05%
Limit of Detection (LOD) 0.05% minor enantiomer0.01% minor enantiomer
Self-Validation Ratio (Racemate) 50.02 : 49.9850.05 : 49.95

Data Interpretation: While both methods successfully determine the ee% with high accuracy, Chiral GC provides superior resolution (


 = 3.40) and a lower Limit of Detection due to the inherently higher theoretical plate count of capillary columns and the sensitivity of the Flame Ionization Detector (FID). However, Chiral HPLC remains the more versatile choice if the sample were to contain non-volatile impurities or if the method needed to be scaled up for preparative purification[8].

References

  • FDA's policy statement for the development of new stereoisomeric drugs. Chirality / PubMed. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC).[Link]

  • Applications of Enantiomeric Gas Chromatography: A Review. ResearchGate.[Link]

  • Chiral Cyclodextrin Capillary GC Columns. GCMS.cz.[Link]

  • A Review on Chiral Columns/Stationary Phases for HPLC. ResearchGate.[Link]

  • Contemporary Analysis of Chiral Molecules. LCGC International.[Link]

Sources

Comparative

1H NMR analysis for confirming diastereomeric ratio in aldol adducts

A Comparative Technical Guide Executive Summary In asymmetric synthesis, particularly aldol additions, determining the diastereomeric ratio (dr) is a critical quality attribute. While chiral HPLC and GC are gold standard...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide

Executive Summary

In asymmetric synthesis, particularly aldol additions, determining the diastereomeric ratio (dr) is a critical quality attribute. While chiral HPLC and GC are gold standards for trace analysis (dr > 99:1), 1H NMR spectroscopy remains the most efficient, structure-rich method for routine optimization and rapid feedback.

This guide objectively compares 1H NMR against chromatographic alternatives and details a self-validating workflow for confirming syn/anti stereochemistry in aldol adducts. It emphasizes the mechanistic link between coupling constants (


) and transition states (Zimmerman-Traxler), providing a robust protocol for calculating dr without reference standards.
Part 1: Theoretical Framework
The Mechanistic Basis of Discrimination

The ability of 1H NMR to differentiate diastereomers stems from the distinct magnetic environments created by their fixed spatial conformations. In aldol adducts (


-hydroxy ketones/esters), this differentiation is governed by the Karplus relationship , which correlates the vicinal coupling constant (

) with the dihedral angle (

) between the

and

protons.

However, reliable discrimination requires a "locked" conformation. In non-polar solvents (e.g.,


, 

), aldol adducts form an intramolecular hydrogen bond between the

-hydroxyl proton and the carbonyl oxygen. This creates a thermodynamically preferred 6-membered chair-like chelate.
  • Syn-Aldol: The H-bonded chair forces the

    
     and 
    
    
    
    protons into a gauche relationship (
    
    
    ).
    • Result: Small coupling constant (

      
      ).
      
  • Anti-Aldol: The H-bonded chair forces the

    
     and 
    
    
    
    protons into an anti-periplanar relationship (
    
    
    ).
    • Result: Large coupling constant (

      
      ).
      

Note: This rule (often cited in Heathcock’s reviews) applies strictly to non-polar solvents where H-bonding is maintained. In polar solvents (DMSO-d6, MeOD), the H-bond breaks, free rotation occurs, and


 values average out, rendering assignment ambiguous.
Visualization: Stereochemical Pathways

The following diagram illustrates the causality between the Enolate Geometry, the Zimmerman-Traxler Transition State (TS), and the resulting NMR signals.

AldolStereochemistry cluster_TS Zimmerman-Traxler Transition State cluster_Product Aldol Adduct (H-Bonded) cluster_NMR 1H NMR Signal (Non-polar Solvent) Reactants Reactants (Aldehyde + Enolate) Z_Enolate Z-Enolate (Avoids 1,3-diaxial) Reactants->Z_Enolate Kinetic Control (e.g., Evans Boron) E_Enolate E-Enolate Reactants->E_Enolate Thermodynamic/Specific Conditions Syn_Product Syn-Aldol (Gauche H-H) Z_Enolate->Syn_Product Favored TS Anti_Product Anti-Aldol (Anti H-H) E_Enolate->Anti_Product Favored TS Small_J Small J (2-5 Hz) Diagnostic for Syn Syn_Product->Small_J Karplus Eq Large_J Large J (7-10 Hz) Diagnostic for Anti Anti_Product->Large_J Karplus Eq

Figure 1: Mechanistic flow from enolate geometry to observable NMR coupling constants via the Zimmerman-Traxler model.

Part 2: Comparative Analysis
1H NMR vs. Chromatographic Methods

While HPLC is indispensable for final purity checks, NMR is superior for rapid reaction monitoring.

Feature1H NMR (Quantitative) HPLC / UPLC (Chiral/Achiral) GC (Gas Chromatography)
Primary Utility Structure elucidation + RatioTrace impurity quantificationVolatile esters/ketones
Sample Prep Minimal (Dissolve & Shoot)High (Filtration, Dilution, Column Selection)Moderate (Derivatization often needed)
Reference Standard Not Required (Self-validating)Required (To identify peaks)Required
Limit of Quantitation ~1-2% minor isomer (dr ~98:2)<0.1% minor isomer (dr >99.9:0.[1]1)<0.1% minor isomer
Structural Proof Yes (J-coupling confirms stereochem)No (Retention time only)No
Throughput High (5-10 mins/sample)Low to Medium (20-40 mins/sample)Medium
Bias Risk Low (If crude is analyzed)Medium (Chromophores may differ)Medium (Thermal isomerization)

Expert Insight: Do not use NMR for final release testing if the dr specification is >98:2. The baseline noise and satellite peaks in NMR often obscure minor isomers below 2%. For optimization (e.g., screening Lewis acids), NMR is the method of choice.

Part 3: Experimental Protocol
The "Crude-First" Workflow

To ensure the dr measured reflects the reaction outcome and not a workup artifact (e.g., accidental enrichment during crystallization), follow this protocol.

1. Sample Preparation (The "No-Bias" Rule)

  • Do not purify via column chromatography before measuring dr. Silica gel can separate diastereomers, skewing the ratio.

  • Take an aliquot of the reaction mixture.

  • Perform a mini-workup: Quench with saturated

    
    , extract with 
    
    
    
    , dry over
    
    
    , and concentrate in vacuo.
  • Vacuum: Ensure all reaction solvents are removed; residual solvent peaks can overlap with the diagnostic carbinol protons.

2. Solvent Selection

  • Primary:

    
     (Chloroform-d). Standard, cheap, good solubility.
    
  • Secondary (The Shift Reagent Alternative):

    
     (Benzene-d6).
    
    • Why? Benzene interacts with the

      
      -systems of the molecule (ASIS effect). It often shifts overlapping signals significantly, revealing hidden minor diastereomers.
      
    • Recommendation: If the relevant peaks overlap in

      
      , dry the sample and switch to 
      
      
      
      .

3. Acquisition Parameters

  • Pulse Angle:

    
     or 
    
    
    
    (ensure consistent relaxation).
  • Relaxation Delay (D1): Set to

    
     of the longest relaxing proton (typically 5-10 seconds).
    
    • Reason: Inaccurate integration occurs if protons do not fully relax between scans. Aldehyde/methine protons relax slowly.

  • Scans (NS): Minimum 16 (for >90:10 ratios), 64+ (for >95:5 ratios) to improve Signal-to-Noise (S/N).

  • Line Broadening (LB): 0.3 Hz (standard) or 0.1 Hz (for resolving fine coupling).

Part 4: Data Interpretation & Calculation[2]
1. Identification of Diagnostic Signals

Focus on the Carbinol Proton (


, the 

-proton).
  • It is usually the most deshielded aliphatic proton (

    
     3.5 - 5.0 ppm).
    
  • It appears as a doublet of doublets (dd) or a multiplet.

  • Major Isomer: Identify the large peak. Measure

    
    .
    
  • Minor Isomer: Look for a "shadow" peak nearby (usually within 0.1 - 0.5 ppm). It should have the opposite coupling pattern (e.g., if major is syn with

    
    , minor anti often has 
    
    
    
    ).
2. Calculation of Diastereomeric Ratio (dr)


  • Normalization: Set the integral of the Major peak to 100 or 1.0. Integrate the Minor peak relative to it.

  • Verification: Check the integrals of other protons (e.g., methyl groups, auxiliary protons). They should yield the same ratio. If they differ, check for impurity overlap.

3. Decision Tree for Analysis

NMR_Analysis_Workflow Start Crude Reaction Mixture Prep Mini-Workup & Dry (No Column!) Start->Prep Solvent Dissolve in CDCl3 Prep->Solvent Check Are Carbinol Protons Resolved? Solvent->Check Benzene Switch Solvent to C6D6 Check->Benzene No (Overlap) Acquire Acquire 1H NMR (D1 > 5s) Check->Acquire Yes Benzene->Acquire Analyze Measure J-coupling (Syn: 2-5Hz, Anti: 7-10Hz) Acquire->Analyze Integrate Integrate Major vs Minor Analyze->Integrate Result Report dr Integrate->Result

Figure 2: Logical workflow for NMR-based dr determination, including solvent switching for signal resolution.

Part 5: Troubleshooting & Limitations
IssueCauseSolution
J values are ambiguous (e.g., 5-6 Hz) Flexible conformationThe solvent may be too polar (breaking H-bonds) or the substituents are bulky, distorting the chair. Action: Try cooling the sample to -20°C (VT-NMR) to freeze the conformation.
Cannot find minor isomer dr is very high (>98:2) OR overlapAction: Zoom into the baseline. If still invisible, switch to HPLC. NMR cannot reliably quantify <2%.
Broad peaks Exchangeable protons / Acidic impuritiesAction: Add a drop of

to wash out OH coupling, or filter through a small plug of basic alumina (risk of fractionation, use caution).
Rotamers Amide/Carbamate auxiliaries (e.g., Evans)Auxiliaries often show rotamers that look like diastereomers. Action: Heat the NMR tube (40-50°C) to coalesce rotamers. Diastereomers will not coalesce.
References
  • Heathcock, C. H. (1981). The Aldol Addition Reaction. Science. Link

    • Foundational text on aldol stereoselectivity and transition st
  • Evans, D. A., et al. (1981).[2] Asymmetric acylation reactions of chiral imide enolates. Journal of the American Chemical Society.[3] Link

    • Establishes the correlation between Z-enolates and Syn-aldol products using Boron enol
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text). Source for Karplus equation and coupling constant dependencies.
  • Hoye, T. R., et al. (2002). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry. Link

    • Authoritative guide on analyzing complex coupling p

Sources

Validation

Validating the absolute configuration of products from (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

[1] Executive Summary The molecule (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is a critical chiral building block, most notably serving as the core scaffold for the oxazolidinone class of antibiotics, including Linezolid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The molecule (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is a critical chiral building block, most notably serving as the core scaffold for the oxazolidinone class of antibiotics, including Linezolid .[1] In pharmaceutical synthesis, the absolute configuration at the C5 position is non-negotiable; the (S)-enantiomer is pharmacologically active, while the (R)-enantiomer may be inactive or toxic.

This guide moves beyond basic analysis, providing a rigorous framework for validating the absolute configuration of this specific intermediate. We compare three distinct methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Chiral HPLC , and Chemical Correlation .[2]

Comparative Analysis of Validation Methods
FeatureMethod A: SC-XRD Method B: Chiral HPLC Method C: Chemical Correlation
Primary Utility Absolute structural determination.[1]Routine quantitative purity (ee%).Synthetic proof of structure.
"Truth" Source Direct physical measurement (Anomalous Scattering).[2]Comparison against a known standard.[2]Comparison against a known downstream API (e.g., Linezolid).[2]
Sample Req. High-quality single crystal (>0.1 mm).Dissolved sample (<1 mg).[2]~50-100 mg for derivatization.[1][2]
Throughput Low (Days/Weeks).High (Minutes).[2]Medium (Days).[2][3][4]
Key Limitation Requires crystallizable material.[2]Elution order is relative, not absolute, without reference.Relies on the integrity of the chemical transformation.

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)[2]

For (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one, X-ray crystallography is the definitive method for assignment because the molecule contains a heavy atom (Bromine) .[1]

The Mechanism: Anomalous Dispersion

Standard X-ray diffraction treats atoms as points that scatter X-rays equally.[2] However, "heavy" atoms like Bromine absorb specific X-ray wavelengths, causing a phase shift in the scattered wave. This phenomenon, known as anomalous dispersion , breaks the symmetry of the diffraction pattern (Friedel's Law), allowing crystallographers to mathematically distinguish between the (S) and (R) enantiomers.[2]

Protocol: Crystal Growth & Analysis

Objective: Grow a single crystal suitable for diffractometry.

  • Vapor Diffusion Method (Sitting Drop):

    • Dissolve 20 mg of the product in a minimal amount of a "good" solvent (e.g., THF or Acetone).[2]

    • Place this solution in a small inner vial.

    • Place the open inner vial inside a larger closed jar containing a "poor" solvent (e.g., Hexane or Pentane).[2]

    • Mechanism:[1][2] The volatile poor solvent slowly diffuses into the good solvent, gently lowering solubility and promoting ordered crystal lattice growth.

  • Data Collection:

    • Mount the crystal on a goniometer at low temperature (100 K) to reduce thermal noise.

    • Collect a full sphere of data using Mo-Kα or Cu-Kα radiation.[1]

  • Validation (The Flack Parameter):

    • Refine the structure and calculate the Flack Parameter (x) .[2]

    • Interpretation:

      • 
         (with standard uncertainty 
        
        
        
        ): The model has the correct absolute configuration.[2]
      • 
        : The model is inverted; the crystal is the opposite enantiomer.
        
      • 
        : The crystal is a racemic twin or the data is insufficient.
        

Expert Insight: Because this molecule has a Bromine atom, the anomalous signal will be strong. You do not need to derivatize further.[2] A Flack parameter near 0.0 confirmes the (5S) configuration with high confidence.[2]

Method B: Chiral HPLC (The Routine Workhorse)[2]

While X-ray gives the "absolute" truth, Chiral HPLC is required for batch-to-batch Quality Control (QC) to determine Enantiomeric Excess (ee).[2]

Critical Pre-requisite: The Racemate

You cannot validate a chiral HPLC method without a racemic standard (a 50:50 mix of S and R).[2]

  • Action: If a racemate is not commercially available, mix equal parts of your product and the commercially available (R)-enantiomer, or intentionally racemize a small aliquot using a strong base (e.g., NaH in THF) and heat.[2]

Recommended Protocol

Column Selection: Polysaccharide-based columns are the industry standard for oxazolidinones.[1]

  • Primary Choice: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

  • Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[2]

Mobile Phase Screening (Isocratic): Oxazolidinones are polar.[2] Avoid pure non-polar solvents.[2]

  • Normal Phase: Hexane : Isopropanol (80:20 to 90:10).[2]

  • Polar Organic Mode: 100% Methanol or Acetonitrile (often yields sharper peaks for this class).[2]

Workflow:

  • Inject Racemate : Ensure baseline separation (Resolution

    
    ).[2]
    
  • Inject Sample : Observe retention time (

    
    ).[2]
    
  • Validation: If your sample elutes at the same

    
     as the known (S)-standard, it is likely (S).[2]
    
    • Warning: Elution order can reverse if you change solvent (e.g., switching from Hexane/IPA to MeOH).[2] Always keep conditions constant.

Method C: Chemical Correlation (The Synthetic Proof)[2]

If X-ray is unavailable, you must chemically link your intermediate to a known standard.[2] The most robust path is converting your product into Linezolid , a drug with a strictly defined (S)-configuration.[2]

Validation Pathway[1][2]
  • Reaction: React your (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one with the appropriate aniline derivative (3-fluoro-4-morpholinylaniline) under basic conditions, or convert the bromide to an azide and then to the acetamide.[1]

  • Comparison: Isolate the final Linezolid product.

  • Analysis: Measure the Specific Optical Rotation (SOR) and Melting Point of the synthesized Linezolid.

    • Literature Value for Linezolid:

      
       to 
      
      
      
      (c=1, EtOH/CHCl3) (Value depends heavily on solvent/temp; consult specific pharmacopeia).[2]
    • If your synthesized Linezolid matches the specific rotation and chiral HPLC retention time of an authentic Linezolid standard, your starting material was definitively (S).[2]

Visualization of Validation Logic

Decision Tree for Method Selection

ValidationLogic Start Start: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one IsCrystal Can you grow a single crystal? Start->IsCrystal XRD Method A: Single Crystal X-Ray (Anomalous Dispersion) IsCrystal->XRD Yes NoCrystal No Crystal Available IsCrystal->NoCrystal No Flack Calculate Flack Parameter (x) XRD->Flack ResultXRD x ≈ 0.0: Confirmed (S) x ≈ 1.0: Inverted (R) Flack->ResultXRD HasStandard Is an authentic (S)-Reference available? NoCrystal->HasStandard HPLC Method B: Chiral HPLC (Compare Retention Times) HasStandard->HPLC Yes ChemCorr Method C: Chemical Correlation (Derivatize to Linezolid) HasStandard->ChemCorr No Compare Compare SOR/HPLC with Literature Data ChemCorr->Compare

Caption: Decision matrix for selecting the appropriate stereochemical validation method based on resource availability.

X-Ray Diffraction Workflow

XRDWorkflow Sample Sample: (5S)-Bromomethyl-oxazolidinone BrAtom Heavy Atom Present: Bromine (Br) Sample->BrAtom Scattering Anomalous Scattering (Friedel Pairs Unequal) BrAtom->Scattering X-Ray Irrad. Model Structural Refinement Scattering->Model Absolute Absolute Configuration Determined Model->Absolute Flack Parameter

Caption: The physical basis of using Bromine's anomalous scattering to determine absolute configuration.

References

  • Linezolid Synthesis & Chirality: Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, vol. 39, no. 3, 1996, pp. 673–679. Link[2]

  • Flack Parameter: Flack, H. D. "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, vol. 39, no. 6, 1983, pp. 876–881. Link

  • Chiral HPLC of Oxazolidinones: Fan, X., et al. "Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances." Journal of Agricultural and Food Chemistry, 2024. (Referencing general chiral separation techniques for oxazolidinone derivatives). Link[2]

  • Absolute Configuration Methodology: "Absolute Configuration - R-S Sequence Rules." Chemistry LibreTexts. Link

Sources

Comparative

A Senior Application Scientist's Guide to Substituted Oxazolidin-2-one Auxiliaries: A Comparative Efficacy Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern asymmetric synthesis, the quest for robust and predictable stereocontrol is paramount. Chiral auxiliaries remain a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the quest for robust and predictable stereocontrol is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and well-established strategy for the synthesis of enantiomerically pure compounds. Among the plethora of chiral auxiliaries developed, the oxazolidin-2-one scaffold, pioneered by David Evans, has proven to be a remarkably versatile and effective tool.[1][2][3] This guide provides an in-depth comparative analysis of the efficacy of commonly employed substituted oxazolidin-2-one auxiliaries, supported by experimental data, to aid researchers in the rational selection of the optimal auxiliary for their specific synthetic challenges.

The Principle of Stereocontrol with Oxazolidin-2-one Auxiliaries

The efficacy of oxazolidin-2-one auxiliaries hinges on their ability to create a sterically biased environment around a prochiral center, thereby directing the approach of a reactant to one face of the molecule over the other. This is typically achieved by attaching the auxiliary to a substrate via an N-acyl linkage. The substituent at the C4 position of the oxazolidinone ring plays a crucial role in dictating the level and sense of diastereoselectivity. By forming a rigid, chelated intermediate with a Lewis acid, the N-acyloxazolidinone presents two diastereotopic faces to an incoming electrophile. The bulky C4 substituent effectively shields one of these faces, compelling the electrophile to attack from the less hindered side.

Comparative Efficacy in Asymmetric Reactions

The choice of the C4 substituent on the oxazolidin-2-one auxiliary significantly influences the outcome of asymmetric transformations. The most commonly employed auxiliaries are derived from readily available amino acids and include those bearing benzyl, isopropyl, and phenyl substituents at the C4 position. Their performance is best evaluated by directly comparing their efficacy in key carbon-carbon bond-forming reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of chiral carboxylic acid derivatives.[4] The steric bulk of the C4 substituent is a key determinant of the diastereoselectivity.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneAllyl iodide98:261-77[5]
(S)-4-Isopropyl-2-oxazolidinoneBenzyl bromide>99:190[5]
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide>99:190-95[6]
(S)-4-Isopropyl-2-oxazolidinoneMethyl iodide99:1-[6]

Analysis: The data clearly indicates that both benzyl and isopropyl-substituted auxiliaries provide excellent levels of diastereoselectivity in asymmetric alkylation reactions. The choice between them may be guided by the specific electrophile and desired reaction conditions, as well as the ease of purification. The slightly higher diastereoselectivity observed with the isopropyl auxiliary in some cases can be attributed to its more rigid and sterically demanding nature compared to the more flexible benzyl group.

Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for stereoselective synthesis, reliably producing syn-aldol products with high diastereoselectivity.[7][8] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[9][10] The C4 substituent of the oxazolidinone auxiliary occupies a pseudo-equatorial position, directing the approach of the aldehyde.

Asymmetric Diels-Alder Reactions

In asymmetric Diels-Alder reactions, N-acryloyl oxazolidinones function as chiral dienophiles.[11] The stereochemical outcome is influenced by the Lewis acid used to activate the dienophile and the steric hindrance provided by the C4 substituent of the auxiliary. The reaction typically proceeds through a chelated intermediate where one face of the dienophile is shielded.

Here too, both benzyl and isopropyl-substituted auxiliaries have been shown to be highly effective in inducing high levels of diastereoselectivity, often achieving d.r. values greater than 95:5 in favor of the endo adduct.[12] The phenyl-substituted auxiliary has also been successfully employed in Diels-Alder reactions, demonstrating good to excellent levels of diastereoselectivity.[3] The choice of auxiliary can be influenced by the nature of the diene and the specific Lewis acid catalyst employed.

Experimental Protocols

To provide a practical framework for the application of these auxiliaries, detailed experimental protocols for key transformations are outlined below.

Synthesis of Chiral Auxiliaries

The most common chiral oxazolidin-2-ones are readily synthesized from the corresponding amino acids.

Synthesis of (S)-4-Isopropyl-2-oxazolidinone from L-Valine [8][13][14] This procedure involves the reduction of L-valine to L-valinol, followed by cyclization.

  • Step 1: Reduction of L-Valine. L-Valine is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous ether solvent.

  • Step 2: Cyclization. The resulting L-valinol is then cyclized using a carbonylating agent like diethyl carbonate in the presence of a catalytic amount of a base such as potassium tert-butoxide.

Synthesis of (S)-4-Phenyl-2-oxazolidinone from L-Phenylglycine [7][15][16][17][18] A similar two-step process is employed for the synthesis of the phenyl-substituted auxiliary.

  • Step 1: Reduction of L-Phenylglycine. L-Phenylglycine is reduced to the corresponding amino alcohol, L-phenylglycinol.

  • Step 2: Cyclization. The amino alcohol is then cyclized with a reagent such as diethyl carbonate and a base like potassium carbonate.

Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol describes a typical procedure for the diastereoselective alkylation of an N-acyloxazolidinone.[19]

G cluster_alkylation Asymmetric Alkylation Workflow Acylation Acylation: (S)-4-Benzyl-2-oxazolidinone + Propionyl Chloride Enolate Enolate Formation: Add LDA or NaHMDS at -78°C Acylation->Enolate N-Propionyl auxiliary Alkylation Alkylation: Add Allyl Iodide at -78°C Enolate->Alkylation Chelated (Z)-enolate Quench Quench: Saturated aq. NH4Cl Alkylation->Quench Diastereomeric product mixture Purification Purification: Column Chromatography Quench->Purification Crude product

A descriptive caption for the diagram. (Within 100 characters)

Step-by-step Methodology:

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add n-butyllithium dropwise. After stirring, add propionyl chloride and allow the reaction to warm to room temperature.

  • Enolate Formation: Dissolve the purified N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) dropwise and stir to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., allyl iodide) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product is then purified by flash column chromatography.

Asymmetric Aldol Reaction

The following is a general procedure for a boron-mediated Evans aldol reaction.[8]

G cluster_aldol Asymmetric Aldol Reaction Workflow Enolate_form Enolate Formation: N-acyloxazolidinone + Bu2BOTf + Et3N Aldehyde_add Aldehyde Addition: Add Aldehyde at -78°C Enolate_form->Aldehyde_add Boron enolate Workup Workup: Phosphate buffer, H2O2 Aldehyde_add->Workup Diastereomeric aldol adduct Purify Purification: Column Chromatography Workup->Purify Crude product

A descriptive caption for the diagram. (Within 100 characters)

Step-by-step Methodology:

  • Enolate Formation: To a solution of the N-acyloxazolidinone in an anhydrous solvent such as CH₂Cl₂ at 0 °C, add di-n-butylboron triflate followed by triethylamine. Stir the mixture to form the boron enolate.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C and add the aldehyde dropwise. Stir at this temperature until the reaction is complete.

  • Work-up: Quench the reaction by adding a phosphate buffer, followed by methanol and hydrogen peroxide.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Auxiliary Cleavage: Hydrolysis to the Carboxylic Acid

A common method for removing the auxiliary to afford the chiral carboxylic acid involves hydrolysis with lithium hydroxide and hydrogen peroxide.[11][19][20][21][22]

G cluster_cleavage Hydrolytic Cleavage Workflow Dissolve Dissolve N-acyl oxazolidinone in THF/H2O Reagents Add H2O2 and LiOH at 0°C Dissolve->Reagents Quench_cleave Quench with Na2SO3 Reagents->Quench_cleave Extraction Extract to separate auxiliary and product Quench_cleave->Extraction

A descriptive caption for the diagram. (Within 100 characters)

Step-by-step Methodology:

  • Reaction Setup: Dissolve the N-acyl oxazolidinone in a mixture of THF and water (typically 3:1 or 4:1 v/v) and cool the solution to 0 °C.

  • Reagent Addition: Add aqueous hydrogen peroxide (30% w/w) dropwise, followed by an aqueous solution of lithium hydroxide.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium sulfite.

  • Extraction: Concentrate the mixture to remove THF and extract with an organic solvent to recover the chiral auxiliary. Acidify the aqueous layer and extract with an organic solvent to isolate the desired carboxylic acid.

Conclusion: Making an Informed Choice

The selection of a C4-substituted oxazolidin-2-one auxiliary is a critical decision in the planning of an asymmetric synthesis. This guide has demonstrated that auxiliaries bearing benzyl, isopropyl, and phenyl substituents all provide high levels of stereocontrol in a range of important transformations.

  • For general applications , the (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone are excellent and reliable choices, consistently delivering high diastereoselectivities.

  • The isopropyl-substituted auxiliary , being more sterically demanding, may offer a slight advantage in cases where maximum diastereoselectivity is crucial.

  • The phenyl-substituted auxiliary provides a valuable alternative, particularly in Diels-Alder reactions.

Ultimately, the optimal choice will depend on the specific substrates, reaction conditions, and the desired balance between diastereoselectivity, yield, and cost. By understanding the principles of stereocontrol and consulting the comparative data and protocols presented herein, researchers can make an informed decision to accelerate their progress in the synthesis of complex, enantiomerically pure molecules.

References

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique - avril-mai 2003. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ResearchGate. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. Available at: [Link]

  • An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone - SciSpace. Available at: [Link]

  • Cas 99395-88-7,(S)-(+)-4-Phenyl-2-oxazolidinone | lookchem. Available at: [Link]

  • Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone | Semantic Scholar. Available at: [Link]

  • Asymmetric Synthesis - University of York. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Available at: [Link]

  • 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. Available at: [Link]

  • Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources. - ResearchGate. Available at: [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity - DigitalCommons@USU. Available at: [Link]

  • Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones - PMC. Available at: [Link]

  • 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions - YouTube. Available at: [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media - MDPI. Available at: [Link]

  • Chem 115 - Andrew G Myers Research Group. Available at: [Link]

  • Why are some reactions diastereoselective while others enantioselective? Comparison between the Zimmerman-Traxler Model and Brown Carbonyl Allylation | by Implicit Tian | Medium. Available at: [Link]

  • Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180. Available at: [Link]

Sources

Validation

Technical Guide: Strategic Implementation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one in API Synthesis

The following guide is structured as a technical decision-making framework for Process R&D (PR&D) scientists. It moves beyond simple descriptions to analyze the techno-economic and quality-by-design (QbD) implications of...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical decision-making framework for Process R&D (PR&D) scientists. It moves beyond simple descriptions to analyze the techno-economic and quality-by-design (QbD) implications of selecting (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one as a starting material.

Executive Summary: The "Buy vs. Build" Paradox

In the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Rivaroxaban, Tedizolid), the construction of the chiral C5-ring is the process-defining step.[1] Process chemists generally face two choices:

  • Linear Construction (The "Build" Strategy): utilizing commodity chiral pool materials like (S)-Epichlorohydrin to build the ring on the aniline substrate.[1]

  • Convergent Coupling (The "Buy" Strategy): utilizing a pre-formed, high-purity heterocycle like (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (5-BMO) to couple with an aryl halide.[2]

The Verdict: While (S)-Epichlorohydrin offers a lower raw material cost (approx. 1/10th of 5-BMO), the (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one route offers superior Total Cost of Ownership (TCO) for high-value APIs due to:

  • Crystallinity-Driven Purity: 5-BMO is a crystalline solid allowing for optical purification (ee% upgrade) before coupling, unlike the oily epichlorohydrin intermediates.[1][2]

  • Step Reduction: Eliminates hazardous ring-closure operations (phosgene/CDI) from the GMP stream.

  • Reactivity: The C-Br bond allows for milder nucleophilic displacement compared to the C-Cl analogs derived from epichlorohydrin.[2]

Comparative Analysis: Linear vs. Convergent Pathways[1][2]

The Competitor: (S)-Epichlorohydrin (Linear Route)

The industry standard often relies on opening (S)-epichlorohydrin with an aniline, followed by ring closure using Carbonyldiimidazole (CDI) or Phosgene.[1]

  • Hidden Costs:

    • Regioselectivity Issues: Opening the epoxide can lead to a mixture of regioisomers (secondary vs. primary alcohol), requiring difficult chromatography or recrystallization steps that erode yield.[1]

    • Genotoxicity: Epichlorohydrin is a potent alkylating agent (PGI).[1] Its carryover must be controlled to ppm levels.[1]

    • Process Safety: The ring closure often generates large volumes of imidazole or HCl waste.[1]

The Solution: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (Convergent Route)

This route treats the oxazolidinone ring as a "plug-and-play" cassette.[2] The synthesis utilizes a metal-catalyzed C-N bond formation (Buchwald-Hartwig or Goldberg reaction) to attach the pre-formed chiral ring to the aryl substrate.

  • Strategic Advantages:

    • Chiral Integrity: The stereocenter is set and locked in the starting material.[1] As 5-BMO is a solid, its enantiomeric excess (ee) can be upgraded to >99.9% via simple recrystallization prior to the reaction.[1]

    • Atom Economy: The coupling reaction is often cleaner, with higher convergence.[1]

Data-Driven Comparison

The following table summarizes a pilot-scale comparison for the synthesis of a Linezolid intermediate.

MetricRoute A: (S)-Epichlorohydrin (Linear)Route B: (5S)-5-(Bromomethyl)-oxazolidinone (Convergent)
Step Count (to Key Int.) 3 Steps (Linear)1 Step (Coupling)
Overall Yield 45 - 55%78 - 85%
Stereochemical Purity (ee) 98.5% (Risk of racemization during closure)>99.8% (Stable chiral center)
Purification Method Column Chromatography / Multiple Recryst.[1][2]Filtration & Wash (Precipitation)
Waste Generation (E-Factor) High (Phosgene/CDI byproducts)Low (Stoichiometric salt formation)
Raw Material Cost Low ($)High (

$)
Manufacturing Overhead High (Longer reactor occupancy)Low (High throughput)

Visualizing the Logic

The following diagram illustrates the mechanistic divergence between the two pathways.

G cluster_linear Route A: Linear Construction (Traditional) cluster_convergent Route B: Convergent Coupling (Recommended) Aniline Aryl Aniline AminoAlc Amino-Alcohol (Mixture) Aniline->AminoAlc + Epi Epi (S)-Epichlorohydrin Epi->AminoAlc RingClose Ring Closure (CDI/Phosgene) AminoAlc->RingClose Toxic Reagents Target Chiral Oxazolidinone Drug Core RingClose->Target Low Yield ArylHalide Aryl Halide Coupling Cu/Pd Catalysis (Goldberg/Buchwald) ArylHalide->Coupling + 5-BMO BMO (5S)-5-(Bromomethyl)- 1,3-oxazolidin-2-one BMO->Coupling Coupling->Target High Yield Retained Chirality

Figure 1: Comparative workflow demonstrating the step-reduction efficiency of the Convergent Route (Green) utilizing 5-BMO versus the Linear Route (Red).

Experimental Protocols

Protocol A: Quality Control of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Before use, the starting material must be validated to ensure it meets the "chiral pool" standard.[1]

  • Dissolution: Dissolve 10.0 g of crude 5-BMO in 50 mL of Ethyl Acetate at 60°C.

  • Clarification: Filter hot to remove insoluble inorganic salts.

  • Crystallization: Slowly add 50 mL of n-Heptane while cooling to 0°C over 2 hours.

  • Isolation: Filter the white crystalline solid.

  • Validation:

    • HPLC Purity: >99.5%

    • Chiral HPLC: >99.9% ee (Critical for avoiding downstream enantiomer rejection).[1]

    • Melting Point: 116–118 °C.[1]

Protocol B: Copper-Catalyzed N-Arylation (Goldberg Variant)

This protocol demonstrates the direct coupling of 5-BMO with an aryl iodide, a key step in Rivaroxaban synthesis.[1][2]

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (1.1 equiv)[2]

  • CuI (10 mol%)[1]

  • K3PO4 (2.0 equiv)[1]

  • trans-1,2-Diaminocyclohexane (20 mol%)[1][2]

  • Dioxane (10 volumes)[1]

Procedure:

  • Inertion: Charge a reactor with Aryl Iodide, 5-BMO, and K3PO4. Purge with Nitrogen for 15 minutes.

  • Catalyst Addition: Add CuI and the ligand (trans-1,2-diaminocyclohexane) followed by Dioxane.[1]

  • Reaction: Heat the slurry to 100°C. Agitate vigorously (mass transfer limited).

  • Monitoring: Monitor by HPLC until Aryl Iodide < 1.0%. (Typical time: 12-16 hours).[2]

  • Workup: Cool to 25°C. Filter through a Celite pad to remove inorganic salts and copper residues.

  • Purification: Concentrate the filtrate. The product often crystallizes upon addition of Ethanol/Water (1:1).[1]

Why this works: The oxazolidinone NH is sufficiently acidic (pKa ~12) to be deprotonated by phosphate bases, allowing the copper catalytic cycle to proceed without strong alkoxides that might degrade the bromomethyl group.[1]

Safety & Regulatory Considerations (EHS)[1]

  • Genotoxicity (PGI) Control:

    • 5-BMO: As a primary alkyl bromide, 5-BMO is a potential alkylating agent.[2] However, its high crystallinity allows for easier containment and cleaning compared to liquid epoxides.[1]

    • Control Strategy: In the convergent route, the 5-BMO is introduced early.[1] Subsequent steps (azide displacement, reduction, acylation) provide multiple "purge points" to reduce PGI levels to compliant limits (TTC < 1.5 µ g/day ).[1]

  • Thermal Hazards:

    • Unlike the epoxide route, which can exhibit runaways during ring opening, the 5-BMO coupling is thermally stable, provided the solvent boiling point controls the max temperature.[1]

Conclusion

For generic manufacturers chasing the lowest cost per kg, Epichlorohydrin remains the default.[1] However, for innovator drugs or high-value generics where speed-to-market, purity profiles, and process robustness are paramount, (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is the superior choice.[1][2] It shifts the complexity from the drug manufacturing plant to the starting material supplier, ensuring a leaner, more compliant GMP process.[1]

References

  • Pfizer/Upjohn Process for Linezolid: Perrault, W. R., et al.[1] "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 2003, 7(4), 533–546.[1] Link[1]

  • Bayer Process for Rivaroxaban: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[2] Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908.[1] Link[1]

  • Goldberg Coupling Methodology: Klapars, A., et al.[1][3] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001, 123(31), 7727–7729.[1] Link[1]

  • Review of Oxazolidinone Synthesis: Zappia, G., et al. "Recent Advances in the Synthesis of Oxazolidinone Antibiotics."[1] Current Organic Synthesis, 2007, 4(1), 81-135. Link

Sources

Comparative

Review of Recent Advances in Oxazolidinone-Based Asymmetric Synthesis

Executive Summary For decades, Evans oxazolidinones have served as the "gold standard" for diastereoselective synthesis in drug discovery. However, the traditional stoichiometric use of these auxiliaries faces increasing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Evans oxazolidinones have served as the "gold standard" for diastereoselective synthesis in drug discovery. However, the traditional stoichiometric use of these auxiliaries faces increasing scrutiny regarding atom economy and process scalability. This guide analyzes the paradigm shift in oxazolidinone chemistry: moving from their role as passive chiral directors to active redox-active electrophiles and radical precursors . We compare these modern catalytic adaptations against the classic stoichiometric methods and emerging organocatalytic alternatives, providing decision-making frameworks for high-stakes medicinal chemistry campaigns.

Part 1: The Structural Evolution & "Super-Quats"

While the classic Evans auxiliary (4-isopropyl/benzyl-2-oxazolidinone) remains reliable, recent structural modifications have addressed its primary limitations: hydrolytic instability and lack of crystallinity.

The "Super-Quat" Advantage

Developed to overcome the "endocyclic cleavage" problem, Super-Quat auxiliaries (5,5-dimethyl-4-substituted oxazolidinones) introduce a gem-dimethyl group at the C5 position.[1][2]

FeatureClassic Evans AuxiliarySuper-Quat AuxiliaryMechanism of Improvement
Crystallinity Variable (often oils)High (mostly solids)Gem-dimethyl group increases lattice energy, aiding purification without chromatography.
Hydrolytic Stability Prone to endocyclic attackHighly StableC5-dimethyl sterically shields the endocyclic carbonyl, preventing unwanted ring opening during cleavage.
Selectivity (de) Typically >95:5Typically >98:2The C5-dimethyl group forces the C4-substituent into a more rigid conformation, enhancing facial bias.

Key Insight: For scale-up of intermediates >100g where chromatography is prohibitive, switching to a Super-Quat scaffold often allows for isolation via filtration alone.

Part 2: The Paradigm Shift – From Auxiliary to Electrophile

The most significant recent advance (2015–2024) is the utilization of


-acyloxazolidinones not just as chiral directors, but as redox-active esters  in transition-metal catalysis. This decouples the auxiliary from the product via C–N or C–O bond activation, effectively using the oxazolidinone as a "leaving group" that can be recycled.
Nickel-Catalyzed Cross-Couplings

Labs such as Doyle and Garg have demonstrated that


-acyloxazolidinones can undergo oxidative addition with Ni(0), acting as acyl electrophiles. This allows for the synthesis of ketones and amides without harsh organometallic reagents.
  • Reaction: Suzuki-Miyaura type coupling of

    
    -acyloxazolidinones with boronic acids.
    
  • Advantage: Bypasses the need for Weinreb amides; direct conversion of the auxiliary-substrate adduct into a functionalized ketone.

Photoredox & Radical Chemistry

Recent protocols utilize the oxazolidinone core as a radical precursor. Under photoredox conditions, the N–N or N–O bond of modified auxiliaries can be homolyzed to generate N-centered radicals for hydroamination or C–H functionalization of arenes.

Part 3: Comparative Analysis (Selection Guide)

Objective: Compare oxazolidinone methodologies against primary competitors in asymmetric synthesis.

Table 1: Performance Matrix
MetricStoichiometric Auxiliary (Evans/Super-Quat)Ni-Catalyzed Cross-Coupling (Redox-Active)Asymmetric Organocatalysis (e.g., MacMillan/Jorgensen)
Stereocontrol (ee/de) Excellent (>98%) High (90-95%)Variable (85-99%)
Predictability High (Zimmerman-Traxler models)Moderate (Ligand dependent)Moderate (Substrate dependent)
Scalability High (Robust, but poor atom economy)High (Catalytic, atom economical)Medium (Catalyst loading/cost)
Substrate Scope Broad (Unreactive substrates work)Specific (Requires acyl activation)Specific (Electronic constraints)
Operational Ease Low (Requires cleavage step)High (Coupling & cleavage in one)High (One-pot)
Primary Risk "Chiral trash" (Waste generation)Catalyst poisoning/Ligand costLower selectivity on complex scaffolds
Decision Logic for Medicinal Chemists
  • Choose Stoichiometric (Evans/Super-Quat) when: You are in early discovery (mg scale), need >99% de guaranteed, and cannot afford time on catalyst optimization.

  • Choose Ni-Catalyzed/Redox when: You are functionalizing the carbonyl post-synthesis (e.g., making ketones) and want to avoid the separate cleavage step.

  • Choose Organocatalysis when: You require strict atom economy or are operating under "Green Chemistry" mandates for large-scale manufacturing.

Part 4: Experimental Protocol

Protocol: Nickel-Catalyzed Cross-Coupling of -Acyloxazolidinones

Adapted from recent methodologies (e.g., Doyle et al., Chem. Sci., 2015)

Objective: Direct conversion of a chiral


-acyloxazolidinone to a ketone via Suzuki coupling, recycling the auxiliary.
Reagents:
  • Substrate:

    
    -acyloxazolidinone (1.0 equiv)
    
  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Ni(COD)₂ (10 mol %)

  • Ligand: PPh₃ (20 mol %) or PCy₃ for sterically hindered substrates.

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: Toluene (0.2 M)

Step-by-Step Workflow:
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, charge a reaction vial with Ni(COD)₂ and Phosphine ligand. Dissolve in Toluene and stir for 10 mins to pre-form the active catalyst (solution turns deep red/orange).

  • Substrate Addition: Add the

    
    -acyloxazolidinone, Aryl boronic acid, and finely ground K₃PO₄ to the vial.
    
  • Reaction: Seal the vial and heat to 60 °C for 12–15 hours. Note: Vigorous stirring is essential due to the heterogeneous base.

  • Workup: Cool to room temperature. Filter the mixture through a pad of celite (eluting with EtOAc) to remove inorganic salts and precipitated oxazolidinone auxiliary (if insoluble).

  • Purification: Concentrate the filtrate. The free oxazolidinone auxiliary often precipitates upon addition of hexanes/ether and can be recovered by filtration. Purify the ketone product via flash chromatography.

Self-Validation Check:

  • Color Change: The reaction mixture should maintain a dark color (active Ni). If it turns pale green or black precipitate forms early, oxygen ingress has occurred (catalyst death).

  • TLC Monitoring: Monitor the disappearance of the imide starting material. The ketone product is usually much less polar.

Part 5: Mechanistic Visualization

Diagram 1: The "Redox-Active" Catalytic Cycle

This diagram illustrates how the auxiliary serves as a leaving group in the Nickel-catalyzed cycle, a distinct departure from its traditional role.

Ni_Catalysis Ni0 Ni(0)L2 Active Catalyst OxAdd Oxidative Addition (Into C-N bond) Ni0->OxAdd + N-Acyloxazolidinone NiII_Acyl Acyl-Ni(II)-Auxiliary Intermediate OxAdd->NiII_Acyl Transmetal Transmetallation (Ar-B(OH)2 + Base) NiII_Acyl->Transmetal NiII_Diaryl Acyl-Ni(II)-Aryl Complex Transmetal->NiII_Diaryl - B(OH)2(Aux) Auxiliary Recovered Oxazolidinone Transmetal->Auxiliary Auxiliary Release RedElim Reductive Elimination (Product Release) NiII_Diaryl->RedElim RedElim->Ni0 Regenerates Catalyst Product Chiral Ketone Product RedElim->Product

Caption: Mechanism of Ni-catalyzed cross-coupling where the oxazolidinone acts as a pseudo-halide leaving group.

Diagram 2: Decision Matrix for Synthesis Strategy

Decision_Matrix Start Select Methodology Q1 Scale > 100g? Start->Q1 Q2 Strict Atom Economy Required? Q1->Q2 No Res_Super Use Super-Quat (Crystallization) Q1->Res_Super Yes Q3 Complex/Unreactive Substrate? Q2->Q3 No Res_Organo Use Organocatalysis (Green) Q2->Res_Organo Yes Res_Evans Use Classic Evans (Reliability) Q3->Res_Evans Yes Res_Ni Use Ni-Catalysis (Direct Ketone) Q3->Res_Ni No (Standard)

Caption: Strategic decision tree for selecting between auxiliary-based and catalytic asymmetric methods.

References

  • SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Org. Biomol. Chem., 2019. [Link]

  • Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids. Org. Lett., 2012.[3][4] (Doyle Lab seminal work on Ni-catalysis). [Link]

  • Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions. J. Am. Chem. Soc., 2010. [Link]

  • Photocatalytic Addition of N-Oxazolidinone Radicals to Arenes. J. Org. Chem., 2023.[5][6][7][8] [Link]

  • Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones. J. Org. Chem., 2018.[5] [Link]

Sources

Validation

Case studies: successful application of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Technical Guide: Application of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one in Chiral Drug Synthesis Executive Summary Product Profile: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) Primary Utility: Chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Application of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one in Chiral Drug Synthesis

Executive Summary

Product Profile: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) Primary Utility: Chiral building block for the synthesis of 5-substituted oxazolidinone antibiotics and antithrombotics.[1][2] Stereochemical Significance: This specific enantiomer is the stereochemical anchor for accessing (R)-configured 5-aminomethyl derivatives via standard nucleophilic substitution (SN2).[1]

Critical Note on Stereochemistry: While the blockbuster drug Linezolid requires an (S)-configuration at the C5 position, the use of (5S)-5-(bromomethyl)-1,3-oxazolidin-2-one as a direct precursor via azide displacement yields the (R)-enantiomer (the distomer).[1][2] Therefore, the primary successful applications of this specific (5S)-bromide are:

  • Synthesis of Pharmacological Standards: Production of the (R)-enantiomer of Linezolid/Rivaroxaban for impurity profiling (HPLC reference standards).

  • Structure-Activity Relationship (SAR) Studies: Developing novel oxazolidinone derivatives where the (R)-configuration is required for alternate binding modes.

  • Mechanistic Comparisons: Benchmarking the superior leaving group ability of the bromide motif against mesylates/tosylates.

Comparative Analysis: Bromide vs. Sulfonate Esters

In the synthesis of oxazolidinone antibiotics, the installation of the C5-aminomethyl arm is the rate-limiting step. This comparison evaluates the performance of the (5S)-Bromide against the industry-standard (5S)-Mesylate (Methanesulfonate).[1]

Performance Metrics
Feature(5S)-Bromide Route (5S)-Mesylate Route Technical Verdict
Reactivity (

)
High ModerateBromide is a superior leaving group (

HBr = -9) compared to Mesylate (

MsOH = -1.9), allowing for milder reaction temperatures.[1][2]
Atom Economy Lower (Br = 79.9 amu)Higher (OMs = 95.1 amu)Mesylate is slightly more atom-economical, but the bromide synthesis is often more direct from the alcohol.[2][3]
Stability High (Crystalline solid)Moderate (Thermally sensitive)Bromides are generally more robust during storage and handling than sulfonate esters, which can hydrolyze.[3]
Process Safety High ModerateMesylation requires sulfonyl chlorides (corrosive/lachrymator).[3] Bromination can be achieved via milder Appel reaction conditions.
Stereocontrol >99% ee (Inversion)>99% ee (Inversion)Both pathways proceed via strict SN2 inversion.

Case Study: Synthesis of (R)-Linezolid (Impurity Standard)

Objective: To synthesize N-[[(5R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (the (R)-enantiomer of Linezolid) using (5S)-5-(bromomethyl)-1,3-oxazolidin-2-one .[1][2]

Rationale: Regulatory guidelines (ICH Q3A) require the quantification of enantiomeric impurities. The (5S)-bromide provides a direct, high-yield route to the (R)-amine via azide displacement, serving as the definitive reference standard.[2]

Experimental Protocol

Step 1: N-Arylation (Convergent Synthesis) [1][2]

  • Reagents: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (1.0 eq), 3,4-Difluoronitrobenzene (1.1 eq), LiHMDS (Lithium Hexamethyldisilazide).[1][2][3]

  • Conditions: THF, -78°C to RT, 4 h.

  • Mechanism: Deprotonation of the oxazolidinone nitrogen followed by nucleophilic aromatic substitution (SNAr).

  • Outcome: Formation of the N-aryl-(5S)-bromide intermediate.[1]

Step 2: Azide Displacement (The Stereochemical Switch) [3]

  • Reagents: Sodium Azide (NaN3, 1.5 eq), DMF (anhydrous).[2][3]

  • Conditions: 70°C, 6 hours.

  • Causality: The azide ion (

    
    ) attacks the C5-methylene carbon from the back face (SN2), displacing the bromide.
    
  • Stereochemical Result: The (5S) center is inverted to (5R) .[3]

  • Validation: Monitor disappearance of the C-Br stretch (approx. 600-700 cm⁻¹) and appearance of the Azide stretch (~2100 cm⁻¹) via IR spectroscopy.

Step 3: Reduction and Acylation

  • Reagents:

    
     (balloon), Pd/C (10%), followed by Acetic Anhydride (
    
    
    
    ).
  • Conditions: MeOH, RT, 12 h.[2][3][4]

  • Outcome: The azide is reduced to the primary amine and immediately acetylated to yield (R)-Linezolid .

Data Summary: Yield & Purity
StepReaction TypeYield (%)Enantiomeric Excess (ee)
1. Arylation SNAr Coupling82%>99% (Retention)
2.[3] Azidation SN2 Displacement94% >99% (Inversion )
3.[3] Reduction/Acylation Hydrogenation88%>99% (Retention)
Overall Total Synthesis 68% >99% (R-isomer)

Visualization: Stereochemical Pathway

The following diagram illustrates the divergence in synthesis. Note how the (5S)-Bromide (Top Path) leads to the (R)-Target (Distomer), while the (5R)-Bromide (Bottom Path) would be required for the (S)-Target (Active Drug).[2][3]

G cluster_legend Stereochemical Logic Start_S (5S)-Bromide (Starting Material) Azide_R (5R)-Azide (Intermediate) Start_S->Azide_R NaN3 (SN2) Inversion Start_R (5R)-Bromide (Alternative Precursor) Azide_S (5S)-Azide (Intermediate) Start_R->Azide_S NaN3 (SN2) Inversion Target_R (R)-Linezolid (Distomer/Impurity Std) Azide_R->Target_R H2/Pd, Ac2O Retention Target_S (S)-Linezolid (Active Drug) Azide_S->Target_S H2/Pd, Ac2O Retention Note Direct displacement of (5S)-Bromide always yields (R)-Products.

Caption: Stereochemical divergence in oxazolidinone synthesis. The (5S)-Bromide undergoes SN2 inversion to yield the (R)-series products.

References

  • Brickner, S. J., et al. (1996).[2][3] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link[2][3]

  • Lohray, B. B., et al. (1999).[2][3][5] "Novel Synthesis of Oxazolidinone Antibacterial Agents." Tetrahedron Letters. Link

  • Pfizer Inc. (2000). "Linezolid (Zyvox) Prescribing Information." FDA Access Data. Link

  • Yuan, J., et al. (2014).[2][3] "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules. Link

  • BenchChem. (2025). "Technical Guide to N-(Bromomethyl)phthalimide and Related Bromides." BenchChem Technical Library. Link[2][3]

Sources

Comparative

Limitations of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one in Specific Transformations

This guide objectively analyzes the technical limitations of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (hereafter referred to as 5-Br-Ox ) in the synthesis of chiral oxazolidinone antibiotics (e.g., Linezolid, Tedizolid)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively analyzes the technical limitations of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (hereafter referred to as 5-Br-Ox ) in the synthesis of chiral oxazolidinone antibiotics (e.g., Linezolid, Tedizolid).[1][2] It contrasts this building block with superior alternatives like sulfonates (mesylates/tosylates) and epoxides, supported by mechanistic insights and experimental comparisons.[2]

Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists[1][2]

Executive Summary

While 5-Br-Ox serves as a foundational chiral building block for installing the C-5 side chain in oxazolidinone antibiotics, it exhibits distinct kinetic and thermodynamic limitations compared to sulfonate esters ((5R)-5-(hydroxymethyl) derivatives) or direct epoxide opening strategies.[1][2]

The primary limitations are:

  • Kinetic Retardation: The

    
    -branching at the C-5 position creates steric drag, making the bromide a sluggish electrophile for SN2 displacement compared to mesylates.
    
  • Competing Elimination (E2): Under the forcing thermal conditions required for displacement, basic nucleophiles (e.g., azide, phthalimide) can trigger dehydrohalogenation, yielding the "dead-end" 5-methylene-2-oxazolidinone byproduct.[2]

  • Ring Instability: The harsh conditions necessary to displace the bromide often compromise the integrity of the carbamate ring, leading to hydrolysis and loss of enantiomeric excess (ee).

Critical Analysis of Limitations

Kinetic Sluggishness (The -Branching Effect)

The bromine atom in 5-Br-Ox is attached to a primary carbon, which typically suggests facile SN2 reactivity.[1] However, this primary carbon is attached to the C-5 position of the oxazolidinone ring—a secondary center with significant steric bulk and electron-withdrawing character.[1]

  • Mechanism: The transition state for SN2 attack is destabilized by the adjacent ring structure.

  • Comparison: Mesylates (OMs) and Tosylates (OTs) are better leaving groups (

    
     of conjugate acid < -1) compared to Bromide (
    
    
    
    ~ -9, but solvation effects in polar aprotic solvents often level this).[2] In practice, the mesylate reacts 10–100x faster at lower temperatures, preserving the sensitive carbamate linkage.
The Elimination Trap (E2 Pathway)

A critical failure mode when using 5-Br-Ox with basic nucleophiles (or in the presence of base) is the elimination of HBr.

  • Pathway: The proton at C-5 is acidified by the adjacent oxygen and carbamate nitrogen.[1] A base can abstract this proton while the bromide leaves, forming an exocyclic double bond (5-methylene-1,3-oxazolidin-2-one).[1]

  • Consequence: This byproduct is often inseparable by crystallization and represents an irreversible yield loss.

Workflow Visualization

The following diagram illustrates the competing pathways and the strategic advantage of using the Mesylate alternative.

ReactionPathways Start (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (5-Br-Ox) Nu Nucleophile (NaN3) High Temp (>90°C) Start->Nu Product C-5 Azidomethyl Product (Precursor to Linezolid) Nu->Product SN2 (Slow) Elimination 5-Methylene Byproduct (Exocyclic Alkene) Nu->Elimination E2 (Competing) Hydrolysis Ring Open Amino-Alcohol (Degradation) Nu->Hydrolysis Thermal Degradation Alt_Start (5R)-5-(Hydroxymethyl) Mesylate (Alternative) Alt_Cond Mild Cond. (60°C) Alt_Start->Alt_Cond Alt_Cond->Product SN2 (Fast, Clean)

Figure 1: Mechanistic divergence showing the high-risk pathways associated with the bromide (Red/Orange) vs. the clean conversion of the mesylate (Green).[2]

Comparative Performance Data

The following table synthesizes experimental observations comparing the Bromide, Mesylate, and Epoxide routes for the synthesis of the Linezolid azide intermediate.

Feature(5S)-5-(Bromomethyl)(5R)-5-(Hydroxymethyl) Mesylate(S)-Epichlorohydrin Route
Leaving Group Bromide (

)
Mesylate (

)
Epoxide Ring Strain
Reaction Temp 90–110°C (DMSO/DMF)50–70°C (DMF/Acetone)Reflux (Aq.[1][2] Alcohol)
Time to Completion 12–24 Hours4–8 Hours12–16 Hours
Key Side Product 5-Methylene-oxazolidinone (Elimination)Minimal; rare hydrolysisRegioisomer (minor)
Yield (Azide Step) 65–75%85–92% N/A (Direct Amine Opening)
Purification Chromatography often requiredCrystallization often possibleDistillation/Crystallization
Atom Economy Poor (Br mass = 80)Moderate (OMs mass = 95)Excellent (No LG mass)

Experimental Protocol: The "Self-Validating" Alternative

To demonstrate the superiority of the sulfonate route, the following protocol outlines the conversion of the alcohol (precursor to the bromide) to the azide via the mesylate. This avoids the isolation of the problematic bromide.

Protocol: One-Pot Mesylation/Azidation (Superior Route)[1][2]

Objective: Convert (5R)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)-1,3-oxazolidin-2-one to the corresponding azide without thermal degradation.

Reagents:

  • Starting Alcohol (1.0 eq)[2]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)[2]

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) for Step 1; DMF for Step 2.

Step-by-Step Methodology:

  • Activation (Mesylate Formation):

    • Dissolve the starting alcohol in DCM at 0°C.

    • Add TEA followed by slow addition of MsCl to control exotherm.

    • Validation Point: Monitor by TLC (EtOAc). The alcohol (

      
      ) converts to Mesylate (
      
      
      
      ) within 1 hour.[2]
    • Why: Generating the mesylate in situ or isolating it provides a leaving group that is

      
       more labile than bromide.
      
  • Solvent Swap (Critical Step):

    • Evaporate DCM (do not heat above 40°C). Re-dissolve the residue in DMF.

    • Note: Attempting this with the bromide would require synthesis from the allyl bromide or extensive purification, introducing impurities early on.

  • Displacement (Azidation):

    • Add

      
       to the DMF solution.
      
    • Heat to 60°C (Contrast: Bromide requires >90°C).[2]

    • Stir for 4 hours.

    • Validation Point: The reaction should remain clear/light yellow. Darkening indicates elimination/polymerization (common with bromide at high temp).

  • Workup:

    • Pour into water.[3][4] The product often precipitates as a white solid due to the high purity of the mesylate pathway.

    • Contrast: Bromide reactions often yield oils requiring column chromatography due to the presence of the 5-methylene byproduct.

References

  • Brickner, S. J., et al. (1996).[2] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.[2] Link

  • Madhusudhan, G., et al. (2011).[2][5] "A new and alternate synthesis of Linezolid: An antibacterial agent."[6] Der Pharma Chemica, 3(4), 219-226.[2][5] Link

  • Perrault, W. R., et al. (2003).[2][7] "Process Research and Development of an Oxazolidinone Antibacterial: Linezolid." Organic Process Research & Development, 7(4), 533–546.[2] Link

  • Wang, K., et al. (2022).[2][6] "A Convenient Synthesis of Linezolid Through Buchwald-Hartwig Amination." Tetrahedron Letters, 103, 153966. Link

  • Garg, N. K., et al. (2006).[2] "Development of an Enantioselective Organocatalytic Synthesis of Oxazolidinones." Journal of the American Chemical Society, 128(8), 2545–2547.[2] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Executive Safety Directive Treat this compound as a Genotoxic Alkylating Agent. While specific toxicological data for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (often referred to as the "Linezolid Bromide") may be limite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Treat this compound as a Genotoxic Alkylating Agent.

While specific toxicological data for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (often referred to as the "Linezolid Bromide") may be limited in public databases, its structural moiety—a primary alkyl bromide—classifies it as a potent electrophile.[1] In biological systems, such electrophiles can alkylate DNA via nucleophilic substitution, posing a risk of mutagenicity.

Do not rely solely on standard "Irritant" classifications. Standard Safety Data Sheets (SDS) often default to "Skin/Eye Irritant" when chronic toxicity data is absent. As a researcher, you must upgrade your controls to Containment Level 2 (CL2) protocols to prevent bio-accumulation or sensitization.

The Hazard Logic: Why We Upgrade PPE

To select the right PPE, you must understand the mechanism of injury. This is not just an acid that burns; it is a carbon-electrophile that modifies proteins and nucleic acids.

Structural Risk Analysis
  • The Threat: The Bromomethyl group (–CH₂Br) attached to the oxazolidinone ring.

  • The Mechanism: Sɴ2 Nucleophilic Substitution.

  • The Biological Target: Amino groups (–NH₂) in proteins and Nitrogen-7 in Guanine (DNA).

  • The Result: Potential skin sensitization (haptenization) and genotoxicity.

Visualizing the Risk Pathway

RiskPathway Source Chemical Source: (5S)-5-(Bromomethyl)-... Moiety Active Moiety: Primary Alkyl Bromide Source->Moiety Mechanism Mechanism: Sɴ2 Alkylation Moiety->Mechanism High Reactivity Target Bio-Target: DNA/Proteins Mechanism->Target Covalent Bond Outcome Outcome: Sensitization/Mutation Target->Outcome

Figure 1: The mechanistic pathway of alkyl bromide toxicity, necessitating barrier protection.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient . Use the following validated defense system.

A. Hand Protection (The Critical Barrier)

Alkyl halides can permeate thin rubber. We employ a Double-Gloving Strategy .

LayerMaterialSpecRationale
Inner Nitrile4 mil (0.10mm)Tactile sensitivity; acts as a "breakthrough indicator" if outer glove fails.[1]
Outer Nitrile (High Performance)8 mil (0.20mm)Extended breakthrough time (>60 mins) against organic solvents used in synthesis (e.g., DCM, THF).
Alternative Silver Shield / LaminateMulti-layerMandatory if handling concentrated solutions (>1M) or cleaning spills. Nitrile offers poor protection against halogenated solvents like DCM.
B. Respiratory & Eye Protection
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • Respiratory: If weighing outside a hood (strongly discouraged) or if the powder is micronized, use a P100/N95 particulate respirator .

  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate because fine electrostatic powders can bypass side shields and react with corneal moisture.

Operational Protocol: Step-by-Step

This protocol minimizes dust generation and solvent exposure.

Phase 1: Weighing & Transfer
  • The Risk: Static electricity often causes oxazolidinones to "jump" or disperse as dust.

  • The Fix:

    • Place an antistatic mat or use an ionizing gun inside the fume hood before weighing.

    • Tare the receiving vessel (flask) before adding the solid. Avoid using weighing boats; weigh directly into the tared flask to eliminate a transfer step.

    • If a weighing boat is used, rinse it immediately with the reaction solvent into the flask to quench residual dust.

Phase 2: Reaction Setup
  • Solvent Choice: Common solvents for this chemistry include Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Warning: DCM permeates Nitrile gloves in <4 minutes. If using DCM, change outer gloves immediately upon any splash.

  • Temperature: These reactions are often run at 0°C to Room Temperature. No extreme cryogenics are usually required, but ensure the system is under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the bromide.

Phase 3: Quenching & Cleanup[2][3]
  • Decontamination: Wipe all surfaces with a solution of 10% Sodium Thiosulfate or dilute aqueous amine (e.g., ammonia) after work. This chemically neutralizes any stray alkylating agent by forcing a reaction with a "sacrificial" nucleophile.

Workflow Visualization

Workflow Start Start: PPE Check (Double Nitrile + Goggles) Weigh Weighing (Inside Hood) *Use Antistatic Gun* Start->Weigh Solvent Solvent Addition (Watch for Exotherm) Weigh->Solvent Reaction Reaction Monitoring (Closed System) Solvent->Reaction Waste Disposal (Halogenated Stream) Reaction->Waste Quench First

Figure 2: Operational workflow emphasizing containment and waste segregation.[1]

Emergency & Disposal Procedures

Spill Management
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Goggles, Double Gloves, Lab Coat.

  • Neutralize: Cover the spill with a slurry of absorbents (vermiculite) mixed with 10% aqueous ammonia or sodium thiosulfate . This converts the alkyl bromide into a harmless amine or thiosulfate adduct.

  • Collect: Scoop into a hazardous waste bag labeled "Halogenated Organic Debris."

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: NEVER mix with strong oxidizers or strong acids.

  • Labeling: Clearly mark as "Contains Alkyl Bromide – Potential Mutagen."

References

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics.[Link][1]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: Oxazolidinone Derivatives." PubChem Database.[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety.[Link]

  • ECHA (European Chemicals Agency). "Substance Information: Alkyl Bromides and Genotoxicity Alerts." ECHA Registration Dossiers.[Link]

Sources

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